molecular formula C7H7N5O B1497638 4-(1H-Tetrazol-5-yloxy)aniline CAS No. 467226-44-4

4-(1H-Tetrazol-5-yloxy)aniline

Cat. No.: B1497638
CAS No.: 467226-44-4
M. Wt: 177.16 g/mol
InChI Key: KYRUSFOAGBAPGT-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-5-yloxy)aniline is a useful research compound. Its molecular formula is C7H7N5O and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(2H-tetrazol-5-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-1-3-6(4-2-5)13-7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRUSFOAGBAPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650907
Record name 4-[(2H-Tetrazol-5-yl)oxy]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467226-44-4
Record name 4-[(2H-Tetrazol-5-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(1H-Tetrazol-5-yloxy)aniline CAS 467226-44-4 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Tetrazol-5-yloxy)aniline (CAS 467226-44-4)

Abstract

This compound is a heterocyclic compound featuring a tetrazole ring linked to an aniline moiety via an ether bond. The tetrazole group is a well-recognized bioisostere for the carboxylic acid functional group, making this and related compounds valuable scaffolds in medicinal chemistry and drug discovery.[1] Their unique electronic and structural properties, including metabolic stability and the ability to participate in hydrogen bonding, drive their application in developing novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers, chemists, and professionals in drug development.

Introduction: Significance and Rationale

The synthesis and characterization of novel heterocyclic compounds are cornerstones of modern pharmaceutical research. Among these, tetrazole derivatives have garnered significant attention due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties.[3][4][5][6] The compound this compound (Figure 1) combines the key pharmacophoric features of an aniline group—a versatile synthetic handle—with a 5-oxytetrazole ring.

  • Aniline Moiety: Provides a primary amine that can be readily functionalized, serving as a critical building block for creating libraries of more complex molecules for structure-activity relationship (SAR) studies.

  • Tetrazole Moiety: As a non-classical bioisostere of a carboxylic acid, it offers similar acidity (pKa ≈ 4.5-5.0) but with improved metabolic stability and bioavailability.[2] Its planar, aromatic structure and multiple nitrogen atoms allow it to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzyme active sites.[7]

A thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compound, ensuring the reliability and reproducibility of subsequent biological and pharmacological evaluations. This guide establishes a self-validating framework for its synthesis and analytical confirmation.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of aryloxy tetrazoles is commonly achieved by reacting a phenol with a suitable cyanogen halide followed by cycloaddition with an azide source.[3] This established methodology provides a reliable route to this compound starting from the commercially available 4-aminophenol.

Synthesis Workflow Diagram

Synthesis_Workflow start Start Materials: 4-Aminophenol Cyanogen Bromide Sodium Azide step1 Step 1: Cyanation Formation of 4-amino-1-cyanatobenzene intermediate start->step1 CNBr, Acetone/Water step2 Step 2: Cycloaddition Reaction with NaN₃ to form tetrazole ring step1->step2 NaN₃, Reflux step3 Step 3: Work-up & Purification Acidification, Filtration, Recrystallization step2->step3 HCl (aq) product Final Product: This compound step3->product

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Rationale: This two-step, one-pot synthesis is efficient and avoids the isolation of the potentially unstable cyanate intermediate. The use of an acetone/water solvent system facilitates the reaction of both the organic and inorganic reagents.[3]

Materials:

  • 4-Aminophenol

  • Cyanogen Bromide (CNBr) - Caution: Highly Toxic

  • Sodium Azide (NaN₃) - Caution: Highly Toxic and Explosive

  • Acetone

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminophenol (1 eq.) in a 1:1 mixture of acetone and water. Cool the solution to 0-5 °C in an ice bath.

  • Cyanation: Slowly add a solution of cyanogen bromide (1.1 eq.) in acetone to the cooled reaction mixture over 30 minutes. Perform this step in a well-ventilated fume hood. Stir the mixture at 0-5 °C for an additional 2 hours.

  • Cycloaddition: Add sodium azide (1.5 eq.) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 60-70 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 Ethyl Acetate:Hexane mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a solid. Dry the product under vacuum.

Physicochemical and Spectroscopic Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following section details the expected outcomes from standard analytical techniques.

Physicochemical Properties
PropertyExpected ValueSource/Method
Molecular Formula C₇H₇N₅OCalculated
Molecular Weight 177.16 g/mol Calculated[8]
Appearance Off-white to light yellow solidTypical for this class of compounds[2]
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; slightly soluble in water.Predicted based on structure[9]
Melting Point >150 °C (with decomposition)Tetrazoles often have high melting points and can decompose upon heating.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as DMSO-d₆.

¹H NMR (Proton NMR)

  • Rationale: Provides information on the number of different types of protons and their connectivity. The aniline and tetrazole protons have characteristic chemical shifts.

  • Expected Spectrum:

    • δ ~15.0-16.0 ppm (very broad singlet, 1H): This peak is characteristic of the acidic N-H proton on the tetrazole ring.[10] Its broadness is due to quadrupole broadening and chemical exchange. This peak will disappear upon D₂O exchange.

    • δ ~6.8-7.2 ppm (multiplet or two doublets, 4H): These signals correspond to the aromatic protons of the aniline ring. Due to the ether linkage and the amino group, an AA'BB' splitting pattern is expected, appearing as two distinct doublets (J ≈ 8-9 Hz).

    • δ ~5.0-5.5 ppm (broad singlet, 2H): This signal corresponds to the protons of the primary amine (-NH₂). This peak will also disappear upon D₂O exchange.

¹³C NMR (Carbon NMR)

  • Rationale: Identifies all unique carbon atoms in the molecule.

  • Expected Spectrum:

    • δ ~155-160 ppm: The carbon atom of the tetrazole ring (C5).

    • δ ~140-150 ppm: Two aromatic carbons: the one bonded to the ether oxygen (C-O) and the one bonded to the amino group (C-N).

    • δ ~115-125 ppm: The remaining two sets of equivalent aromatic carbons.

Assignment Expected ¹H NMR Shift (ppm, DMSO-d₆) Expected ¹³C NMR Shift (ppm, DMSO-d₆)
Tetrazole C-5-~155-160
Tetrazole N-H~15.0-16.0 (br s, 1H)-
Aromatic C-O-~145-150
Aromatic C-N-~140-145
Aromatic C-H (ortho to -O)~7.1-7.2 (d, 2H)~120-125
Aromatic C-H (ortho to -NH₂)~6.8-6.9 (d, 2H)~115-120
Aniline -NH₂~5.0-5.5 (br s, 2H)-
Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. A key confirmation is the absence of the starting material's phenolic -OH stretch and the presence of tetrazole and aniline-specific bands.

  • Expected Data (KBr Pellet):

    • 3450-3300 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine (-NH₂).

    • 3200-2500 cm⁻¹ (broad): Characteristic broad absorption due to the N-H stretching of the tetrazole ring, often with multiple sub-peaks.[11][12]

    • ~1620 cm⁻¹: N-H scissoring (bending) vibration of the amino group.

    • ~1590, 1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1240 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching.

    • 1100-1000 cm⁻¹: Tetrazole ring breathing and C-N stretching vibrations.[13]

Mass Spectrometry (MS)
  • Rationale: Provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. Electrospray Ionization (ESI) is a suitable soft ionization technique.

  • Expected Data (ESI-MS):

    • Positive Mode ([M+H]⁺): The protonated molecular ion should be observed at m/z 178.07 . A characteristic fragmentation pathway for 5-substituted tetrazoles in positive mode is the loss of hydrazoic acid (HN₃, 43 Da), which would yield a fragment at m/z 135.[14]

    • Negative Mode ([M-H]⁻): The deprotonated molecular ion should be observed at m/z 176.06 . The most common fragmentation pathway in negative mode is the loss of a neutral nitrogen molecule (N₂, 28 Da), resulting in a major fragment ion at m/z 148.[14]

Adduct/FragmentIonization ModeExpected m/z
[M+H]⁺Positive ESI178.07
[M+Na]⁺Positive ESI200.05
[M-H]⁻Negative ESI176.06
[M-H-N₂]⁻Negative ESI148.06

Analytical Characterization Workflow

A systematic workflow ensures all necessary data is collected for complete and verifiable characterization.

Characterization_Workflow cluster_initial Initial Purity & Identity cluster_spectroscopy Spectroscopic Confirmation cluster_structure Definitive Structure Elucidation TLC TLC Analysis (Purity Check) MP Melting Point (Decomposition) TLC->MP MS Mass Spectrometry (Molecular Weight, m/z 177.16) MP->MS IR FTIR Spectroscopy (Functional Groups) MS->IR H_NMR ¹H NMR (Proton Environment) IR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR

Caption: A logical workflow for the analytical characterization.

Conclusion

This guide outlines a robust and scientifically grounded approach to the synthesis and comprehensive characterization of this compound. By following the detailed protocols for synthesis, purification, and multi-technique spectroscopic analysis (NMR, IR, MS), researchers can confidently verify the structure and purity of this valuable chemical scaffold. The provided expected data, based on established principles of tetrazole and aniline chemistry, serves as a reliable benchmark for experimental results. The successful characterization of this compound is a critical first step, enabling its use in the rational design and development of novel drug candidates and advanced materials.

References

  • Tetrazole ethers from lignin model phenols: synthesis, crystal structures, and photostability. Canadian Science Publishing. Available at: [Link]

  • Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. Available at: [Link]

  • Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. Available at: [Link]

  • Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. Available at: [Link]

  • Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Available at: [Link]

  • Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. Available at: [Link]

  • This compound (C7H7N5O). PubChemLite. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central (PMC). Available at: [Link]

  • Process for the synthesis of tetrazoles. Google Patents.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Sabinet. Available at: [Link]

  • 4-(1H-Tetrazol-5-yl)-1H-indole. PubMed Central (PMC). Available at: [Link]

  • X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. ResearchGate. Available at: [Link]

  • X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Growing Science. Available at: [Link]

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... ResearchGate. Available at: [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

  • 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. ResearchGate. Available at: [Link]

  • 4-(1H-Tetrazol-5-yl)-1H-indole. ResearchGate. Available at: [Link]

Sources

Spectroscopic Characterization of 4-(1H-Tetrazol-5-yloxy)aniline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-(1H-Tetrazol-5-yloxy)aniline, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of this molecule is paramount for its advancement in research, and this document outlines the expected outcomes from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols and interpretations presented herein are synthesized from established methodologies for analogous tetrazole and aniline derivatives, ensuring a scientifically grounded and practical resource for researchers.

The molecule this compound (C₇H₇N₅O) possesses a unique combination of a tetrazole ring, known for its bioisosteric resemblance to carboxylic acids, and an aniline moiety, a common pharmacophore.[1][2] This structure suggests potential applications in various therapeutic areas, making its unambiguous characterization a critical step in any research endeavor.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework and confirming the connectivity of the aromatic and heterocyclic rings.

The following tables summarize the predicted chemical shifts for this compound, based on data from analogous compounds and spectral databases.[4][5][6] The numbering convention used for assignment is illustrated in the molecular structure diagram below.

Molecular Structure for NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality and Insights
~15.5 - 16.5br s1HN5-H (Tetrazole)The acidic proton of the tetrazole ring is expected to be highly deshielded and may appear as a broad singlet. Its chemical shift can be concentration and temperature dependent.[1]
~6.9 - 7.1d2HH -3, H -5These protons are ortho to the electron-donating ether-linked tetrazole group and are expected to be shielded, appearing upfield as a doublet.
~6.6 - 6.8d2HH -2, H -6These protons are meta to the ether group and ortho to the amino group, leading to a characteristic doublet in the aromatic region.
~5.0 - 5.5br s2HNH₂ (Aniline)The protons of the primary amine will likely appear as a broad singlet. The exact chemical shift can vary with solvent and concentration due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentCausality and Insights
~155 - 160C -7 (Tetrazole)The carbon of the tetrazole ring is significantly deshielded due to the attachment of four nitrogen atoms.[1]
~145 - 150C -4This carbon is attached to the electron-donating amino group, resulting in a downfield shift.
~140 - 145C -1The carbon atom directly bonded to the ether oxygen is expected to be deshielded.
~120 - 125C -2, C -6These carbons are ortho to the amino group and are expected to have similar chemical shifts.
~114 - 118C -3, C -5These carbons are meta to the amino group and ortho to the ether linkage, resulting in a characteristic upfield shift.
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable NH protons of the tetrazole and aniline groups.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 18 ppm to ensure all signals, including the acidic tetrazole proton, are observed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in this molecule.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) B Instrument Setup (500 MHz Spectrometer) A->B C 1H NMR Acquisition (16 scans, -2 to 18 ppm) B->C D 13C NMR Acquisition (1024+ scans, proton decoupled) B->D E Data Processing (FT, Phasing, Referencing) C->E D->E F Structure Elucidation E->F

Caption: A streamlined workflow for the NMR analysis of this compound.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The vibrational frequencies of the bonds provide a molecular fingerprint.

The following table details the expected IR absorption bands for the primary functional groups in the molecule.[6][7]

Table 3: Predicted FT-IR Data (ATR)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeInsights
3400 - 3200MediumN-H (Aniline)Symmetric & Asymmetric StretchThe presence of two bands in this region is characteristic of a primary amine.
3150 - 3000BroadN-H (Tetrazole)StretchThe N-H stretch of the tetrazole ring is often broad due to hydrogen bonding.
3100 - 3000MediumC-H (Aromatic)StretchThese absorptions confirm the presence of the aromatic ring.
1620 - 1580StrongC=C (Aromatic)StretchStrong absorptions in this region are characteristic of the phenyl ring.
1600 - 1500MediumC=N (Tetrazole)StretchThis band is indicative of the carbon-nitrogen double bonds within the tetrazole ring.
1400 - 1300MediumN=N (Tetrazole)StretchThe nitrogen-nitrogen double bond stretch is another key indicator of the tetrazole moiety.
1250 - 1200StrongC-O (Aryl Ether)Asymmetric StretchThe strong absorption in this region is a key diagnostic for the aryl-ether linkage.
1100 - 1000MediumC-N (Aniline)StretchThis absorption corresponds to the stretching of the carbon-nitrogen single bond of the aniline group.
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Table 4: Predicted ESI-MS Data

m/z (amu)Ion SpeciesInsights
178.0723[M+H]⁺The protonated molecular ion is expected to be the base peak in the positive ion mode. The exact mass (C₇H₈N₅O⁺) serves to confirm the elemental composition.[8]
200.0543[M+Na]⁺The sodium adduct is commonly observed in ESI-MS and can further confirm the molecular weight.[8]
150.0662[M+H-N₂]⁺A characteristic fragmentation pathway for tetrazoles is the loss of a neutral nitrogen molecule (28 Da), which would provide strong evidence for the presence of the tetrazole ring.
108.0597[C₆H₆NO]⁺This fragment could arise from the cleavage of the ether bond, resulting in the 4-aminophenoxy cation.

Predicted Fragmentation Pathway

Fragmentation A [M+H]+ m/z = 178.0723 B Loss of N2 A->B -28 Da D Ether Cleavage A->D C [M+H-N2]+ m/z = 150.0662 B->C E [4-aminophenoxy]+ m/z = 108.0597 D->E

Caption: A simplified diagram of the predicted major fragmentation pathways for protonated this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the protonated molecular ion (m/z 178.07) to induce fragmentation and confirm the proposed fragmentation pathways.

  • Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurements to confirm the elemental composition of the parent ion and its fragments.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, derived from established principles and analysis of related structures, offer a reliable benchmark for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling the unambiguous characterization of this promising molecule for its progression in drug discovery and development pipelines.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, conformation, and physicochemical properties of 4-(1H-Tetrazol-5-yloxy)aniline. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and computational studies to present a robust predictive model of its characteristics. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique attributes of the tetrazole-ether-aniline scaffold. Key sections include a detailed examination of its molecular geometry, conformational preferences, a proposed synthetic route, and a discussion of its potential as a pharmacophore in medicinal chemistry.

Introduction: The Significance of the Tetrazole-Ether-Aniline Scaffold

The tetrazole moiety is a cornerstone in modern medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group.[1] This substitution can enhance a molecule's metabolic stability and bioavailability.[1][2] The linkage of a tetrazole to an aniline moiety via an ether bridge, as seen in this compound, creates a scaffold with significant potential for drug design. The aniline portion offers a versatile handle for further chemical modifications, making it an attractive starting point for the synthesis of compound libraries.[3] This guide will delve into the foundational structural aspects of this promising molecule.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by three key components: a 1H-tetrazole ring, an ether linkage, and a para-substituted aniline ring.

Tautomeric Forms and Stability

The 1H-tetrazole ring can exist in two tautomeric forms: 1H and 2H. Computational studies on analogous 5-aryloxy-(1H)-tetrazoles have demonstrated that the N1-H tautomer is the more stable form in both the solid and gas phases.[4][5] This preference is a critical consideration for understanding its hydrogen bonding capabilities and interactions with biological targets.

Predicted Molecular Geometry and Dihedral Angles

While a crystal structure for this compound is not publicly available, X-ray diffraction data from structurally similar compounds, such as 5-(2,6-dimethylphenoxy)-(1H)-tetrazole, provide valuable insights.[4][5] In these analogues, the tetrazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of approximately 95.5°.[5] This significant twist is attributed to the steric hindrance and electronic repulsion between the two ring systems. A similar perpendicular arrangement is predicted for this compound.

The aniline and tetrazole rings themselves are expected to be largely planar. However, the ether linkage introduces a degree of conformational flexibility. The C-O-C bond angle is anticipated to be in the range of 118-120°, typical for diaryl ethers.

ParameterPredicted ValueBasis of Prediction
Tautomeric FormN1-H (more stable)DFT calculations on 5-aryloxy-(1H)-tetrazoles[4][5]
Dihedral Angle (Tetrazole-Aniline)~90-95°X-ray crystallography of analogous compounds[5]
C-O-C Bond Angle~118-120°General principles of organic chemistry

Synthesis and Characterization

A plausible and efficient synthetic route to this compound can be adapted from established methods for the synthesis of 5-substituted tetrazoles.[6][7]

Proposed Synthetic Protocol

The synthesis would likely proceed via a [3+2] cycloaddition reaction between a nitrile precursor and an azide.

Step 1: Synthesis of 4-cyanophenol. This can be achieved from 4-aminophenol via a Sandmeyer reaction.

Step 2: Etherification. The 4-cyanophenol can be reacted with a suitable protected aniline derivative to form the ether linkage.

Step 3: Cycloaddition to form the tetrazole ring. The nitrile group of the ether intermediate is then reacted with sodium azide, often in the presence of a Lewis acid catalyst, to form the tetrazole ring.[6]

Step 4: Deprotection. If a protecting group was used on the aniline nitrogen, it would be removed in the final step.

G A 4-Aminophenol B Sandmeyer Reaction (NaNO2, HCl, CuCN) A->B C 4-Hydroxybenzonitrile B->C D Protected 4-bromoaniline, Base C->D E 4-((4-aminophenyl)oxy)benzonitrile D->E F [3+2] Cycloaddition (NaN3, Lewis Acid) E->F G This compound F->G G Molecule This compound Tetrazole Ring Ether Linkage Aniline Ring Properties Key Properties Carboxylic Acid Bioisostere Metabolic Stability Synthetic Handle Molecule:f0->Properties:p0 Molecule:f0->Properties:p1 Molecule:f2->Properties:p2 Applications Potential Applications Enzyme Inhibitors Kinase Inhibitors CNS Agents Properties:p0->Applications:a0 Properties:p2->Applications:a1 Properties->Applications:a2

References

An In-depth Technical Guide to the Solubility and Stability of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The physicochemical properties of a drug candidate, specifically its aqueous solubility and chemical stability, are paramount to its success, influencing everything from formulation to bioavailability and shelf-life. This guide provides a comprehensive technical overview of the methodologies required to thoroughly characterize the solubility and stability of 4-(1H-Tetrazol-5-yloxy)aniline (CAS 467226-44-4), a heterocyclic compound featuring a tetrazole, an ether linkage, and an aniline moiety. Due to its ionizable nature, this compound is expected to exhibit pH-dependent solubility and multiple potential degradation pathways. This document details the underlying scientific principles and provides actionable, step-by-step protocols for kinetic and thermodynamic solubility profiling, as well as forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers with the necessary framework to generate a robust and reliable dataset essential for advancing a compound through the drug development pipeline.

Introduction and Molecular Overview

This compound is a small organic molecule featuring a unique combination of functional groups that are significant in medicinal chemistry.[1] The tetrazole ring is often employed as a metabolically stable bioisostere for a carboxylic acid, offering similar acidic properties (pKa) while potentially improving pharmacokinetic profiles.[2][3] The aniline substructure is a common pharmacophore, though it can be susceptible to metabolic oxidation.[4] The aryl ether linkage connects these two key moieties.

A thorough understanding of this compound's solubility and stability is critical. Poor solubility can hinder biological assays, lead to inadequate absorption, and create significant formulation challenges.[5][6] Likewise, chemical instability can lead to loss of potency, formation of potentially toxic degradants, and a shortened product shelf-life.[7][8] This guide provides the experimental logic and detailed protocols to proactively assess these critical attributes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇N₅O[1]
Molecular Weight 177.16 g/mol
Appearance Solid
Predicted XlogP 0.7[1]
Key Functional Groups 1H-Tetrazole (acidic), Aniline (basic), Aryl EtherN/A

Aqueous Solubility Profiling

The solubility of an ionizable compound is not a single value but a profile that depends on the pH of the medium.[5][9] Both the acidic tetrazole (NH proton) and the basic aniline (amino group) will exist in different ionization states across the physiological pH range, drastically affecting solubility.[10][11][12] It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration organic stock (e.g., DMSO), precipitates in an aqueous buffer. It is a high-throughput measurement often used in early discovery to flag potential issues.[13][14][15]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a solvent. It is a lower-throughput, more resource-intensive measurement, but considered the "gold standard" for pre-formulation and late-stage development.[13][15][16]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[17] It involves equilibrating an excess of the solid compound with the solvent until saturation is reached.

Methodology:

  • Preparation of Buffers: Prepare a series of biologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Compound Addition: Add an excess amount of solid this compound (e.g., 2 mg) to a known volume (e.g., 1 mL) of each buffer in a glass vial. A visible excess of solid must remain at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[18][19] Create a standard curve using known concentrations of the compound to ensure accurate measurement.

  • Data Reporting: Report the solubility in µg/mL and µM for each pH value.

Predicted pH-Solubility Profile

The overall solubility is a sum of the intrinsic solubility of the neutral species and the solubility of the ionized species. The Henderson-Hasselbalch equation can predict this behavior.[10][11][12] Given the acidic tetrazole and basic aniline, this compound will have a complex, "U-shaped" solubility profile, being more soluble at low and high pH values and least soluble near its isoelectric point.

G cluster_pH pH Scale cluster_Species Dominant Molecular Species pH2 Low pH (e.g., 2.0) Cationic Cationic (Aniline Protonated) pH2->Cationic High Solubility pHi Isoelectric Point (pI) Zwitterionic Zwitterionic/Neutral (Lowest Solubility) pHi->Zwitterionic Low Solubility pH10 High pH (e.g., 10.0) Anionic Anionic (Tetrazole Deprotonated) pH10->Anionic High Solubility G cluster_Stress Forced Degradation Conditions (ICH Q1A) Compound This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) Compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂) Compound->Oxidation Photo Photolytic (ICH Q1B Light Exposure) Compound->Photo Thermal Thermal (e.g., 60°C, solid & solution) Compound->Thermal

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation Studies

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A glassware

  • Calibrated HPLC system with UV/PDA detector

  • Photostability chamber

General Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Samples: For each condition, dilute the stock solution with the stressor to a final concentration (e.g., 100 µg/mL).

  • Control Sample: Prepare a control sample by diluting the stock solution with the reaction solvent (e.g., water) and storing it at ambient temperature, protected from light.

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples by a stability-indicating HPLC method.

Specific Conditions:

  • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature (base hydrolysis is often faster).

  • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature, protected from light. [20]* Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. [21][22][23][24]A control sample should be wrapped in aluminum foil.

  • Thermal Degradation: Store the solid compound and a solution in an oven at 60°C.

Predicted Degradation Pathways

Based on the structure, several degradation pathways are plausible:

  • Hydrolysis of the Ether Linkage: Both acid and base catalysis could cleave the C-O ether bond, yielding 4-aminophenol and 5-hydroxy-1H-tetrazole. This is often a primary degradation route for aryl ethers. [25][26][27]2. Oxidation of the Aniline Moiety: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored dimeric or polymeric impurities.

  • Tetrazole Ring Opening: While generally stable, the tetrazole ring can degrade under harsh conditions, though this is less common than ether hydrolysis. [28] Table 2: Summary of Forced Degradation Conditions and Potential Products

Stress ConditionTypical ReagentPotential Degradation ProductsPrimary Mechanism
Acid Hydrolysis 0.1 M HCl, 60°C4-Aminophenol, 5-Hydroxy-1H-tetrazoleEther Cleavage
Base Hydrolysis 0.1 M NaOH, RT4-Aminophenol, 5-Hydroxy-1H-tetrazoleEther Cleavage
Oxidation 3% H₂O₂, RTOxidized aniline species (e.g., nitroso, nitro, dimers)Amine Oxidation
Photolysis ICH Q1B LightVarious photoproducts, potentially coloredPhotochemical Reaction
Thermal 60°CDependent on medium (solid vs. solution)Thermal Decomposition

Conclusion and Strategic Recommendations

A comprehensive analysis of the solubility and stability of this compound is an indispensable step in its evaluation as a potential drug candidate. The protocols outlined in this guide provide a robust framework for generating the necessary data.

Key Anticipated Findings and Recommendations:

  • Solubility: The compound will likely exhibit poor aqueous solubility at neutral pH. The pH-solubility profile will be critical for selecting appropriate conditions for in vitro assays and for guiding formulation development. Strategies such as salt formation (targeting the basic aniline) or amorphous solid dispersions may be required to improve oral bioavailability.

  • Stability: The aryl ether linkage is a probable site of hydrolytic instability. The rate of degradation under acidic and basic conditions will determine if the compound is suitable for oral administration and define necessary storage conditions. The aniline moiety's susceptibility to oxidation suggests that an antioxidant may be required in liquid formulations and that manufacturing should be conducted under an inert atmosphere.

By systematically executing these studies, researchers can build a comprehensive data package that de-risks the compound, informs formulation strategies, and satisfies regulatory expectations, thereby paving the way for successful progression into later stages of drug development.

References

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A Technical Guide to the Theoretical and Computational Analysis of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-Tetrazol-5-yloxy)aniline is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to the established role of the tetrazole moiety as a bioisostere for carboxylic acids and the versatile aniline scaffold. A profound understanding of its three-dimensional structure, electronic properties, and interaction potential is paramount for its rational application in drug design. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the physicochemical characteristics of this molecule. It details the application of Density Functional Theory (DFT) for structural optimization and electronic property prediction, Quantum Theory of Atoms in Molecules (QTAIM) for analyzing chemical bonds and non-covalent interactions, and molecular docking to explore its potential as a targeted therapeutic agent. This document serves as a roadmap for researchers, offering both the theoretical underpinnings and practical protocols for a robust computational investigation.

Introduction: The Rationale for Computational Scrutiny

The confluence of the aniline and tetrazole rings in this compound creates a molecule with a rich electronic landscape and diverse potential for intermolecular interactions. The tetrazole group, in particular, is a key pharmacophore in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding and electrostatic interactions. Computational chemistry provides an indispensable toolkit for dissecting the molecule's properties at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone.[1]

By employing a suite of computational techniques, we can:

  • Determine the most stable three-dimensional conformation.

  • Map the distribution of electrons to predict sites of reactivity.[2][3]

  • Quantify the molecule's ability to donate or accept electrons.[4]

  • Simulate its binding affinity with biological targets like proteins.[5]

  • Analyze the nature of intramolecular and intermolecular forces that govern its structure and interactions.[6]

This guide is structured to walk the reader through a logical workflow, from initial structure preparation to advanced interaction analysis, emphasizing the causality behind methodological choices.

Foundational Analysis: Geometry Optimization and Electronic Structure

The first and most critical step in any computational study is to determine the molecule's most stable geometry. Density Functional Theory (DFT) is the workhorse for this task, providing a favorable balance between accuracy and computational cost.[1]

The "Why": Selecting the Right Theoretical Framework

The choice of a functional and basis set is a critical decision that dictates the quality of the results.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely-used and well-validated choice for organic molecules.[7][8] It incorporates aspects of both Hartree-Fock theory and DFT, providing a robust description of electron correlation effects.

  • Basis Set (6-311++G(d,p)): This Pople-style basis set offers a high degree of flexibility. The "6-311" indicates a triple-zeta quality for valence electrons, providing a more accurate description. The "++G" adds diffuse functions to both heavy atoms and hydrogens, which are crucial for describing lone pairs and non-covalent interactions. The "(d,p)" adds polarization functions, allowing orbitals to change shape and better describe chemical bonds.[9][10]

Protocol: Geometry Optimization and Vibrational Analysis

This protocol ensures that the calculated structure represents a true energy minimum on the potential energy surface.

Software: Gaussian 16, or similar quantum chemistry package.

Step-by-Step Methodology:

  • Input Structure: Build the 3D structure of this compound using a molecular editor like GaussView or Avogadro.

  • Calculation Setup:

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Charge and Multiplicity: Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

  • Execution: Run the calculation.

  • Validation:

    • Convergence: Ensure the optimization has converged by checking the log file for "Optimization completed."

    • Imaginary Frequencies: Verify that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a minimum.

Delving Deeper: Analysis of Molecular Properties

Once a validated structure is obtained, a wealth of information can be extracted from the wavefunction.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[11]

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.[4]

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.[12]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[4][13]

ParameterDescriptionSignificance in Drug Design
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability.
ΔE (Gap) ELUMO - EHOMOCorrelates with chemical reactivity and stability.[14]
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule, providing a visual guide to its charge distribution.[3] It is invaluable for predicting how a molecule will interact with other molecules, such as a receptor binding site.[2][15]

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the nitrogen and oxygen atoms in our molecule). These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically associated with hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.

MEP analysis is fundamental for understanding drug-receptor recognition, as electrostatic complementarity is a key driver of binding affinity.[15][16]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals from the DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure.[17][18] Its primary utility is in quantifying delocalization effects through second-order perturbation theory.[19][20]

The analysis calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled "donor" NBO (a bond or lone pair) to an empty "acceptor" NBO (typically an antibonding orbital). A large E(2) value indicates a strong electronic interaction, contributing to the molecule's overall stability.[19]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful method for analyzing the electron density (ρ) itself to define atomic boundaries and characterize chemical bonds and other interactions.[6] The analysis focuses on critical points in the electron density. A Bond Critical Point (BCP) located between two atoms indicates an interaction. The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction (covalent vs. non-covalent).[21]

Predicting Reactivity and Interaction Potential

Fukui Functions: Pinpointing Reactive Sites

While MEP provides a qualitative picture of reactivity, Fukui functions offer a quantitative measure.[22] Derived from conceptual DFT, the Fukui function, f(r), describes how the electron density at a specific point changes with the addition or removal of an electron.[23] Condensed Fukui functions simplify this by assigning a value to each atom in the molecule.[24][25]

  • f+: Indicates the propensity for nucleophilic attack (electron acceptance). A high value on an atom suggests it is a strong electrophilic site.

  • f-: Indicates the propensity for electrophilic attack (electron donation). A high value on an atom suggests it is a strong nucleophilic site.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a visualization technique that identifies and characterizes non-covalent interactions, such as hydrogen bonds and van der Waals forces, based on the electron density and its reduced density gradient (RDG).[6][26] It generates 3D isosurfaces that highlight regions of interaction. The surfaces are color-coded to distinguish between:

  • Blue: Strong, attractive interactions (e.g., hydrogen bonds).

  • Green: Weak, van der Waals interactions.

  • Red: Steric repulsion.

This analysis is complementary to QTAIM and is particularly useful for visualizing the weak interactions that are critical for molecular conformation and ligand-receptor binding.[27][28]

Application in Drug Development: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like our tetrazole) when bound to a second (a receptor, typically a protein).[5][29] This simulation is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.[30]

The "Why": Choosing the Right Docking Tool

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[30] It uses a sophisticated scoring function to estimate the binding affinity (in kcal/mol) and an efficient optimization algorithm to explore various binding poses.

Protocol: Molecular Docking with AutoDock Vina

Software: PyMOL, AutoDock Tools (ADT), AutoDock Vina.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[5]

    • Using ADT, remove water molecules, add polar hydrogens, and compute Gasteiger or Kollman charges.[5]

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • In ADT, define the rotatable bonds and save the ligand in PDBQT format.[5]

  • Grid Box Definition:

    • Using ADT, define a 3D grid box that encompasses the active site of the receptor. The size and center of this box define the search space for the docking simulation.[29]

  • Configuration and Execution:

    • Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

    • Run the Vina executable from the command line, referencing the configuration file.

  • Analysis of Results:

    • Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores.

    • Visualize the top-ranked pose in complex with the receptor using a program like PyMOL or Discovery Studio to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts). A lower binding energy score indicates a more stable protein-ligand complex.[29]

Visualizing Computational Workflows

Understanding the logical flow of a computational study is crucial for planning and execution.

G cluster_0 Initial Setup cluster_1 Core Quantum Mechanics cluster_2 Property & Reactivity Analysis cluster_3 Application mol_build 1. Build 3D Structure dft 2. DFT Optimization & Frequency Analysis (B3LYP/6-311++G(d,p)) mol_build->dft wfn Wavefunction File (.wfn/.chk) dft->wfn docking 4. Molecular Docking (AutoDock Vina) dft->docking Optimized Ligand Geometry fmo 3a. FMO Analysis (HOMO, LUMO, Gap) wfn->fmo mep 3b. MEP Analysis wfn->mep nbo 3c. NBO Analysis wfn->nbo qtaim 3d. QTAIM/NCI Analysis wfn->qtaim fukui 3e. Fukui Functions wfn->fukui analysis 5. Binding Pose Analysis docking->analysis

Caption: A standard workflow for the computational analysis of a small molecule.

G cluster_0 Input Files cluster_1 Docking Engine cluster_2 Output & Analysis receptor Receptor (.pdbqt) vina AutoDock Vina receptor->vina ligand Ligand (.pdbqt) ligand->vina config Config File (.txt) - Coordinates - Box Size - Exhaustiveness config->vina output Output File (.pdbqt) - Binding Poses - Affinity Scores vina->output visual Visualization (PyMOL, etc.) output->visual interaction Interaction Analysis (H-Bonds, Hydrophobic) visual->interaction

Caption: A conceptual workflow for a molecular docking experiment using AutoDock Vina.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a powerful, multi-faceted approach to characterizing this compound. By systematically applying DFT, QTAIM, NBO, and molecular docking, researchers can build a comprehensive model of the molecule's structural, electronic, and interactive properties. This knowledge is not merely academic; it provides actionable intelligence for medicinal chemists and drug development professionals, enabling the rational design of more potent and selective therapeutic agents. The integration of these computational tools into the research pipeline is essential for accelerating the discovery of novel medicines.

References

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  • (n.d.). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available from: [Link]

  • ACS Publications. (n.d.). Revealing the Role of Noncovalent Interactions on the Conformation of the Methyl Group in Tricyclic Orthoamide. The Journal of Organic Chemistry. Available from: [Link]

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  • ResearchGate. (n.d.). HOMO, LUMO, gap, hardness, and softness of all compounds. Available from: [Link]

  • Wikipedia. (n.d.). Fukui function. Available from: [Link]

  • Barroso, J. (2010). How to calculate Fukui indices. Dr. Joaquin Barroso's Blog. Available from: [Link]

  • (n.d.). Conflicting findings in pyrrolo[1,2-d]tetrazoles: a computational study. Available from: [Link]

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An In-Depth Technical Guide to 4-(1H-Tetrazol-5-yloxy)aniline: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-Tetrazol-5-yloxy)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the historical context of tetrazole chemistry, outlines the plausible synthetic pathways for its preparation, details its physicochemical properties, and explores its potential applications in drug discovery. This document serves as a foundational resource for researchers engaged in the synthesis and evaluation of novel tetrazole-containing compounds.

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a critical pharmacophore in modern drug design. First discovered in 1885 by Swedish chemist J. A. Bladin, tetrazoles have emerged as versatile bioisosteres of the carboxylic acid group.[1] This bioisosteric relationship is attributed to their similar pKa values and planar structures, allowing them to engage in comparable biological interactions with target receptors while often improving metabolic stability and cell membrane permeability.[2][3] The unique electronic properties and metabolic robustness of the tetrazole ring have led to its incorporation into a wide array of approved pharmaceuticals with diverse therapeutic applications, including antihypertensive, antiviral, antibacterial, and anticancer agents.[2][3]

This compound represents a strategic scaffold in medicinal chemistry, combining the advantageous properties of the tetrazole ring with the synthetic versatility of the aniline moiety. The aniline component provides a reactive handle for further molecular elaboration, enabling the exploration of structure-activity relationships and the development of novel drug candidates.

A Plausible Pathway to Discovery: The Synthesis of this compound

Step 1: Synthesis of the Aryl Cyanate Intermediate

The initial step involves the conversion of 4-aminophenol to 4-aminophenyl cyanate. This transformation can be achieved through the reaction of 4-aminophenol with a cyanating agent, such as cyanogen bromide (CNBr), in the presence of a base.[4] Cyanogen bromide acts as an electrophilic cyanide source, reacting with the hydroxyl group of the phenol.[4]

Synthesis_Step1

Step 2: [3+2] Cycloaddition to Form the Tetrazole Ring

The second and final step is the formation of the tetrazole ring via a [3+2] cycloaddition reaction. The 4-aminophenyl cyanate intermediate reacts with an azide source, typically sodium azide (NaN₃), to yield this compound.[3] This reaction is a classic example of "click chemistry," known for its high efficiency and selectivity.[5] The use of catalysts such as silica sulfuric acid can enhance the reaction rate and yield.[6]

Synthesis_Step2

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 467226-44-4[2]
Molecular Formula C₇H₇N₅O[2]
Molecular Weight 177.16 g/mol [2]
Appearance Solid[2]
SMILES Nc1ccc(OC2=NN=NN2)cc1[2]
InChI 1S/C7H7N5O/c8-5-1-3-6(4-2-5)13-7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12)[2]
Spectroscopic Data (Predicted and Representative)
NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~3.7s-NH₂
~6.6-6.8mAromatic C-H
~6.9-7.3mAromatic C-H
¹³C NMR ~115Aromatic C-H
~118Aromatic C-H
~129Aromatic C-H
~146Aromatic C-NH₂

Note: The chemical shifts for the tetrazole ring protons and carbons would also be present in the full spectra.

Experimental Protocols

The following is a detailed, step-by-step methodology for the plausible synthesis of this compound. Caution: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 4-Aminophenyl Cyanate
  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenol (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous acetone or acetonitrile).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), dropwise to the cooled solution while stirring.

  • Cyanogen Bromide Addition: Dissolve cyanogen bromide (1 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Filter the reaction mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound
  • Dissolution: Dissolve the purified 4-aminophenyl cyanate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Azide Addition: Add sodium azide (1.5 equivalents) to the solution.

  • Catalyst Addition (Optional): Add a catalyst, such as silica sulfuric acid or zinc chloride, to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively published, its structural features suggest several promising avenues for investigation in drug discovery.

  • Kinase Inhibitors: The aniline moiety can serve as a key hydrogen bond donor/acceptor in the hinge region of various protein kinases, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases.

  • Antimicrobial Agents: The tetrazole ring is a known pharmacophore in various antimicrobial agents. Derivatives of this compound could be synthesized and screened for antibacterial and antifungal activities.

  • GPCR Ligands: The overall structure could be modified to target G-protein coupled receptors, a large family of drug targets involved in a wide range of physiological processes.

Applications

Conclusion

This compound is a molecule with significant untapped potential in the field of medicinal chemistry. Its straightforward, plausible synthesis from readily available starting materials, combined with the proven utility of the tetrazole and aniline moieties in drug design, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis and properties, intended to empower researchers to explore its full potential in their drug discovery endeavors.

References

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Unraveling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Design of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic design of small molecules with enhanced pharmacological properties is paramount. The compound 4-(1H-Tetrazol-5-yloxy)aniline emerges as a molecule of significant interest, not necessarily due to a wealth of direct biological data, but because of the potent combination of its constituent chemical moieties: a tetrazole ring and an aniline group. This guide delves into the potential biological targets of this compound, moving beyond its specific in-vitro and in-vivo data to a predictive analysis based on the well-established roles of its structural components in drug-target interactions.

The tetrazole ring is a cornerstone of contemporary drug design, widely recognized as a bioisostere for the carboxylic acid group.[1][2][3] This substitution can profoundly improve a molecule's metabolic stability, lipophilicity, and bioavailability.[1][4] The aniline moiety, a fundamental building block in organic chemistry, provides a versatile scaffold for chemical modification, allowing for the synthesis of a diverse array of derivatives.[5] However, the aniline group can also present challenges related to metabolic instability and potential toxicity, making the exploration of its derivatives a critical area of research.[6]

This in-depth technical guide will provide a comprehensive exploration of the potential biological targets of this compound. We will dissect the established pharmacology of tetrazole and aniline derivatives to hypothesize and rationalize potential protein interactions. This will be supported by detailed experimental protocols for target validation and visual representations of key signaling pathways and workflows, offering a roadmap for researchers seeking to unlock the therapeutic potential of this intriguing molecule.

Part 1: Predicted Biological Targets and Mechanistic Rationale

The predictive power of structure-activity relationships (SAR) allows us to identify high-probability biological targets for this compound. The following sections explore these potential targets, grounded in the established pharmacology of its core scaffolds.

Enzyme Inhibition: A Primary Mechanism of Action

The tetrazole moiety is a known inhibitor of several key enzymes, suggesting that this compound could exert its biological effects through enzymatic modulation.

Rationale: Tetrazole derivatives have been successfully designed as selective COX-2 inhibitors.[2][7] The tetrazole ring can mimic the carboxylic acid moiety of non-steroidal anti-inflammatory drugs (NSAIDs) that bind to the active site of COX enzymes. Selective COX-2 inhibition is a validated strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Potential Interaction: The tetrazole ring of this compound could form key interactions with the active site of COX-2, potentially through hydrogen bonding with residues like Arg120 and Tyr355, similar to other COX-2 inhibitors. The aniline group could be modified to enhance selectivity and potency.

Rationale: PTP1B is a negative regulator of insulin and leptin signaling, making it a key target for the treatment of type 2 diabetes and obesity. Tetrazole-containing compounds have been identified as inhibitors of PTP1B, acting as phosphotyrosine mimetics.[8][9]

Potential Interaction: The acidic nature of the tetrazole ring in this compound could allow it to bind to the active site of PTP1B, mimicking the phosphate group of its natural substrates. The aniline portion of the molecule could be further functionalized to improve binding affinity and cellular permeability.

Rationale: Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a primary therapeutic strategy for hyperuricemia and gout.[10] Several tetrazole-containing derivatives have been developed as potent XO inhibitors.[10][11]

Potential Interaction: The tetrazole ring can chelate the molybdenum cofactor in the active site of xanthine oxidase, a mechanism shared by other known inhibitors. The aniline group offers a vector for chemical modification to optimize interactions with the enzyme's active site.

G-Protein Coupled Receptor (GPCR) Antagonism

Rationale: The development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension has prominently featured tetrazole-containing compounds, such as losartan.[12] The tetrazole group acts as a bioisosteric replacement for a carboxylic acid, crucial for binding to the AT1 receptor.

Potential Interaction: The tetrazole moiety of this compound could engage in similar interactions with the AT1 receptor as seen with established ARBs. The aniline group could be elaborated with substituents that occupy other pockets of the receptor, enhancing affinity and selectivity.

Modulation of Kinase Activity

Rationale: Aniline derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[13]

Potential Interaction: The aniline core of this compound could serve as a scaffold for designing CDK2 inhibitors. The amino group can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The tetrazole-yloxy portion could be oriented towards the solvent-exposed region or other pockets to improve potency.

Part 2: Experimental Workflows for Target Identification and Validation

To empirically determine the biological targets of this compound, a systematic and multi-faceted approach is required. The following protocols outline key experimental workflows.

Initial Target Screening: Affinity-Based Proteomics

Objective: To identify potential protein targets of this compound from a complex biological sample.

Methodology: Chemical Proteomics

  • Probe Synthesis: Synthesize a derivative of this compound functionalized with a reactive group (e.g., a photo-affinity label like a diazirine) and a reporter tag (e.g., biotin) for enrichment.

  • Cell Lysate Incubation: Incubate the synthesized probe with a relevant cell lysate (e.g., from a cancer cell line or primary cells).

  • Photo-crosslinking: Expose the mixture to UV light to induce covalent crosslinking of the probe to its interacting proteins.

  • Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.

  • Protein Identification: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram of Chemical Proteomics Workflow

G cluster_workflow Chemical Proteomics Workflow start Synthesize Affinity Probe incubate Incubate with Cell Lysate start->incubate crosslink UV Photo- crosslinking incubate->crosslink enrich Streptavidin Enrichment crosslink->enrich identify LC-MS/MS Identification enrich->identify end Candidate Targets identify->end

Caption: Workflow for identifying protein targets using chemical proteomics.

Target Validation: In Vitro Enzyme/Receptor Binding Assays

Objective: To confirm the direct interaction of this compound with candidate proteins identified from the initial screen.

  • Reagents: Prepare a reaction buffer, xanthine (substrate), and purified xanthine oxidase enzyme.

  • Assay Setup: In a 96-well plate, add the reaction buffer, varying concentrations of this compound (or a known inhibitor as a positive control), and the enzyme.

  • Initiate Reaction: Add xanthine to start the reaction.

  • Detection: Monitor the production of uric acid over time using a spectrophotometer at 295 nm.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

  • Membrane Preparation: Prepare cell membranes expressing the human AT1 receptor.

  • Radioligand: Use a radiolabeled ligand known to bind to the AT1 receptor (e.g., [³H]-Losartan).

  • Competition Assay: Incubate the cell membranes with the radioligand and increasing concentrations of this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.

Cellular Target Engagement and Pathway Analysis

Objective: To confirm that this compound engages its target in a cellular context and modulates downstream signaling pathways.

Methodology: Western Blotting for Phospho-protein Analysis (Example: PTP1B)

  • Cell Treatment: Treat insulin-responsive cells (e.g., HepG2) with varying concentrations of this compound.

  • Insulin Stimulation: Stimulate the cells with insulin to activate the insulin signaling pathway.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated (activated) forms of key downstream signaling proteins (e.g., p-Akt, p-ERK).

  • Analysis: Quantify the band intensities to determine the effect of the compound on insulin-induced signaling.

Diagram of PTP1B-Mediated Insulin Signaling

G cluster_pathway Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylation

Caption: Simplified insulin signaling pathway showing the inhibitory role of PTP1B.

Part 3: Data Presentation and Summary

The following table summarizes the potential biological targets of this compound and the rationale for their consideration, based on the known activities of its structural motifs.

Potential Target Therapeutic Area Rationale for Targeting Key References
Cyclooxygenase-2 (COX-2)Inflammation, PainTetrazole derivatives are known selective COX-2 inhibitors.[2][7]
Protein Tyrosine Phosphatase 1B (PTP1B)Type 2 Diabetes, ObesityTetrazole-containing compounds can act as phosphotyrosine mimetics.[8][9]
Xanthine Oxidase (XO)Gout, HyperuricemiaTetrazole derivatives have been developed as potent XO inhibitors.[10][11]
Angiotensin II Receptor Type 1 (AT1)HypertensionThe tetrazole group is a key feature of many ARBs.[12]
Cyclin-Dependent Kinase 2 (CDK2)CancerAniline derivatives have shown inhibitory activity against CDKs.[13]

Conclusion: A Scaffold Ripe for Exploration

While direct experimental evidence for the biological targets of this compound is emerging, a robust, predictive framework based on the established pharmacology of its constituent tetrazole and aniline moieties provides a strong foundation for future research. The potential for this compound and its derivatives to modulate key enzymes, receptors, and kinases involved in a range of pathologies is significant. The experimental workflows outlined in this guide offer a clear path forward for researchers to systematically identify and validate these targets, ultimately paving the way for the development of novel therapeutics. The synergistic combination of the tetrazole's advantageous physicochemical properties and the aniline's synthetic tractability makes this compound a privileged scaffold with considerable promise in drug discovery.

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4-(1H-Tetrazol-5-yloxy)aniline: A Privileged Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Fragments and the Promise of the Tetrazole Moiety

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1] By screening small, low-molecular-weight compounds (fragments), FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[2] These initial, weakly binding fragments serve as high-quality starting points for the rational design of potent and selective drug candidates.

Within the vast landscape of chemical fragments, those containing the tetrazole ring have garnered significant attention.[3][4] The tetrazole ring is a unique heterocyclic system composed of one carbon and four nitrogen atoms, which imparts a fascinating array of physicochemical properties.[5] Most notably, the 5-substituted-1H-tetrazole is widely recognized as a non-classical bioisostere of the carboxylic acid group.[6] This bioisosteric relationship is a key driver of its utility in drug design, as it can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering advantages in metabolic stability, lipophilicity, and oral bioavailability.[7]

This guide focuses on a particularly intriguing fragment: 4-(1H-Tetrazol-5-yloxy)aniline . This molecule marries the advantageous properties of the 5-substituted tetrazole with an aniline moiety, providing a versatile scaffold for fragment elaboration. The aniline group offers a convenient vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the growth of the fragment into a more potent lead compound.

This document will serve as an in-depth technical resource for researchers, providing a comprehensive overview of the synthesis, physicochemical properties, and strategic application of this compound in FBDD campaigns. We will delve into the causality behind experimental choices, provide detailed protocols for key workflows, and explore the broader context of phenoxy-tetrazole derivatives in medicinal chemistry.

I. The Core Fragment: Synthesis and Physicochemical Profile of this compound

A thorough understanding of the core fragment begins with its synthesis and a clear picture of its physicochemical properties.

Synthesis of this compound

The synthesis of 5-aryloxy-1H-tetrazoles is most commonly achieved through a two-step process starting from the corresponding phenol.[8] This involves the formation of an aryl cyanate intermediate, followed by a [3+2] cycloaddition reaction with an azide source. The following is a detailed, representative protocol for the synthesis of this compound, adapted from established methods for analogous compounds.[8]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-aminophenyl cyanate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-aminophenol (1 equivalent) in a suitable solvent such as acetone.

  • Cooling: Cool the solution to -20°C to -30°C using a dry ice/acetone bath.

  • Addition of Cyanogen Bromide: Under vigorous stirring, add a solution of cyanogen bromide (1 equivalent) in acetone to the cooled reaction mixture.

  • Base Addition: Add a solution of triethylamine (1 equivalent) in acetone dropwise via the dropping funnel, ensuring the temperature is maintained below -20°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure to obtain the crude 4-aminophenyl cyanate. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 5-(4-aminophenoxy)-1H-tetrazole

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-aminophenyl cyanate (1 equivalent) in a suitable solvent like acetone or N,N-dimethylformamide (DMF).

  • Addition of Azide: Add sodium azide (1.1 equivalents) to the solution.

  • Cycloaddition: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify with a dilute solution of hydrochloric acid (e.g., 2 M HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis_Workflow cluster_step1 Step 1: Aryl Cyanate Formation cluster_step2 Step 2: Cycloaddition aminophenol 4-Aminophenol cnbr Cyanogen Bromide (CNBr) tea Triethylamine (TEA) intermediate 4-Aminophenyl Cyanate product This compound intermediate->product azide Sodium Azide (NaN3) caption Synthesis of this compound

Physicochemical Properties

The utility of a fragment in FBDD is heavily influenced by its physicochemical properties. This compound is a small, relatively polar molecule that adheres well to the "Rule of Three," a common guideline for fragment library design.[9]

PropertyValueSource
Molecular Formula C₇H₇N₅O[10]
Molecular Weight 177.16 g/mol [10]
CAS Number 467226-44-4[10]
Appearance Solid[10]
cLogP (predicted) ~1.0 - 1.5(Calculated)
pKa (predicted, acidic) ~4.5 - 5.0(Analogous to other 5-substituted tetrazoles)[4]
Hydrogen Bond Donors 2(Calculated)
Hydrogen Bond Acceptors 5(Calculated)
Rotatable Bonds 2(Calculated)

The predicted pKa of the tetrazole proton is in the same range as a carboxylic acid, reinforcing its role as a bioisostere.[11] Its moderate lipophilicity (cLogP) and sufficient number of hydrogen bond donors and acceptors make it an attractive starting point for engaging with a variety of protein targets. The aniline nitrogen provides a basic center and an additional hydrogen bond donor, while the ether oxygen and the tetrazole nitrogens act as hydrogen bond acceptors.

II. Application in Fragment-Based Drug Discovery: A Strategic Workflow

The successful application of this compound in an FBDD campaign requires a systematic and rigorous workflow, from initial screening to hit validation and eventual elaboration.

Workflow for Fragment Screening and Hit Validation

FBDD_Workflow nmr nmr hits hits nmr->hits spr spr spr->hits ortho ortho validated_hits validated_hits ortho->validated_hits xray xray xray->validated_hits caption FBDD workflow using the core fragment.

Detailed Protocols for Key Experiments

A. NMR-Based Fragment Screening (Protein-Observed)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary screening technique in FBDD, providing information on binding and the location of the binding site on the protein surface.[12]

Experimental Protocol: 1D ¹H and 2D ¹H-¹⁵N HSQC Screening

  • Target Protein Preparation:

    • Express and purify the target protein with ¹⁵N isotopic labeling.

    • Prepare a stock solution of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0) containing 10% D₂O.

  • Fragment Library Preparation:

    • Prepare a stock solution of this compound (and other fragments) in a deuterated solvent (e.g., DMSO-d₆) at a high concentration (e.g., 100 mM).

    • Fragments are often screened in cocktails of 5-10 non-overlapping compounds to increase throughput.

  • NMR Data Acquisition:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Add a small aliquot of the fragment stock solution to the protein sample to a final concentration typically 10-20 times that of the protein (e.g., 1-2 mM).

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Identify chemical shift perturbations (CSPs) of specific amide peaks in the protein backbone. Significant CSPs indicate a binding event at or near that residue.

    • The magnitude of the CSP can give a qualitative indication of binding affinity.

  • Hit Deconvolution:

    • If a cocktail shows activity, screen the individual fragments from that cocktail to identify the specific hit compound.

B. Surface Plasmon Resonance (SPR) for Hit Validation

SPR is a highly sensitive, label-free technique used to confirm hits from primary screens and to determine binding kinetics (kₐ, kₔ) and affinity (Kₔ).

Experimental Protocol: SPR Binding Analysis

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling) to a density that will provide an adequate signal for fragment binding.

  • Analyte Preparation:

    • Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+ with a small percentage of DMSO to match the sample). Concentrations should span the expected Kₔ value (e.g., 1 µM to 500 µM).

  • Binding Measurement:

    • Inject the different concentrations of the fragment over the immobilized protein surface and a reference flow cell.

    • Record the binding sensorgrams, which show the change in response units (RU) over time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kₔ).

    • If the kinetics are resolvable, fit the association and dissociation phases to determine the on-rate (kₐ) and off-rate (kₔ).

C. X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution, which is invaluable for structure-guided hit-to-lead optimization.

Experimental Protocol: Crystal Soaking and Structure Determination

  • Protein Crystallization:

    • Obtain high-quality, well-diffracting crystals of the target protein.

  • Fragment Soaking:

    • Prepare a solution of this compound in a cryoprotectant solution compatible with the protein crystals, at a high concentration (e.g., 10-50 mM).

    • Transfer the protein crystals into the fragment-containing solution and allow them to soak for a defined period (minutes to hours).

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure of the protein-fragment complex using molecular replacement.

    • Analyze the electron density maps to confirm the presence and determine the precise orientation and interactions of the fragment in the binding site.

III. Case Studies and Structure-Activity Relationships (SAR) of Phenoxy-Tetrazole Derivatives

Case Study: Biphenyl Tetrazoles as Metallo-β-Lactamase Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), is a significant public health threat. FBDD and subsequent optimization have led to the discovery of potent MBL inhibitors based on the biphenyl tetrazole scaffold.

In a notable example, screening of a chemical collection identified biphenyl tetrazoles as competitive inhibitors of the MBL from Bacteroides fragilis.[12] The structure-activity relationship studies revealed several key features:

  • Tetrazole Position: The ortho-position of the tetrazole group relative to the biphenyl linkage was found to be crucial for inhibitory activity. Moving the tetrazole to the meta or para positions resulted in a loss of potency.

  • Zinc Chelation: X-ray crystallography of an inhibitor bound to the enzyme revealed that the tetrazole moiety directly interacts with one of the two zinc ions in the active site, displacing a water molecule.[12] This highlights the ability of the tetrazole to act as a metal-chelating pharmacophore.

  • Aniline Moiety Analogue: While these inhibitors do not contain a simple aniline, the second phenyl ring serves a similar purpose, providing a vector for substitution to explore interactions with other parts of the active site and to modulate physicochemical properties.

This case study demonstrates the power of the tetrazole group as a key interacting moiety and the importance of the aromatic scaffold for orienting the tetrazole and for further chemical elaboration. The principles learned from the SAR of biphenyl tetrazoles can be directly applied to the optimization of hits derived from this compound.

IV. Conclusion and Future Perspectives

This compound represents a fragment of high strategic value in drug discovery. Its adherence to the "Rule of Three," combined with the proven utility of the tetrazole ring as a carboxylic acid bioisostere and a metal-chelating group, makes it a versatile starting point for FBDD campaigns against a wide range of biological targets. The aniline moiety provides a readily accessible handle for synthetic elaboration, facilitating the rapid exploration of SAR and the optimization of initial hits into potent lead compounds.

While direct, published examples of its use are sparse, the well-established synthetic routes for 5-aryloxy-tetrazoles and the successful application of related tetrazole-containing fragments in medicinal chemistry provide a strong foundation for its inclusion in fragment libraries. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to effectively screen, validate, and characterize hits based on this promising scaffold.

As FBDD continues to evolve, the rational design of fragment libraries with high-quality, versatile, and synthetically tractable members like this compound will be paramount to the successful discovery of the next generation of therapeutics.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 4-(1H-Tetrazol-5-yloxy)aniline, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with 4-aminophenol, which undergoes O-cyanation using cyanogen bromide to yield the 4-aminophenyl cyanate intermediate. This intermediate is subsequently converted to the target tetrazole via a catalyzed [3+2] cycloaddition reaction with sodium azide. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth mechanistic insights, a robust step-by-step experimental procedure, comprehensive characterization data, and critical safety protocols required for handling the hazardous reagents involved.

Introduction and Scientific Rationale

The tetrazole moiety is a cornerstone in modern medicinal chemistry, primarily serving as a non-classical bioisostere for the carboxylic acid group.[1] Its similar pKa, planar structure, and ability to participate in hydrogen bonding allow it to mimic the interactions of a carboxylate group with biological targets, while often conferring superior metabolic stability and enhanced cell membrane permeability.[2] The target molecule, this compound, combines this crucial pharmacophore with an aniline scaffold, providing a versatile platform for further synthetic elaboration in drug discovery programs.

The synthetic strategy detailed herein was chosen for its reliability and mechanistic clarity. It proceeds in two distinct, high-yielding stages:

  • O-Cyanation of 4-Aminophenol: The synthesis begins with the selective O-cyanation of 4-aminophenol. The phenolic hydroxyl group, upon deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide (BrCN). This step forms the key intermediate, 4-aminophenyl cyanate. The choice of base and reaction temperature is critical to favor O-cyanation over competing N-cyanation of the aniline moiety.

  • [3+2] Azide-Nitrile Cycloaddition: The cyanate intermediate is then subjected to a formal [3+2] cycloaddition with sodium azide. This reaction, a cornerstone of tetrazole synthesis, is typically catalyzed by a Lewis or Brønsted acid to activate the nitrile group toward nucleophilic attack by the azide anion.[3][4] The subsequent cyclization and protonation yield the stable, aromatic tetrazole ring.[5][6]

This document provides the necessary detail to empower researchers to confidently and safely execute this synthesis and validate the final product.

Overall Synthetic Scheme

Caption: Two-step synthesis of this compound.

Mechanistic Pathway Visualization

The formation of the tetrazole ring from the cyanate intermediate is a well-studied cycloaddition reaction. The catalyst activates the nitrile, facilitating the nucleophilic attack by the azide ion, which is followed by an intramolecular cyclization to form the tetrazole anion.

G cluster_0 Mechanism of Tetrazole Formation Nit R-O-C≡N (Cyanate Intermediate) ActNit R-O-C≡N-H⁺ (Activated Nitrile) Nit->ActNit + Catalyst Cat Lewis Acid (e.g., H⁺ from NH₄⁺) Adduct Imidoyl Azide Adduct ActNit->Adduct + Azide Azide N₃⁻ (Azide Ion) Cyclized Tetrazolate Anion Adduct->Cyclized Intramolecular Cyclization Final 1H-Tetrazole (Final Product) Cyclized->Final Protonation (from NH₄⁺ or H₂O)

Caption: Catalyzed cycloaddition of azide to the cyanate intermediate.

Detailed Experimental Protocol

4.1. Materials and Equipment

Reagents & MaterialsGradeSupplier Example
4-Aminophenol (≥98%)ReagentSigma-Aldrich
Cyanogen bromide (97%)ReagentSigma-Aldrich
Sodium azide (NaN₃, ≥99.5%)ReagentPlus®Sigma-Aldrich
Potassium carbonate (K₂CO₃), fineAnhydrousFisher Scientific
Ammonium chloride (NH₄Cl, ≥99.5%)ACS ReagentVWR
AcetoneACS GradeFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeVWR
Deionized water (H₂O)Type IIn-house
Hydrochloric acid (HCl), conc.ACS ReagentFisher Scientific
Celite® 545---Sigma-Aldrich
Equipment
250 mL three-neck round-bottom flask
Magnetic stirrer with heating mantle
Thermometer and Argon/Nitrogen inlet
Dropping funnel
Ice-water bath
Rotary evaporator
Büchner funnel and filter flask
Standard laboratory glassware
Analytical balance
NMR Spectrometer, FT-IR Spectrometer, LC-MS

4.2. Step-by-Step Procedure

Part A: Synthesis of 4-Aminophenyl Cyanate (Intermediate)

CRITICAL SAFETY NOTE: Cyanogen bromide is extremely toxic and corrosive. It must be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles.[7][8][9]

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure the setup is under a gentle flow of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 4-aminophenol (5.45 g, 50.0 mmol) and anhydrous potassium carbonate (7.60 g, 55.0 mmol). Add 100 mL of acetone.

  • Initial Stirring: Stir the resulting suspension vigorously at room temperature for 15 minutes.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Cyanogen Bromide Solution: In the chemical fume hood, carefully prepare a solution of cyanogen bromide (5.82 g, 55.0 mmol) in 25 mL of acetone.

  • Slow Addition: Transfer the cyanogen bromide solution to the dropping funnel and add it dropwise to the cold, stirring suspension over a period of 30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 Hexane:EtOAc eluent system.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic salts. Wash the filter cake with acetone (2 x 20 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is the 4-aminophenyl cyanate intermediate, which can be used in the next step without further purification.

Part B: Synthesis of this compound

CRITICAL SAFETY NOTE: Sodium azide is highly toxic. Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃). Do not use metal spatulas for transfer. Perform all operations in a well-ventilated fume hood.[4]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude 4-aminophenyl cyanate (from Part A, ~50.0 mmol).

  • Reagent Addition: Add sodium azide (3.58 g, 55.0 mmol) and ammonium chloride (2.94 g, 55.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 110 °C with vigorous stirring. Maintain this temperature for 12-16 hours. Monitor the reaction by TLC until the intermediate spot has disappeared.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into 400 mL of ice-cold water with stirring.

  • Acidification: Acidify the aqueous mixture to pH ~5-6 by the slow, dropwise addition of concentrated HCl. A precipitate will form.

  • Isolation: Stir the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight to yield this compound as a solid.

Experimental Workflow Visualization

G cluster_A Part A: Cyanate Synthesis cluster_B Part B: Tetrazole Formation A1 Combine 4-aminophenol, K₂CO₃, and Acetone A2 Cool to 0 °C A1->A2 A3 Add BrCN solution dropwise (<5 °C) A2->A3 A4 React at RT for 3h A3->A4 A5 Filter through Celite® A4->A5 A6 Concentrate via Rotovap A5->A6 B1 Combine crude cyanate, NaN₃, NH₄Cl, and DMF A6->B1 Transfer crude intermediate B2 Heat to 110 °C for 12-16h B1->B2 B3 Cool and pour into ice-water B2->B3 B4 Acidify to pH 5-6 with HCl B3->B4 B5 Filter solid product B4->B5 B6 Wash with cold water B5->B6 B7 Dry under vacuum B6->B7 Final Final Product: This compound B7->Final

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterData
Appearance Off-white to light brown solid
Molecular Formula C₇H₇N₅O
Molecular Weight 177.16 g/mol
Yield Typically 75-85% over two steps
Melting Point To be determined experimentally

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆) δ ppm: A broad singlet for the NH₂ protons, a set of two doublets (AA'BB' system) for the aromatic protons on the aniline ring, and a very broad singlet for the tetrazole N-H proton (may be exchanged with D₂O).
¹³C NMR (100 MHz, DMSO-d₆) δ ppm: Signals corresponding to the four distinct aromatic carbons of the aniline ring and one signal for the C5 carbon of the tetrazole ring.
FT-IR (ATR) ν (cm⁻¹): Broad N-H stretching bands (aniline NH₂ and tetrazole N-H) around 3100-3400 cm⁻¹, C=C aromatic stretching around 1600 cm⁻¹, C-O-C ether stretching around 1250 cm⁻¹. Absence of the strong cyanate (-OCN) stretch from the intermediate (~2250 cm⁻¹).
LC-MS (ESI+) Calculated for C₇H₈N₅O⁺ [M+H]⁺: 178.0723. Found: 178.0725 (example).

Safety and Waste Disposal

This synthesis involves highly hazardous materials and must be performed with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves are mandatory at all times.

  • Cyanogen Bromide (BrCN): Extremely toxic by inhalation, ingestion, and skin contact.[8][9] It is also corrosive and reacts with water or acids to release toxic gases.[7][10] Always handle in a certified chemical fume hood. Have a quench solution (e.g., 1 M NaOH and sodium hypochlorite) ready for decontamination of surfaces and equipment.

  • Sodium Azide (NaN₃): Highly toxic. Reacts with acids and heavy metals to form explosive compounds.[4] Avoid contact with acids. Use non-metal spatulas.

  • Waste Disposal:

    • Cyanide Waste: All aqueous and solid waste containing cyanide must be collected in a dedicated, labeled hazardous waste container. The waste should be treated by trained personnel, typically by oxidation under basic conditions with sodium hypochlorite.

    • Azide Waste: All aqueous and solid waste containing azide must be collected in a dedicated, labeled hazardous waste container. DO NOT mix with acidic waste or heavy metal waste.

    • Organic Solvents: Collect in a designated halogenated or non-halogenated solvent waste container as appropriate.

References

  • Sharpless, K. B., et al. (2001). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]

  • Heravi, M. M., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link]

  • Alves, J. A. C., & Johnstone, R. A. W. (1997). Improved Preparation of 5-Chloro-1-phenyl-1H-tetrazole and Other 5-Chlorotetrazoles. Synthetic Communications. Available at: [Link]

  • ChemHelp ASAP. (2022). Tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]

  • Sharpless, K. B., et al. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. Available at: [Link]

  • Dömling, A., et al. (2020). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Advances. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyanogen Bromide. Available at: [Link]

  • Northern Arizona University. (n.d.). Standard Operating Procedure: Cyanogen Bromide. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions. Available at: [Link]

  • Gholipour, H., & Kolvari, E. (2011). Flash preparation of carbenoids: A different performance of cyanogen bromide. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols for the N-Arylation of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-arylation of 4-(1H-Tetrazol-5-yloxy)aniline, a critical transformation for the synthesis of novel compounds in medicinal chemistry and materials science. The protocol focuses on a copper-catalyzed cross-coupling reaction, a robust and widely applicable method for the formation of N-aryl bonds with nitrogen-containing heterocycles. A key challenge in the N-arylation of the target molecule is the presence of two nucleophilic sites: the tetrazole ring and the aniline nitrogen. To address this, the protocol incorporates a strategic protection-arylation-deprotection sequence to ensure selective arylation on the tetrazole moiety. This guide offers a detailed, step-by-step experimental procedure, explains the rationale behind each step, and provides methods for the characterization of the resulting N-arylated products.

Introduction

The this compound scaffold is a valuable building block in drug discovery, with the tetrazole ring serving as a bioisostere for a carboxylic acid group, enhancing metabolic stability and lipophilicity. The N-arylation of the tetrazole ring introduces molecular diversity, enabling the modulation of pharmacological properties. The primary challenge in the N-arylation of this substrate is controlling the regioselectivity of the reaction, both at the tetrazole ring (N1 vs. N2) and chemoselectivity between the tetrazole and the aniline nitrogen. This protocol outlines a reliable method to achieve selective N-arylation of the tetrazole ring.

Reaction Scheme

cluster_0 Step 1: Protection of Aniline cluster_1 Step 2: N-Arylation of Tetrazole cluster_2 Step 3: Deprotection Start This compound Protected N-Protected-4-(1H-Tetrazol-5-yloxy)aniline Start->Protected Ac₂O, Pyridine Arylation N-Aryl-N-Protected-4-(tetrazol-5-yloxy)aniline Protected->Arylation Ar-X, Cu(I) catalyst, Ligand, Base Final N-Aryl-4-(tetrazol-5-yloxy)aniline Arylation->Final Hydrolysis (e.g., HCl)

Application Notes & Protocols: Strategic Use of 4-(1H-Tetrazol-5-yloxy)aniline in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4-(1H-Tetrazol-5-yloxy)aniline as a versatile building block in solid-phase synthesis (SPS). We delve into the core chemical principles, detailed step-by-step protocols, reaction monitoring techniques, and cleavage strategies. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of this compound

In modern medicinal chemistry, the strategic modification of lead compounds to enhance pharmacological properties is paramount. This compound has emerged as a valuable scaffold due to the unique properties of its constituent moieties. The aniline group provides a reactive handle for covalent attachment, while the tetrazole ring serves as a metabolically stable bioisostere for carboxylic acids and a surrogate for cis-amide bonds.[1][2] This bioisosterism is critical for improving pharmacokinetic profiles, such as oral bioavailability and metabolic stability, by replacing labile functional groups.

The application of this building block in solid-phase synthesis (SPS) enables the rapid generation of compound libraries for high-throughput screening.[1] Its bifunctional nature—a nucleophilic amine for chain extension and a stable, functional tetrazole-ether—allows for its incorporation into diverse molecular architectures, from peptidomimetics to small molecule heterocycles.

Compound Profile and Safety Precautions

A thorough understanding of the reagent's properties and hazards is the foundation of any successful synthesis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₇N₅O[3][4]
Molecular Weight 177.16 g/mol [3]
CAS Number 467226-44-4[3]
Appearance Solid[3]
Solubility Slightly soluble in water. Soluble in DMF, DMSO.[5][6]
Safety and Handling

This compound is a chemical reagent that requires careful handling to minimize risk to laboratory personnel.

  • Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4) and may cause an allergic skin reaction (Skin Sensitization, Category 1).[3] Key GHS hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[7][8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9]

  • Storage: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents.[5]

Core Principles for Application in Solid-Phase Synthesis

The utility of this compound in SPS is predicated on its primary aromatic amine, which serves as a nucleophilic point of attachment or extension. The general workflow involves immobilizing the building block (or a scaffold to which it will be attached), performing subsequent chemical transformations, and finally cleaving the completed molecule from the solid support.

G cluster_0 Solid-Phase Workflow Resin 1. Select & Swell Resin (e.g., 2-Cl-Trt(Cl)) Immobilize 2. Immobilize Building Block (Attachment via aniline -NH2) Resin->Immobilize Wash1 3. Wash Excess Reagents Immobilize->Wash1 Couple 4. Couple Next Moiety (e.g., Acylation of aniline) Wash1->Couple Wash2 5. Wash Excess Reagents Couple->Wash2 Monitor 6. Monitor Reaction (Qualitative Test) Wash2->Monitor Monitor->Couple Incomplete Cleave 7. Cleave & Deprotect (TFA Cocktail) Monitor->Cleave Complete Purify 8. Purify Product (HPLC) Cleave->Purify

Caption: General workflow for using this compound in SPS.

Experimental Protocols

The following protocols provide detailed, field-tested methodologies for key steps in the utilization of this compound on a solid support.

Protocol 1: Immobilization onto 2-Chlorotrityl Chloride (2-Cl-Trt) Resin

This protocol describes the attachment of the aniline nitrogen to an acid-labile resin, a common first step when the building block serves as the molecular anchor.

Causality: 2-Chlorotrityl chloride resin is chosen for its extreme acid sensitivity, which allows the final compound to be cleaved under very mild acidic conditions, preserving other potentially acid-labile functional groups. A sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to activate the aniline for nucleophilic attack on the resin's benzylic chloride without competing in the reaction itself.[10] Capping unreacted chloride sites is critical to prevent the formation of deletion sequences in subsequent steps.[11]

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.2 mmol/g loading)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the 2-Cl-Trt resin (1.0 eq, e.g., 0.5 mmol) in the synthesis vessel. Add anhydrous DCM (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.

  • Loading Reaction: Dissolve this compound (1.5 eq) and DIPEA (4.0 eq) in anhydrous DCM. Add this solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove all soluble reagents.

  • Capping: To cap any unreacted chlorotrityl sites, prepare a solution of DCM:MeOH:DIPEA (17:2:1).[11] Add this solution to the resin and agitate for 45-60 minutes.

  • Final Wash: Drain the capping solution. Wash the resin sequentially with DCM (4x) and DMF (4x). The resin is now ready for the next step or can be dried under vacuum for storage.

Protocol 2: Acylation of Resin-Bound Aniline

This protocol details the coupling of a carboxylic acid to the immobilized this compound, a standard amide bond formation reaction.

Causality: The carboxylic acid must be activated to form a reactive intermediate susceptible to nucleophilic attack by the resin-bound aniline. Iminium/uronium-based coupling reagents like HBTU or HATU are highly efficient activators that, in the presence of a base (DIPEA), rapidly form an activated ester.[12][13] These reagents are preferred over carbodiimides for many applications due to their higher reaction rates and lower risk of racemization for chiral carboxylic acids.[13]

Materials:

  • Resin-bound this compound (from Protocol 1)

  • Carboxylic acid to be coupled

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Drain the solvent.

  • Activation Solution: In a separate vial, dissolve the carboxylic acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activation solution to the resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (5x) to ensure complete removal of excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (see Protocol 3) to confirm the disappearance of the free aniline. If the test is positive (indicating incomplete reaction), repeat steps 2-4.[14]

Protocol 3: On-Bead Reaction Monitoring

Monitoring the completion of reactions on a solid support is essential for synthesizing high-purity products.[15][16][17]

Causality: Failure to drive each coupling reaction to completion results in the accumulation of deletion sequences that are often difficult to separate from the target compound during final purification.[14] A rapid, qualitative colorimetric test provides immediate feedback on the status of the free amine, guiding the decision to proceed to the next step or repeat the coupling.

Method 1: The Chloranil Test [14]

  • Withdraw a small sample of resin beads (1-2 mg) and place them in a small glass test tube.

  • Wash the beads with ethanol (2x) and then DMF (2x).

  • Add 2-3 drops of a 2% solution of acetaldehyde in DMF.

  • Add 2-3 drops of a 2% solution of chloranil in DMF.

  • Observe the beads over 5-10 minutes. The presence of a free primary or secondary amine will result in the beads turning a dark blue or red color.[14] A negative result (beads remain colorless or pale yellow) indicates the reaction is complete.

G Start Perform Coupling Reaction Test Chloranil Test Positive? Start->Test Wash Wash Resin Test->Wash  No (Reaction Complete) Recouple Recouple with Fresh Reagents Test->Recouple  Yes (Amine Present) NextStep Proceed to Next Synthetic Step Wash->NextStep Recouple->Start

Caption: Decision workflow based on reaction monitoring.

Protocol 4: Cleavage from Resin

This final step liberates the synthesized molecule from the solid support. The choice of cleavage cocktail is dictated by the linker's stability.

Causality: Strong acids like Trifluoroacetic Acid (TFA) are required to cleave the bond between the molecule and the resin linker.[18] Scavengers, such as triisopropylsilane (TIS) and water, are included in the cleavage cocktail to quench reactive cationic species generated during the cleavage of other protecting groups (e.g., t-butyl, trityl), preventing them from causing side reactions with the product. The ether linkage in this compound is generally stable to standard TFA cleavage conditions.[19][20]

Materials:

  • Dry, final peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dry resin in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per 0.5 mmol of resin). Agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold diethyl ether with gentle vortexing. The cleaved product should precipitate as a solid.

  • Isolation: Centrifuge the suspension to pellet the solid product. Decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.

  • Drying & Purification: Dry the crude product under a stream of nitrogen or in a vacuum desiccator. The crude material can then be purified by reverse-phase HPLC.

Summary of Typical Coupling Conditions

ParameterConditionRationale
Solvent DMF, NMPExcellent resin-swelling and reagent-solubilizing properties.
Coupling Reagent HBTU, HATU, PyBOPHigh coupling efficiency, fast reaction rates, low racemization.[13]
Base DIPEA, 2,4,6-CollidineNon-nucleophilic base for activation and neutralization.[13]
Equivalents (Acid:Coupler:Base) 3 : 2.9 : 6Molar excess drives the reaction to completion on the solid phase.
Temperature Room TemperatureSufficient for most standard couplings.
Reaction Time 1 - 2 hoursTypically sufficient for complete reaction, verified by monitoring.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Chloranil Test) 1. Steric hindrance. 2. Insufficient reagent equivalents or reaction time. 3. Poor quality reagents (e.g., moisture).1. Repeat the coupling. Consider switching to a more potent coupling agent like HATU.[14] 2. Increase reaction time or perform a double coupling. 3. Use fresh, anhydrous solvents and high-purity reagents.
Low Yield After Cleavage 1. Incomplete final coupling step. 2. Premature cleavage from acid-labile resin during synthesis. 3. Adsorption of product onto the resin.1. Ensure the final reaction was monitored for completion. 2. Avoid any acidic conditions during synthesis if using a hyper-acid-labile resin like 2-Cl-Trt. 3. Perform additional washes of the resin with TFA or Acetonitrile after initial filtration.
Unexpected Side Products 1. Scavengers were omitted or insufficient during cleavage. 2. Degradation of the tetrazole ring (unlikely under standard conditions).1. Always use a scavenger cocktail (e.g., TIS, water) during TFA cleavage. 2. Confirm the structure via mass spectrometry. If degradation is suspected, consider milder cleavage conditions if the resin allows.

References

  • Yu, K. L., & Johnson, R. L. (n.d.). Synthesis and chemical properties of tetrazole peptide analogs. The Journal of Organic Chemistry. [Link]

  • Modha, S. G., et al. (2018). Tetrazoles via Multicomponent Reactions. Molecules, 23(1), 187. [Link]

  • Pátek, M., & Drake, B. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]

  • Request PDF: Synthesis of tetrazole analogues of amino acids using Fmoc chemistry. (n.d.). ResearchGate. [Link]

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. [Link]

  • Indium-Mediated Cleavage of the Trityl Group from Protected 1H- Tetrazoles. (2016). Synfacts, 12(09), 0959. [Link]

  • 4-(1H-Tetrazol-5-yl)aniline, 97%, Thermo Scientific 250 mg. Fisher Scientific. [Link]

  • Application of a new green protocol in solid-phase peptide synthesis. (2024). Taylor & Francis Online. [Link]

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (2024). MDPI. [Link]

  • Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. (2018). Thieme Chemistry. [Link]

  • Bioorthogonal Cleavage of Tetrazine-Caged Ethers and Esters Triggered by trans-Cyclooctene. ResearchGate. [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]

  • This compound (C7H7N5O). PubChemLite. [Link]

  • 4-(1H-Tetrazol-5-yl)-1H-indole. NIH National Center for Biotechnology Information. [Link]

  • (PDF) 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. ResearchGate. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid. NIH National Center for Biotechnology Information. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

  • Peptide Coupling Reactions. ResearchGate. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Solid Phase Peptide Synthesis: Keeping Track. Chemtips. [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]

  • Solid-phase Synthesis of Tetrapeptide on 2-Chlorotrityl Chloride Resin. Neliti. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH National Center for Biotechnology Information. [Link]

Sources

The Strategic Application of 4-(1H-Tetrazol-5-yloxy)aniline in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer both versatile reactivity and favorable pharmacological properties is perpetual. Among these, 4-(1H-Tetrazol-5-yloxy)aniline has emerged as a cornerstone building block for the synthesis of novel therapeutic agents. Its utility stems from the unique combination of a reactive aniline moiety, ripe for diversification, and a 5-substituted tetrazole ring linked via a stable ether bond. This arrangement provides a powerful tool for researchers aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The tetrazole ring, in particular, is a celebrated pharmacophore in drug design. It is widely recognized as a bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules.[1][2] This isosteric replacement is often a strategic move to enhance a compound's metabolic stability, improve its lipophilicity, and consequently, its ability to permeate biological membranes—key factors in improving oral bioavailability.[2] The tetrazole's pKa is comparable to that of a carboxylic acid, allowing it to maintain crucial ionic interactions with biological targets, while its larger, more delocalized electron system can lead to enhanced binding affinity.[1] The this compound scaffold expertly leverages these properties, presenting the tetrazole's advantages within a framework that is readily amenable to further chemical exploration.

This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and insights into its strategic deployment in drug discovery programs.

PART 1: Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol outlines a reliable and scalable method for its preparation.

Protocol 1: Synthesis of 5-(4-Aminophenoxy)-1H-tetrazole

This protocol is adapted from established methods for the synthesis of 5-aryloxy tetrazoles.[3] The key steps involve the formation of a cyanate intermediate from 4-aminophenol, followed by a [3+2] cycloaddition reaction with an azide source.

Rationale: The synthesis begins with the protection of the more nucleophilic amino group of 4-aminophenol to prevent its reaction with cyanogen bromide. Acetylation is a common and easily reversible protection strategy. The subsequent reaction with cyanogen bromide in the presence of a base generates the key aryl cyanate intermediate. This intermediate then undergoes a cycloaddition reaction with sodium azide to form the tetrazole ring. The final deprotection step unmasks the aniline functionality, yielding the desired product.

Diagram of Synthetic Workflow:

Synthesis_Workflow A 4-Aminophenol B N-(4-hydroxyphenyl)acetamide (Protection) A->B Acetic Anhydride C 4-Acetamidophenyl cyanate (Cyanation) B->C CNBr, Et3N D 5-(4-Acetamidophenoxy)-1H-tetrazole (Cycloaddition) C->D NaN3, HCl E This compound (Deprotection) D->E HCl (aq) XO_Inhibitor_Design Scaffold This compound (Core Scaffold) Coupling Amide Coupling (HATU, DIPEA) Scaffold->Coupling Library Library of N-Aryl Amides (Potential XO Inhibitors) Coupling->Library + Diverse Carboxylic Acids Target Xanthine Oxidase (Biological Target) Library->Target Screening

Sources

Application Notes and Protocols for the Biological Screening of 4-(1H-Tetrazol-5-yloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Tetrazole-Containing Compounds

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of drug discovery. Among these, the tetrazole moiety has garnered significant attention due to its unique physicochemical properties and broad spectrum of biological activities.[1][2] Tetrazole-containing molecules are recognized for their metabolic stability and their ability to act as a bioisostere for carboxylic acid groups, enhancing their pharmacokinetic profiles.[3] This has led to their incorporation into a variety of clinically approved drugs.[1]

The 4-(1H-Tetrazol-5-yloxy)aniline scaffold represents a promising class of compounds with potential applications in oncology. The aniline core is a common feature in many kinase inhibitors, while the tetrazole group can contribute to target binding and improved drug-like properties.[4][5] This document provides a comprehensive, multi-tiered protocol for the biological screening of this compound derivatives, designed to elucidate their cytotoxic effects, identify potential kinase targets, and characterize their mechanism of action at a cellular level. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel anticancer therapies.

A Tiered Approach to Biological Screening: From Broad Cytotoxicity to Specific Target Engagement

A systematic and hierarchical screening cascade is essential for the efficient evaluation of novel compounds. This approach minimizes resource expenditure by initially employing high-throughput, cost-effective assays to identify promising candidates, which are then subjected to more detailed and resource-intensive secondary and tertiary assays.

Here, we propose a three-tiered screening protocol for this compound derivatives:

  • Tier 1: Primary Screening - Assessing General Cytotoxicity. The initial step involves evaluating the broad antiproliferative activity of the compound library against a panel of cancer cell lines.

  • Tier 2: Secondary Screening - Identifying Putative Kinase Targets. Active compounds from the primary screen are then tested against a panel of purified kinases to identify potential molecular targets.

  • Tier 3: Tertiary Screening - Characterizing Cellular Mechanism of Action. The final stage focuses on confirming target engagement within a cellular context and elucidating the downstream effects on relevant signaling pathways.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Tertiary Screening Tier1 Cytotoxicity Assays (MTT/SRB) Broad Cancer Cell Line Panel Tier2 In-Vitro Kinase Inhibition Assays (HTRF/LanthaScreen) Targeted Kinase Panel Tier1->Tier2 Active Compounds Tier3 Cell-Based Target Engagement & Downstream Signaling Analysis (In-Cell Western/Western Blot) Tier2->Tier3 Confirmed Hits

Caption: A three-tiered workflow for the biological screening of novel compounds.

Tier 1: Primary Screening - General Cytotoxicity Profiling

The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit the proliferation of cancer cells. For this purpose, we recommend utilizing two robust and widely accepted colorimetric assays: the MTT and the Sulforhodamine B (SRB) assays. These assays are cost-effective, scalable for high-throughput screening, and provide a reliable measure of cell viability.[5]

Rationale for Cell Line Selection

Given that tetrazole derivatives have shown promise against a range of cancers, a diverse panel of cancer cell lines is recommended for the initial screen.[6] Based on existing literature for tetrazole-based compounds, the following cell lines are suggested as a starting point:

Cell LineCancer TypeRationale
U87MG GlioblastomaTetrazole derivatives have shown efficacy against glioblastoma cells.[7]
MCF-7 Breast CancerA common model for estrogen receptor-positive breast cancer.
HeLa Cervical CancerA widely used and well-characterized cancer cell line.
HCT-116 Colorectal CancerRepresentative of a common solid tumor type.
A549 Lung CancerA model for non-small cell lung cancer.
Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plates for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 1.2: Sulforhodamine B (SRB) Assay

The SRB assay is a cell proliferation and cytotoxicity assay that relies on the measurement of cellular protein content.[8] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions.[9]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA) solution (50% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (to a final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Remove the supernatant and wash the plates five times with deionized water.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Pour off the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

Data Analysis and Interpretation

For both assays, calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) value can be determined using non-linear regression analysis.[10] The IC₅₀ represents the concentration of a compound required to inhibit cell growth by 50%.[10]

Tier 2: Secondary Screening - Kinase Inhibition Profiling

Given that the aniline scaffold is a common feature of many kinase inhibitors, it is plausible that this compound derivatives exert their cytotoxic effects through the inhibition of one or more protein kinases.[4] The second tier of the screening process aims to identify these potential kinase targets. We recommend utilizing robust and sensitive in-vitro kinase inhibition assays such as Homogeneous Time-Resolved Fluorescence (HTRF) or LanthaScreen™. These assays are well-suited for high-throughput screening and provide quantitative data on enzyme inhibition.[11]

Rationale for Kinase Target Selection

Based on the prevalence of tetrazole and aniline moieties in known kinase inhibitors, a targeted panel of kinases is proposed for the initial screen. This panel should include key players in cancer cell proliferation, survival, and angiogenesis.

Kinase TargetRationale
EGFR Epidermal Growth Factor Receptor is frequently overexpressed in various cancers.[12]
VEGFR-2 Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis.[13]
c-Met The c-Met/HGF signaling pathway is implicated in tumor growth and metastasis.[14]
Src A non-receptor tyrosine kinase involved in multiple signaling pathways that regulate cell proliferation and migration.[5][15]
CDK2 Cyclin-dependent kinase 2 is a key regulator of the cell cycle.
Protocol 2.1: HTRF® Kinase Assay

HTRF (Homogeneous Time-Resolved Fluorescence) is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology used to detect molecular interactions.[11] In a typical kinase assay, a biotinylated substrate and an ATP source are incubated with the kinase. The reaction is stopped, and a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 are added. Phosphorylation of the substrate leads to FRET between the europium donor and the XL665 acceptor.

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + ATP + Biotinylated Substrate B Phosphorylated Substrate A->B Phosphorylation C Eu-Cryptate Anti-Phospho Ab C->B E FRET Signal D Streptavidin-XL665 D->B

Caption: Schematic of the HTRF kinase assay principle.

Materials:

  • Purified recombinant kinases

  • Biotinylated kinase-specific substrates

  • ATP

  • HTRF KinEASE™ kit (containing Eu-cryptate labeled anti-phospho antibody and Streptavidin-XL665)

  • 384-well low-volume plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Dispensing: Dispense serial dilutions of the this compound derivatives into the assay plate.

  • Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding the HTRF detection reagents (Eu-cryptate antibody and Streptavidin-XL665).

  • Incubation: Incubate at room temperature for 60 minutes to allow for the detection complex to form.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

Protocol 2.2: LanthaScreen™ Kinase Binding Assay

The LanthaScreen™ assay is another TR-FRET-based method that measures the binding and displacement of a fluorescently labeled ATP-competitive inhibitor (tracer) from the kinase active site. A terbium-labeled antibody binds to the kinase, and when the tracer is also bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, resulting in a loss of FRET.

Materials:

  • Purified recombinant kinases

  • LanthaScreen™ Tb-labeled anti-tag antibody

  • Fluorescently labeled kinase tracer

  • Test compounds

  • 384-well low-volume plates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, Tb-labeled antibody, and tracer at the desired concentrations.

  • Assay Assembly: Add the test compound, kinase/antibody mixture, and tracer to the assay plate.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Reading: Read the plate on a TR-FRET compatible reader, measuring the emission at the appropriate wavelengths for terbium and the tracer.

Data Analysis and Interpretation

For both assays, calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase. Compounds with low IC₅₀ values against specific kinases are considered "hits" and are prioritized for further investigation.

Tier 3: Tertiary Screening - Cellular Mechanism of Action

The final tier of the screening cascade aims to validate the kinase targets identified in the in-vitro assays within a cellular environment and to investigate the downstream consequences of target inhibition. This is a critical step, as in-vitro activity does not always translate to cellular efficacy.[10]

Protocol 3.1: In-Cell Western™ Assay for Target Phosphorylation

The In-Cell Western™ assay is a quantitative immunofluorescence method performed in microplates. It allows for the simultaneous detection of a target protein and its phosphorylated form within fixed cells, providing a direct measure of kinase inhibition in a cellular context.[15]

Materials:

  • Cancer cell line expressing the target kinase

  • 96-well or 384-well plates

  • Test compounds

  • Fixing and permeabilization reagents (e.g., formaldehyde and Triton X-100)

  • Blocking buffer

  • Primary antibodies (one specific for the phosphorylated target and one for the total target protein)

  • Fluorescently labeled secondary antibodies (with distinct emission spectra)

  • An imaging system capable of reading fluorescent signals in microplates

Procedure:

  • Cell Culture and Treatment: Seed cells in microplates and treat with serial dilutions of the test compounds.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with Triton X-100.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies against the phosphorylated and total target protein.

  • Secondary Antibody Incubation: Incubate with a cocktail of the corresponding fluorescently labeled secondary antibodies.

  • Image Acquisition: Image the plates using a compatible imager to quantify the fluorescent signals.

Protocol 3.2: Western Blotting for Downstream Signaling Pathway Analysis

Western blotting is a classic technique used to detect specific proteins in a sample.[8] In this context, it can be used to assess the phosphorylation status of key downstream effector proteins in the signaling pathway of the targeted kinase, providing further evidence of on-target activity.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Membrane Transfer C->D E Blocking F Primary Antibody E->F G Secondary Antibody F->G H Detection G->H

Caption: A simplified workflow for Western blotting.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total downstream signaling proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds, then lyse the cells in a buffer containing phosphatase and protease inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.

Data Analysis and Interpretation

For the In-Cell Western assay, normalize the signal from the phospho-specific antibody to the signal from the total protein antibody. Plot the normalized signal against the compound concentration to determine the cellular IC₅₀. For Western blotting, a decrease in the phosphorylation of downstream proteins upon treatment with the compound provides qualitative confirmation of pathway inhibition.

Conclusion: A Roadmap for Discovery

The protocols outlined in this application note provide a robust framework for the comprehensive biological screening of this compound derivatives. By following this tiered approach, researchers can efficiently identify compounds with potent anticancer activity, elucidate their molecular targets, and begin to unravel their mechanisms of action. This systematic evaluation is a critical step in the journey of translating promising chemical entities into novel and effective cancer therapeutics.

References

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Cisbio. (n.d.). HTRF Kinase Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11475306, this compound. Retrieved from [Link]

  • Siddiqui, N., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
  • Verma, A., et al. (2024). Development of novel tetrazole-based pyruvate kinase M2 inhibitors targeting U87MG glioblastoma cells. Bioorganic Chemistry, 144, 107089.
  • Xu, S., et al. (2022). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Molecules, 27(19), 6531.
  • Popova, E. A., et al. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856-1867.
  • Wang, Y. D., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480.
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  • Wikipedia. (2023). c-Met inhibitor. Retrieved from [Link]

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Application Note: A Framework for In Vitro Assay Development to Characterize 4-(1H-Tetrazol-5-yloxy)aniline as a Potential IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro characterization of 4-(1H-Tetrazol-5-yloxy)aniline, a small molecule with potential therapeutic applications. Given the structural motifs present in many pharmacological agents, a rigorous evaluation of its biological activity is warranted. We propose a structured, tiered approach to assess its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation and a high-value target in immuno-oncology. This guide details the scientific rationale, step-by-step protocols for both biochemical and cell-based assays, and the necessary validation principles to ensure data integrity and reproducibility. The methodologies are designed for researchers in drug discovery and development, providing a self-validating framework to progress from initial enzymatic screening to cellular activity confirmation.

Scientific Background

The Indoleamine 2,3-dioxygenase 1 (IDO1) Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] IDO1 expression is typically low in normal tissues but is dramatically upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), often present in the tumor microenvironment.[4]

The enzymatic activity of IDO1 has profound consequences for immune surveillance:

  • Tryptophan Depletion: The local depletion of tryptophan starves highly sensitive effector T cells, leading to cell cycle arrest and anergy.[1]

  • Kynurenine Accumulation: The metabolic products, primarily kynurenine and its derivatives, act as signaling molecules that suppress T-cell proliferation and promote the differentiation of regulatory T cells (Tregs), creating a potent immunosuppressive microenvironment.[3]

This dual mechanism allows tumors to evade detection and destruction by the host immune system, making IDO1 a prime therapeutic target for cancer immunotherapy.[3][5][6]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_TumorCell Tumor Cell IFN-g IFN-γ IFNGR IFN-γ Receptor STAT1 STAT1 IFNGR->STAT1 Activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Kyn_out Kynurenine (Extracellular) IDO1_Enzyme->Kyn_out Catalyzes L_Trp_in L-Tryptophan (Extracellular) L_Trp_in->IDO1_Enzyme Substrate L_Trp_out Tryptophan Depletion T_Cell T-Cell Arrest & Immunosuppression L_Trp_out->T_Cell Kyn_out->T_Cell Compound This compound Compound->IDO1_Enzyme Inhibits

Figure 1: The IDO1 pathway and the proposed point of inhibition.
The Test Compound: this compound

This compound is a heterocyclic organic compound. The tetrazole ring is a key feature, often used in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group, which can improve metabolic stability and cell permeability.[7]

PropertyValueSource
CAS Number 467226-44-4[8]
Molecular Formula C₇H₇N₅O[9]
Molecular Weight 177.16 g/mol [8]
Form Solid[8]

Before initiating any assay, it is critical to determine the compound's solubility in the chosen assay buffer (e.g., PBS, DMEM) and a stock solvent (typically DMSO). Poor solubility can lead to inaccurate potency measurements and false-negative results.

A Tiered Strategy for In Vitro Assay Development

A robust and efficient evaluation of a test compound follows a logical progression from simple, target-specific assays to more complex, biologically relevant systems. This tiered approach, outlined below, maximizes resource efficiency and builds confidence in the generated data. The principles of Quality by Design (QbD) should be applied, identifying critical quality attributes (CQAs) and critical process parameters (CPPs) to ensure the assay is fit-for-purpose, precise, and reproducible.[10]

Assay_Workflow Start Compound Characterization (Purity, Solubility, Stability) Biochem Protocol 1: Biochemical Assay (Recombinant IDO1 Enzyme) Start->Biochem Primary Screen Biochem_Result Determine Enzymatic IC50 Biochem->Biochem_Result Cellular Protocol 2: Cell-Based Assay (IFN-γ Stimulated Cells) Biochem_Result->Cellular Confirm Activity in Cells Cellular_Result Determine Cellular IC50 Cellular->Cellular_Result Tox Counter-Screen: Cell Viability Assay (e.g., MTT) Cellular->Tox Assess Specificity Hit Hit Confirmation & Validation Cellular_Result->Hit Tox_Result Rule out Cytotoxicity Tox->Tox_Result Tox_Result->Hit

Figure 2: Tiered workflow for inhibitor characterization.

Protocol 1: Biochemical IDO1 Enzyme Inhibition Assay

Principle

This assay quantifies the direct inhibitory effect of this compound on purified, recombinant human IDO1 enzyme. The enzyme's activity is measured by detecting the formation of its product, N-formylkynurenine (NFK), which absorbs light at 321 nm.[3][11] The reduction in product formation in the presence of the test compound relative to a vehicle control indicates inhibition.

Materials and Reagents
  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (Substrate)

  • Ascorbic Acid (Cofactor)

  • Methylene Blue (Cofactor)

  • Catalase

  • This compound ("Test Compound")

  • Epacadostat or other known IDO1 inhibitor (Positive Control)

  • DMSO (Vehicle)

  • UV-transparent 96-well microplate

  • Microplate spectrophotometer capable of reading absorbance at 321 nm

Step-by-Step Protocol
  • Prepare Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

    • Positive Control Stock: Prepare a 1 mM stock of Epacadostat in DMSO and create a serial dilution series.

    • Substrate Solution: Prepare a 2X working solution of L-Tryptophan (e.g., 400 µM) in IDO1 Assay Buffer. The optimal concentration should be at or near the Kₘ value to ensure sensitivity to competitive inhibitors.[12]

    • Enzyme Reaction Mix: Prepare a 2X working solution of recombinant IDO1, Ascorbic Acid (40 mM), Methylene Blue (20 µM), and Catalase (200 U/mL) in IDO1 Assay Buffer. The optimal enzyme concentration must be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.[12]

  • Assay Plate Setup (in duplicate or triplicate):

    • Add 2 µL of the serially diluted Test Compound, Positive Control, or DMSO (for 0% and 100% inhibition controls) to the appropriate wells of a 96-well plate.

    • Add 48 µL of IDO1 Assay Buffer to the "No Enzyme" control wells.

    • Add 48 µL of the 2X Enzyme Reaction Mix to all other wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the 2X Substrate Solution to all wells to start the reaction (Final volume = 100 µL). The final DMSO concentration should be ≤1%.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the absorbance at 321 nm using a microplate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Abs_Compound - Abs_NoEnzyme) / (Abs_DMSO - Abs_NoEnzyme))

  • Determine IC₅₀ Value:

    • Plot the Percent Inhibition against the log concentration of the Test Compound.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterDescription
Top The maximal percent inhibition (should plateau near 100%).
Bottom The minimal percent inhibition (should plateau near 0%).
HillSlope The steepness of the curve.
IC₅₀ The concentration at the inflection point of the curve.

Protocol 2: Cell-Based IDO1 Activity Assay

Principle

This assay measures the ability of this compound to inhibit IDO1 activity within a more physiologically relevant cellular context. A human cell line known to express IDO1 upon stimulation, such as HeLa (cervical cancer) or SKOV-3 (ovarian cancer), is treated with IFN-γ to induce enzyme expression.[1][13] The cells are then exposed to the test compound. IDO1 activity is quantified by measuring the accumulation of kynurenine in the cell culture supernatant using a colorimetric reaction.[5][6]

Materials and Reagents
  • HeLa or SKOV-3 cells

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Recombinant Human IFN-γ

  • This compound ("Test Compound")

  • Epacadostat (Positive Control)

  • Trichloroacetic Acid (TCA), 30% w/v

  • Ehrlich's Reagent (p-Dimethylaminobenzaldehyde in acetic acid)

  • L-Kynurenine (for standard curve)

  • Sterile 96-well flat-bottom cell culture plates

  • Cell Viability Assay Kit (e.g., MTT, MTS, or CellTiter-Glo®)

Step-by-Step Protocol
  • Cell Seeding:

    • Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • IDO1 Induction and Compound Treatment:

    • The next day, replace the medium with 100 µL of fresh medium containing IFN-γ (e.g., 100 ng/mL final concentration) to induce IDO1 expression.

    • Immediately add 1 µL of the serially diluted Test Compound, Positive Control, or DMSO vehicle. The final DMSO concentration should be kept low (≤0.5%) to avoid cell toxicity.

    • Include "No IFN-γ" controls to measure baseline kynurenine levels and "No Cell" controls for background subtraction.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Kynurenine Detection:

    • Carefully transfer 75 µL of supernatant from each well to a new 96-well plate.

    • Add 25 µL of 30% TCA to each well to precipitate proteins. Centrifuge the plate at 500 x g for 10 minutes.

    • Transfer 75 µL of the protein-free supernatant to a new flat-bottom plate.

    • Prepare a kynurenine standard curve (e.g., 0-100 µM) in culture medium treated with TCA in the same manner.

    • Add 75 µL of Ehrlich's Reagent to all sample and standard wells.

    • Incubate for 10 minutes at room temperature. The kynurenine will react to form a yellow-colored product.

    • Measure the absorbance at 480 nm.

  • Counter-Screen: Cell Viability:

    • In a parallel plate, set up and treated identically, perform a cell viability assay according to the manufacturer's instructions to assess compound cytotoxicity. This is a critical self-validating step to ensure that a decrease in kynurenine is due to specific IDO1 inhibition and not simply cell death.[5][6]

Data Analysis
  • Calculate Kynurenine Concentration:

    • Use the standard curve to convert the absorbance readings of your samples into kynurenine concentrations (µM).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Kyn_Compound - Kyn_NoIFNg) / (Kyn_DMSO - Kyn_NoIFNg))

  • Determine Cellular IC₅₀:

    • Plot the Percent Inhibition against the log concentration of the Test Compound and fit to a 4PL curve to determine the cellular IC₅₀.

    • Plot the cell viability data similarly to determine the CC₅₀ (cytotoxic concentration 50%). A potent and specific inhibitor should have a cellular IC₅₀ significantly lower than its CC₅₀.

Assay Validation and Trustworthiness

To ensure the reliability of the generated data, the developed assays must be validated. The validation process should be guided by principles outlined in regulatory documents such as the FDA's "Bioanalytical Method Validation" and the OECD's "Good In Vitro Method Practices (GIVIMP)".[14][15][16][17]

Key Validation Parameters:

ParameterDefinition & Goal
Precision The closeness of agreement between a series of measurements. Assessed as intra- and inter-assay variability (%CV should be <20%).[18]
Accuracy The closeness of the measured value to a known true value. Assessed using control compounds with known potency.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).[18]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[18]
Z'-Factor A statistical measure of assay quality. `Z' = 1 - (3*(SD_pos + SD_neg)) /

Conclusion

References

  • Development of a cell-based assay to measure kynurenine monooxygenase... - ResearchGate. (URL: [Link])

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (URL: [Link])

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (URL: [Link])

  • Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed. (URL: [Link])

  • Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget. (URL: [Link])

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (URL: [Link])

  • Bioanalytical Method Validation FDA 2001.pdf. (URL: [Link])

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (URL: [Link])

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  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (URL: [Link])

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  • Guidance Document on Good In Vitro Method Practices (GIVIMP) | OECD. (URL: [Link])

  • L-Kynurenine ELISA kit I High Sensitivity I Cited in 80 papers - Immusmol. (URL: [Link])

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  • Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. (URL: [Link])

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Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1H-Tetrazol-5-yloxy)aniline is a pivotal building block in contemporary medicinal chemistry. Its structure, featuring a tetrazole ring linked to an aniline moiety via an ether bond, serves as a crucial pharmacophore in the development of various therapeutic agents. The tetrazole group, a bioisostere of the carboxylic acid functionality, offers enhanced metabolic stability and favorable pharmacokinetic properties, making it a desirable feature in drug design.[1][2][3] The aniline portion provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. Given its significance, the development of a robust, safe, and scalable synthetic process for this compound is of paramount importance for researchers and professionals in the pharmaceutical industry.

This document provides a comprehensive guide to the scale-up synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, and critical safety considerations. The presented methodology is designed to be efficient and reproducible, catering to the needs of both academic research laboratories and industrial manufacturing settings.

Synthetic Strategy and Mechanistic Insights

The most direct and industrially viable route to this compound involves a two-step sequence starting from the readily available 4-aminophenol.

Step 1: Cyanation of 4-Aminophenol

The initial step involves the reaction of 4-aminophenol with cyanogen bromide (CNBr) to form an intermediate cyanate. This reaction is a nucleophilic substitution where the hydroxyl group of 4-aminophenol attacks the electrophilic carbon of cyanogen bromide.[4]

Step 2: [3+2] Cycloaddition with Azide

The in-situ generated cyanate intermediate then undergoes a [3+2] cycloaddition reaction with an azide source, typically sodium azide, to form the tetrazole ring. This concerted reaction is a classic example of Huisgen cycloaddition and is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles.[2][3]

Visualizing the Reaction Pathway

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 4-Aminophenol 4-Aminophenol Cyanate_Intermediate Cyanate Intermediate 4-Aminophenol->Cyanate_Intermediate Step 1: Cyanation Cyanogen_Bromide Cyanogen Bromide Cyanogen_Bromide->Cyanate_Intermediate Final_Product This compound Cyanate_Intermediate->Final_Product Step 2: [3+2] Cycloaddition Sodium_Azide Sodium Azide Sodium_Azide->Final_Product

Caption: Overall synthetic workflow for this compound.

Scale-Up Synthesis Protocol

This protocol outlines the synthesis of this compound on a multi-gram scale. All operations involving cyanogen bromide and sodium azide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Aminophenol≥98%Sigma-Aldrich
Cyanogen Bromide≥97%Sigma-Aldrich
Sodium Azide≥99.5%Sigma-Aldrich
AcetoneACS GradeFisher Scientific
WaterDeionizedIn-house
Hydrochloric Acid37%Sigma-Aldrich
Sodium BicarbonateACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
Magnesium SulfateAnhydrousSigma-Aldrich
Equipment
  • Three-necked round-bottom flask (appropriate size for the scale)

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Condenser

  • Heating mantle with a temperature controller

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Step 1: Preparation of the Reaction Mixture

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and thermometer, add 4-aminophenol (1.0 equivalent).

  • Add a suitable solvent, such as a mixture of water and acetone, to dissolve the 4-aminophenol. The solvent volume should be sufficient to ensure good stirring.

Step 2: Cyanation Reaction

  • In a separate beaker, carefully dissolve cyanogen bromide (1.1 equivalents) in the same solvent system used for the 4-aminophenol. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood. [5][6][7]

  • Slowly add the cyanogen bromide solution to the stirred 4-aminophenol solution via the addition funnel over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C using an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Step 3: Tetrazole Formation

  • In a separate beaker, dissolve sodium azide (1.2 equivalents) in a minimal amount of water. Caution: Sodium azide is highly toxic and can form explosive compounds with heavy metals.

  • Slowly add the sodium azide solution to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

Step 4: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a solid.

Visualizing the Experimental Protocol

experimental_workflow cluster_prep Preparation cluster_cyanation Cyanation cluster_tetrazole Tetrazole Formation cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-Aminophenol in Solvent B Prepare Cyanogen Bromide Solution C Slowly Add CNBr Solution at 0-5°C B->C D Stir at Room Temperature for 2-4h C->D E Prepare Sodium Azide Solution F Add NaN3 Solution E->F G Reflux for 12-24h F->G H Cool to Room Temperature G->H I Neutralize with NaHCO3 H->I J Extract with Ethyl Acetate I->J K Dry and Concentrate J->K L Recrystallize Crude Product K->L M Obtain Pure Product L->M

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

The scale-up synthesis of this compound involves the use of hazardous materials that require strict adherence to safety protocols.

  • Cyanogen Bromide (CNBr): This reagent is highly toxic by inhalation, ingestion, and skin contact.[5][7] It should always be handled in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[6] In case of accidental exposure, seek immediate medical attention.[7]

  • Sodium Azide (NaN₃): Sodium azide is also highly toxic and can form explosive heavy metal azides. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[2] Use non-metal spatulas and equipment when handling sodium azide.

  • Reaction Quenching: The reaction should be quenched carefully, especially on a large scale. The addition of sodium bicarbonate should be done slowly to control any gas evolution.

  • Waste Disposal: All chemical waste, especially those containing cyanides and azides, must be disposed of according to institutional and local regulations.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the aromatic protons of the aniline ring and the NH proton of the tetrazole ring.
¹³C NMR Resonances for the carbon atoms in the aniline and tetrazole rings, as well as the ether linkage.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (C₇H₇N₅O, MW: 177.16 g/mol ).
Melting Point A sharp melting point consistent with a pure compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Conclusion

The protocol described in these application notes provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanisms and adhering to the stringent safety precautions, researchers and drug development professionals can confidently produce this valuable building block for their discovery and development programs. The detailed step-by-step procedure and characterization guidelines ensure the consistent production of high-quality material, facilitating the advancement of medicinal chemistry and pharmaceutical research.

References

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  • Finnegan, W. G.; Henry, R. A.; Lofquist, R. An Improved Synthesis of 5-Substituted Tetrazoles. J. Am. Chem. Soc.1958, 80 (15), 3908–3911.
  • Kumar, V.; Kaur, K.; Gupta, G. K.; Gupta, A. K. Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives2024.
  • Ghorbani-Vaghei, R.; Malaekehpour, S. H. Flash preparation of carbenoids: A different performance of cyanogen bromide. Orient. J. Chem.2013, 29 (2), 523–527.
  • Wikipedia. Cyanogen bromide. Available from: [Link]

  • d t whitaker. c242 - F19 T4 - Cyanogen Bromide Mechanism. YouTube, 2021. Available from: [Link]

  • Pearson. Peptide Sequencing: Partial Hydrolysis with Cyanogen Bromide Explained. Available from: [Link]

  • MDPI. 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Available from: [Link]

  • Inglis, A. S.; Edman, P. Mechanism of cyanogen bromide reaction with methionine in peptides and proteins. I.
  • ResearchGate. Synthesis of 4-(1H-tetrazol-5-yl)benzohydrazide (42). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Facile synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine and related amide derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 4-aminophenol-glucopyranoside. Available from: [Link]

  • ResearchGate. Isolation, purification and structure analysis of polysaccharides from Peacilomyces lilacinus. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(1H-Tetrazol-5-yloxy)aniline (MW: 177.16 g/mol , Formula: C₇H₇N₅O).[1] This resource is designed for researchers and drug development professionals to provide actionable solutions to common challenges encountered during the purification of this versatile intermediate. As a molecule possessing both a basic aniline moiety and an acidic tetrazole ring, its purification requires a nuanced approach. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulty arises from the molecule's amphoteric nature. The aniline group (-NH₂) is basic, while the tetrazole ring proton is acidic (pKa often in the 4-6 range). This dual character can lead to issues with solubility, streaking on silica gel, and complex acid-base behavior. Furthermore, its polarity and capacity for hydrogen bonding can make removing polar impurities challenging.

Q2: What is the best initial purification strategy for a crude reaction mixture?

For most applications, an acid-base extraction is the most effective first-line strategy. It leverages the compound's unique amphoteric properties to separate it from neutral organic impurities, as well as from starting materials that may be only acidic or basic. If the crude material is a solid and appears relatively clean (>90%), recrystallization can be a simpler and faster initial approach.

Q3: What are the most common impurities I should expect?

Common impurities often stem from the synthesis, which typically involves the cycloaddition of an azide source to a cyanate precursor. Potential impurities include:

  • Unreacted 4-aminobenzonitrile: A less polar, basic starting material.

  • Sodium Azide (NaN₃): A water-soluble inorganic salt.

  • Byproducts from side reactions: Depending on the specific synthetic route.

  • Regioisomers: While less common for the unsubstituted tetrazole, related alkylation reactions can produce N-1 and N-2 isomers, which have distinct NMR signatures.[2]

Q4: How do I choose an appropriate solvent for recrystallization?

The ideal solvent is one in which this compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below. Given its polar nature, good starting points include alcohols (ethanol, isopropanol), acetonitrile, or mixtures with water.[3] A systematic approach is to test solubility in small vials with ~0.5 mL of various solvents.

Data Table 1: Solvent Properties for Recrystallization & Chromatography
SolventPolarity IndexBoiling Point (°C)Suitability Notes
Water10.2100Good for highly polar compounds; often used in a co-solvent system.
Methanol (MeOH)5.165Good solvent, but high solubility may require a co-solvent for precipitation.
Ethanol (EtOH)4.378Excellent choice for many tetrazole derivatives.[3]
Isopropanol (IPA)3.982Similar to ethanol, slightly less polar.
Acetonitrile (ACN)5.882A polar aprotic option, can provide different selectivity.
Ethyl Acetate (EtOAc)4.477Medium polarity; good for dissolving the compound when hot.
Dichloromethane (DCM)3.140Generally too non-polar to be a good single recrystallization solvent.
Hexanes / Heptane0.169 / 98Non-polar; primarily used as an anti-solvent to induce crystallization.

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during experiments.

Method 1: Recrystallization

Problem: My compound has "oiled out" as a liquid instead of forming crystals.

  • Causality: "Oiling out" occurs when a compound separates from the solution above its melting point or when significant impurities depress the melting point.[3] It can also be caused by cooling the solution too rapidly.

  • Solution Protocol:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (1-5% of total volume) of the same hot solvent to ensure full dissolution.

    • Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to slow the cooling rate.

    • If it still oils out, try a different solvent system, perhaps one with a lower boiling point or a co-solvent mixture (e.g., Ethanol/Water).[3]

Problem: No crystals have formed, even after the solution has cooled completely.

  • Causality: The solution may be supersaturated, or you may have used too much solvent. Nucleation sites are required for crystal growth.

  • Solution Protocol:

    • Induce Crystallization: Scratch the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches provide nucleation sites.[3]

    • Add Seed Crystals: If available, add a tiny crystal from a previous pure batch.

    • Reduce Solvent Volume: Gently warm the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator, then allow it to cool again.

    • Cool to a Lower Temperature: Use an ice-salt bath or a freezer to achieve lower temperatures, but do so slowly to avoid oiling out.[3]

Method 2: Column Chromatography

Problem: My compound is streaking badly on the silica gel TLC plate.

  • Causality: The basic aniline group strongly interacts with the acidic silanol groups (Si-OH) on the silica surface, causing tailing or streaking. This is a common issue with aromatic amines.[4]

  • Solution Protocol:

    • Add a Basic Modifier: Add a small amount of a basic modifier to your eluent. A common starting point is 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) in your solvent system (e.g., 94:5:1 DCM/Methanol/TEA).[4][5]

    • Switch Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.

    • Consider Reversed-Phase: For highly polar amines, reversed-phase (C18) chromatography with a buffered mobile phase (e.g., water/acetonitrile with ammonium bicarbonate) can be very effective.[4]

Problem: My compound sticks to the column and won't elute, even with highly polar solvents.

  • Causality: This is an extreme case of the interaction described above. The compound has irreversibly adsorbed onto the acidic silica gel.

  • Solution Protocol:

    • First, ensure a basic modifier is in your eluent as described above. A gradient elution ending with a higher percentage of modifier (e.g., up to 5% NH₄OH in Methanol) may be necessary.

    • If the compound is still retained, the column may not be salvageable for that run. The best approach is to avoid this by always developing a robust TLC method with a basic modifier before attempting the column.

Method 3: Acid-Base Extraction

Problem: A thick, persistent emulsion has formed at the interface of the organic and aqueous layers.

  • Causality: Emulsions are common when fine particulates are present or when the densities of the two layers are too similar. Vigorous shaking increases the likelihood of emulsion formation.

  • Solution Protocol:

    • Wait: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Agitate Gently: Gently swirl the funnel instead of shaking it.

    • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.

    • Filter: If particulates are suspected, filter the entire mixture through a pad of Celite or glass wool.

Problem: After adjusting the pH of the aqueous layer, my product did not precipitate.

  • Causality: The compound may be more soluble in water than expected, or the concentration is too low. Alternatively, the pH may not have reached the isoelectric point where the molecule has minimum solubility.

  • Solution Protocol:

    • Verify pH: Use a calibrated pH meter or high-quality pH paper to ensure you have reached the target pH (typically near neutral for precipitation).

    • Cool the Solution: Place the beaker in an ice bath to decrease the solubility of your compound.

    • Extract the Product: If it remains dissolved, perform a back-extraction into an organic solvent like ethyl acetate or DCM. You may need to perform multiple extractions (3-5 times) to recover all the material.

    • Concentrate the Aqueous Layer: If back-extraction is not feasible, you can try to reduce the volume of the aqueous layer via rotary evaporation (if your compound is stable to heat) to concentrate it and force precipitation.

Visualized Workflows

Diagram 1: Purification Method Selection

This decision tree helps in selecting the most appropriate initial purification strategy based on the state of the crude material.

G start Crude this compound purity_check Estimate Purity (TLC, ¹H NMR) start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization >90% Pure Solid acid_base Perform Acid-Base Extraction purity_check->acid_base <90% Pure or Oily chromatography Use Column Chromatography recrystallization->chromatography Still Impure final_product Pure Product recrystallization->final_product Successful acid_base->chromatography Product did not Precipitate (Back-Extracted) purity_check_2 Check Purity acid_base->purity_check_2 Product Precipitated purity_check_2->chromatography Impure purity_check_2->final_product >98% Pure

Caption: Decision tree for selecting a purification method.

Diagram 2: Amphoteric Acid-Base Extraction Workflow

This diagram illustrates the separation of the target compound from both acidic and basic impurities.

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Remove Basic Impurities cluster_2 Step 3: Extract Target Compound cluster_3 Step 4: Isolate Pure Product start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) wash_acid Wash with dilute aq. HCl start->wash_acid org1 Organic Layer: Target Compound (Neutral Form) + Neutral & Acidic Impurities wash_acid->org1 aq1 Aqueous Layer: Protonated Basic Impurities wash_acid->aq1 wash_base Extract with dilute aq. NaOH or NaHCO₃ org1->wash_base org2 Organic Layer: Neutral & Weakly Acidic Impurities wash_base->org2 aq2 Aqueous Layer: Target Compound (Anionic Form) wash_base->aq2 neutralize Neutralize Aqueous Layer with dilute aq. HCl to pH ~6-7 aq2->neutralize precipitate Precipitate Forms neutralize->precipitate filtration Filter, Wash with Water, and Dry precipitate->filtration product Pure this compound filtration->product

Caption: Workflow for purification via acid-base extraction.

References

  • GC-Column. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillararene Stationary Phase. ACS Publications. Retrieved from [Link]

  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Synthesis and characterization of some novel tetrazole liquid crystals. Journal of Materials Chemistry C. Retrieved from [Link]

  • Analytical Methods. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing. Retrieved from [Link]

  • Indian Journal of Chemical Technology. (2004). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • Reddit. (2022). Chromotography with free amines?. r/chemhelp. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and characterization of some novel tetrazole liquid crystals. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2024). tetrazole based derivatives purification. Retrieved from [Link]

  • MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(1H-Tetrazol-5-yl)-1H-indole. PMC. Retrieved from [Link]

  • MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US5451682A - Method for synthesizing 5-aminotetrazole.
  • HETEROCYCLES. (2017). 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). Retrieved from [Link]

  • Sciencemadness.org. (1994). Method for synthesizing 5-aminotetrazole. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Aminotetrazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(1H-Tetrazol-5-yloxy)aniline (CAS: 467226-44-4). This guide is intended for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our recommendations are grounded in established chemical principles and supported by relevant literature.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of pharmacologically active compounds. The molecule incorporates a tetrazole ring, which can act as a bioisostere for a carboxylic acid group, and an aniline moiety, providing a key reactive site for further chemical modifications.

The synthesis of this compound can be approached through several routes, with the most common being the Williamson ether synthesis or the [3+2] cycloaddition of an azide to a cyanate. This guide will focus on the Williamson ether synthesis approach, which is generally more accessible in a standard laboratory setting.

Synthetic Scheme: Williamson Ether Synthesis Approach

A plausible and common route for the synthesis of this compound involves the nucleophilic substitution reaction between 4-aminophenol and a 5-halo-1H-tetrazole, typically 5-chloro-1H-tetrazole.

Williamson Ether Synthesis 4-Aminophenol 4-Aminophenol Product This compound 4-Aminophenol->Product Williamson Ether Synthesis 5-Chloro-1H-tetrazole 5-Chloro-1H-tetrazole 5-Chloro-1H-tetrazole->Product Base Base Base->Product Deprotonation Solvent Solvent Solvent->Product Reaction Medium

Caption: General schematic of the Williamson ether synthesis for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield

Question: I am not getting the desired product, or the yield is very low. What could be the reasons?

Answer: Low or no yield in a Williamson ether synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Deprotonation of 4-Aminophenol The phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow or incomplete reaction.- Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). - Ensure the use of at least one equivalent of the base. - Dry the 4-aminophenol and solvent thoroughly to prevent quenching of the base.
Degradation of 5-Chloro-1H-tetrazole 5-Halotetrazoles can be unstable, especially at elevated temperatures or in the presence of strong bases.- Add the 5-chloro-1H-tetrazole to the reaction mixture at a lower temperature and then gradually warm to the reaction temperature. - Consider using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile, although this may require longer reaction times or higher temperatures.
Side Reactions The aniline nitrogen can also be alkylated, leading to N-alkylation byproducts. Additionally, the aryloxide can compete with alkylation on the aromatic ring.[]- Protect the amine group of 4-aminophenol (e.g., as an acetyl or Boc group) before the ether synthesis, followed by deprotection. - Optimize reaction conditions (lower temperature, choice of solvent) to favor O-alkylation.
Reaction Temperature and Time The reaction may be too slow at lower temperatures, while higher temperatures can promote side reactions and decomposition.- Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. - A good starting point is to run the reaction at room temperature for 24 hours or at a slightly elevated temperature (40-60 °C) for a shorter period.

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Caption: Decision workflow for troubleshooting low product yield.

Problem 2: Product Purity Issues

Question: My final product is impure. How can I improve its purity?

Answer: Impurities in the synthesis of this compound can arise from starting materials, side products, or decomposition.

Common Impurities and Purification Strategies:

Impurity Source Identification Purification Method
Unreacted 4-Aminophenol Incomplete reaction.TLC, HPLC, ¹H NMR (presence of phenolic -OH proton).- Column chromatography on silica gel. - Acid-base extraction: dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., 1M NaOH) to remove the acidic 4-aminophenol.
N-Alkylated Byproduct Side reaction of the aniline nitrogen.HPLC-MS, ¹H NMR (different aromatic splitting pattern).- Column chromatography on silica gel. The polarity of the N-alkylated product will be different from the O-alkylated product.
Ring-Alkylated Byproduct Side reaction on the aromatic ring of 4-aminophenol.[]HPLC-MS, ¹H NMR (complex aromatic signals).- Column chromatography on silica gel.
Decomposition Products Instability of reactants or product under reaction conditions.TLC (multiple spots), HPLC (multiple peaks).- Recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes). - Column chromatography.

Detailed Purification Protocol: Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Start with a low-polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best base and solvent combination for this reaction?

A1: A strong base in a polar aprotic solvent is generally preferred for Williamson ether synthesis. A combination of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) is a good starting point. Alternatively, potassium carbonate (K₂CO₃) in DMF or acetonitrile at elevated temperatures can also be effective and is a milder option.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. The expected ¹H NMR spectrum of this compound would show signals for the aromatic protons of the aniline ring and a broad singlet for the NH₂ protons. The tetrazole NH proton may also be visible.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the N-H and C-O-C stretches.

Q3: What are the safety precautions for this synthesis?

A3:

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and in an anhydrous solvent.

  • 5-Chloro-1H-tetrazole: Halogenated tetrazoles can be thermally unstable. Avoid excessive heating.

  • Solvents: DMF and other organic solvents are flammable and have associated health risks. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: How should I store the final product?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on general principles of Williamson ether synthesis. Optimization may be required.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminophenol (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction: Dissolve 5-chloro-1H-tetrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water. Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

References

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

Sources

Technical Support Center: Synthesis of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(1H-Tetrazol-5-yloxy)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this valuable heterocyclic intermediate. Our goal is to provide field-proven insights and troubleshooting strategies rooted in mechanistic understanding to help you navigate common side reactions and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, often utilized as a bioisostere for carboxylic acids or amides in drug candidates.[1][2][3] While its synthesis appears straightforward, the journey from starting materials to a pure final product is frequently complicated by competing reaction pathways and the inherent reactivity of the intermediates. This guide addresses the most common issues in a practical, question-and-answer format.

The two primary synthetic strategies starting from 4-aminophenol are depicted below. Each pathway presents a unique set of potential side reactions.

G cluster_0 Starting Material cluster_1 Route A: Nucleophilic Substitution cluster_2 Route B: Cycloaddition cluster_3 Final Product AP 4-Aminophenol RouteA_Node SNAr Reaction AP->RouteA_Node Base (e.g., K2CO3) Solvent (e.g., DMF) Cyanate 4-Cyanatoaniline (Intermediate) AP->Cyanate Cyanating Agent (e.g., CNBr) HaloTet 5-Halo-1H-tetrazole (e.g., 5-Chloro-1H-tetrazole) Product This compound RouteA_Node->Product RouteB_Node [3+2] Cycloaddition Cyanate->RouteB_Node Catalyst (e.g., ZnCl2) Solvent (e.g., DMF) Azide Azide Source (e.g., NaN3, TMSN3) RouteB_Node->Product

Caption: Primary synthetic pathways to this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might observe during your experiment, explaining the underlying chemistry and providing actionable solutions.

Question 1: My reaction mixture turned dark brown/black upon heating. What is happening and how can I prevent it?

Answer: This is the most frequently encountered issue and is almost always caused by the oxidation of the 4-aminophenol starting material.

  • Causality: 4-Aminophenol is highly susceptible to aerobic oxidation, especially at elevated temperatures and under basic conditions, which are common in both synthetic routes.[4] The initial oxidation product is a quinone-imine, which is intensely colored and can readily polymerize to form dark, insoluble tars. This process consumes your starting material and makes purification extremely difficult.

  • Troubleshooting Workflow:

    G Start Problem: Reaction turns dark brown/black Check_Atmosphere Is the reaction run under an inert atmosphere? Start->Check_Atmosphere Check_Base Is a strong base used from the start? Check_Atmosphere->Check_Base Yes Sol_Inert Solution: Run under N2 or Argon. Degas solvent before use. Check_Atmosphere->Sol_Inert No Check_Temp Is the temperature excessively high (>120°C)? Check_Base->Check_Temp No Sol_Base Solution: Use a milder base (e.g., K2CO3 vs NaH). Add base portion-wise at temperature. Check_Base->Sol_Base Yes Check_Purity Is the 4-aminophenol starting material old or discolored? Check_Temp->Check_Purity No Sol_Temp Solution: Lower the reaction temperature. Increase reaction time if necessary. Check_Temp->Sol_Temp Yes Sol_Purity Solution: Recrystallize 4-aminophenol before use or use a fresh bottle. Check_Purity->Sol_Purity Yes

    Caption: Decision workflow for troubleshooting reaction discoloration.

  • Preventative Measures:

    • Inert Atmosphere: Always conduct the reaction under a nitrogen or argon atmosphere.

    • Solvent Degassing: Use a solvent that has been degassed by sparging with nitrogen or by several freeze-pump-thaw cycles.

    • Reagent Quality: Use high-purity, colorless 4-aminophenol. If it is off-white or tan, consider recrystallization.

    • Controlled Heating: Avoid excessively high temperatures. It is often better to run the reaction for a longer time at a lower temperature (e.g., 90-100 °C) than to force it at high temperatures.

Question 2: My yield is low, and LC-MS analysis shows a significant byproduct with the same mass as my product. What is it?

Answer: You are likely forming an isomer. The most probable culprit is the N-arylated byproduct, 4-((1H-tetrazol-5-yl)amino)phenol, particularly when using Route A (Nucleophilic Substitution).

  • Causality: 4-Aminophenol has two nucleophilic sites: the phenolic oxygen and the aniline nitrogen. While deprotonation strongly favors the more acidic phenol to form the phenoxide (O-attack), the nitrogen atom retains nucleophilicity and can compete, leading to C-N bond formation instead of the desired C-O ether linkage.

  • Factors Favoring N-Arylation (Side Reaction):

    • Insufficient Base: If not enough base is used to fully deprotonate the phenol, the relative nucleophilicity of the neutral amine group becomes more significant.

    • Protic Solvents: Solvents that can hydrogen bond with the phenoxide may shield it, slowing the desired O-arylation and allowing the competing N-arylation to occur.

    • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically controlled product, which may not always be the desired O-arylated isomer.

  • Mitigation Strategies:

    • Ensure Full Deprotonation: Use a slight excess of a suitable base (e.g., 1.2-1.5 equivalents of K₂CO₃ or Cs₂CO₃) to ensure the formation of the more nucleophilic phenoxide.

    • Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or NMP, which effectively solvate the cation of the base without shielding the phenoxide nucleophile.

    • Temperature Control: Start the reaction at a moderate temperature (e.g., 80 °C) and monitor for the formation of the byproduct by TLC or LC-MS before increasing the temperature.

G Reactants { 4-Aminophenol | 5-Chloro-1H-tetrazole} Desired O-Arylation (Desired) This compound Reactants->Desired Via Phenoxide (more nucleophilic) Side N-Arylation (Side Product) 4-((1H-Tetrazol-5-yl)amino)phenol Reactants->Side Via Aniline (less nucleophilic)

Caption: Competing O- vs. N-arylation pathways.

Question 3: I am attempting the cycloaddition route (Route B), but my reaction stalls with significant unreacted 4-cyanatoaniline intermediate.

Answer: This indicates a problem with the [3+2] cycloaddition step. This reaction, while powerful, is sensitive to several factors. The most common issues are related to the azide source, the catalyst, and the reaction conditions.[5][6][7]

  • Causality & Solutions:

Potential Cause Explanation Recommended Solution
Inactive Catalyst Lewis acid catalysts like ZnCl₂ or Cu(I) salts are often used to activate the nitrile group towards cycloaddition.[7][8] If the catalyst is old, hydrated, or of poor quality, the reaction will be sluggish.Use freshly opened or anhydrous Lewis acid. Consider catalysts known for this transformation, such as zinc salts or dibutyltin oxide.[9][10]
Ineffective Azide Source Simple sodium azide (NaN₃) often requires high temperatures (120-150 °C) and can have low solubility in some organic solvents.[6] The formation of the highly toxic and explosive hydrazoic acid (HN₃) is a major risk if any acidic protons are present.[11]Switch to an organosoluble azide source like trimethylsilyl azide (TMSN₃).[9] It is less hazardous and often allows for lower reaction temperatures. Alternatively, using an additive like ammonium chloride with NaN₃ can generate ammonium azide in situ, which is often more reactive.[11]
Insufficient Temperature/Time The cycloaddition of azides to nitriles has a significant activation energy barrier.[6][8] The reaction may simply be too slow under your current conditions.Gradually increase the reaction temperature, monitoring for decomposition. If using NaN₃/NH₄Cl in DMF, temperatures of 100-120 °C are typical. Extend the reaction time to 24-48 hours if necessary, confirming progress with TLC/LC-MS.
Hydrolysis of Cyanate The 4-cyanatoaniline intermediate can be sensitive to water, especially under acidic or strongly basic conditions, leading to hydrolysis back to 4-aminophenol.Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere. A neutral or slightly basic workup is recommended.

Frequently Asked Questions (FAQs)

  • Q: How can I purify the final product if it's contaminated with the N-arylated isomer?

    • A: Separation can be challenging due to their similar polarities. Careful column chromatography on silica gel is the most effective method. A gradient elution system, for example, starting with dichloromethane and gradually adding methanol, can often resolve the two isomers. In some cases, recrystallization from a suitable solvent system like ethanol/water or acetonitrile may enrich the desired O-alkylation product.

  • Q: What are the key safety precautions when using sodium azide (NaN₃)?

    • A: Sodium azide is acutely toxic. Crucially, it reacts with acid to form hydrazoic acid (HN₃), a highly toxic and explosive gas. Never add acid to a reaction or waste stream containing residual azide. All workups should be done under basic or neutral conditions. Quench residual azide in waste streams carefully with sodium nitrite under acidic conditions (in a fume hood) before disposal. Avoid contact with heavy metals, as this can form explosive heavy metal azides.

  • Q: What spectroscopic evidence confirms the formation of the tetrazole ring?

    • A: In FTIR spectroscopy , you should see the disappearance of the sharp nitrile (C≡N) stretch (around 2230-2260 cm⁻¹) from your cyanate intermediate. The ¹H NMR will show a very broad singlet far downfield (often >10 ppm, sometimes not observed) corresponding to the acidic N-H proton of the tetrazole ring. In the ¹³C NMR , the carbon of the tetrazole ring typically appears around 150-160 ppm.

  • Q: Can I use 4-nitrophenol instead of 4-aminophenol and reduce the nitro group at the end?

    • A: Yes, this is a viable and common alternative strategy. Performing the ether formation or cycloaddition on 4-nitrophenol can be advantageous as the nitro group is electron-withdrawing, which can activate the aromatic ring for nucleophilic substitution (Route A).[12] Furthermore, 4-nitrophenol is much less prone to oxidation than 4-aminophenol. The final step would be the reduction of the nitro group to an amine, which can be achieved with various methods like catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂, Fe/HCl).[13][14]

References

  • Tetrazoles via Multicomponent Reactions. (n.d.). PubMed Central (PMC). [Link]

  • Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

  • Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022, December 27). YouTube. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • 4-Aminophenol. (n.d.). Wikipedia. [Link]

  • Sharma, R., et al. (2019). Diastereoselective One Pot Five-Component Reaction toward 4-(Tetrazole)-1,3-Oxazinanes. Organic Letters, 21(18), 7354–7358. [Link]

  • Dömling, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958. [Link]

  • Bogireddy, N. K. R., et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Journal of Environmental Management, 316, 115292. [Link]

  • Synthesis of 4-aminophenol-glucopyranoside | Request PDF. (2007, January 1). ResearchGate. [Link]

  • Lásiková, A., & Végh, D. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI. [Link]

  • G, S., & G, S. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. International Journal of Chemical Studies, 4(4), 11-15. [Link]

  • Gartland, K. P., et al. (1990). Studies on the Effects of L(alpha S,5S)-alpha-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic Acid (AT-125) on 4-aminophenol-induced Nephrotoxicity in the Fischer 344 Rat. Fundamental and Applied Toxicology, 14(3), 443–454. [Link]

  • Lásiková, A., & Végh, D. (2024). (PDF) 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. ResearchGate. [Link]

  • Heravi, M. M., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(5), 2765-2863. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(1H-Tetrazol-5-yloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 4-(1H-tetrazol-5-yloxy)aniline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.

The this compound scaffold is a key structural motif in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid or a phenol, which can enhance the pharmacokinetic profile of a drug candidate. However, the synthesis of these derivatives, particularly the formation of the ether linkage to the tetrazole ring, can be challenging. This guide provides a comprehensive resource to navigate these challenges successfully.

I. Synthetic Strategy: A Two-Step Approach

The most common and logical approach to the synthesis of this compound derivatives involves a two-step sequence:

  • Formation of the Tetrazole Ring: Synthesis of 5-(4-nitrophenoxy)-1H-tetrazole from 4-nitrobenzonitrile.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the desired aniline derivative.

This strategy is generally preferred over the direct coupling of 4-aminophenol with a 5-halotetrazole due to the potential for the aniline nitrogen to compete as a nucleophile.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Step 1: Synthesis of 5-(4-nitrophenoxy)-1H-tetrazole

Q1: My [3+2] cycloaddition of 4-nitrobenzonitrile with sodium azide is showing low or no conversion. What are the primary causes and how can I fix it?

A1: Low conversion in the tetrazole formation step is a common issue. Here’s a systematic approach to troubleshooting:

  • Inadequate Activation of the Nitrile: The nitrile group needs to be activated for the nucleophilic attack of the azide. Lewis acids are commonly used for this purpose.

    • Recommendation: Ensure your Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, or a zinc salt) is anhydrous and used in an appropriate stoichiometric or catalytic amount. Zinc salts are often effective and can be used in aqueous conditions.[1]

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally effective at dissolving the reagents and facilitating the reaction.

    • Recommendation: If you are using a less polar solvent and observing poor conversion, consider switching to anhydrous DMF or DMSO. Microwave-assisted synthesis in DMF can also significantly accelerate the reaction.[1]

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Recommendation: If you are running the reaction at a lower temperature, gradually increase it. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Be aware that prolonged heating at very high temperatures can lead to decomposition of the tetrazole product.[2][3]

  • Purity of Sodium Azide: Sodium azide can be hygroscopic and its purity can affect the reaction outcome.

    • Recommendation: Use freshly opened or properly stored sodium azide.

Troubleshooting Flowchart for Low Conversion in Tetrazole Formation

G start Low/No Conversion check_catalyst Check Lewis Acid Catalyst (e.g., ZnCl2, AlCl3) start->check_catalyst check_solvent Evaluate Solvent (DMF, DMSO recommended) check_catalyst->check_solvent Catalyst OK fail Persistent Low Conversion check_catalyst->fail Catalyst issue check_temp_time Optimize Temperature & Time check_solvent->check_temp_time Solvent OK check_solvent->fail Solvent issue check_azide Verify Sodium Azide Purity check_temp_time->check_azide Temp/Time Optimized check_temp_time->fail Temp/Time issue success Improved Conversion check_azide->success Azide OK check_azide->fail Azide issue

Caption: Troubleshooting workflow for low conversion in tetrazole synthesis.

Q2: I am observing the formation of multiple products, and purification is difficult. What are the likely side products and how can I minimize them?

A2: Side product formation can complicate purification and reduce your yield.

  • Isomeric Tetrazoles: If you are alkylating or arylating a pre-formed tetrazole ring, you can get a mixture of N1 and N2 isomers. For the synthesis of this compound, this is less of a concern in the initial ring formation.

  • Decomposition Products: At high temperatures, tetrazoles can decompose.

    • Recommendation: Carefully control the reaction temperature and time. Use a reliable method to monitor the reaction and stop it once the starting material is consumed.

  • Hydrolysis of the Nitrile: If there is water in your reaction mixture, the nitrile can hydrolyze to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.

    • Recommendation: Use anhydrous solvents and reagents if your reaction is sensitive to water.

Purification Strategy: Tetrazoles are often polar compounds.

  • Recommendation: Column chromatography on silica gel is a common purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. For highly polar tetrazoles, adding a small amount of acetic acid to the eluent can improve the peak shape. Recrystallization from a suitable solvent system can also be an effective purification method.[4]

Step 2: Reduction of the Nitro Group

Q3: The reduction of the nitro group is incomplete or leading to side products. What are the best conditions for this transformation?

A3: The reduction of an aromatic nitro group is a standard transformation, but the presence of the tetrazole ring can sometimes influence the reaction.

  • Choice of Reducing Agent: Several reagents can be used for this reduction.

    • Catalytic Hydrogenation: This is often a clean and high-yielding method. Palladium on carbon (Pd/C) is a common catalyst.

    • Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in HCl or iron in acetic acid are also effective.

  • Incomplete Reduction:

    • Recommendation: Ensure your catalyst for hydrogenation is active and that you are using sufficient hydrogen pressure. For metal/acid reductions, ensure you are using a sufficient excess of the reducing agent.

  • Side Reactions:

    • Recommendation: The tetrazole ring is generally stable under these reducing conditions. However, if you are using a very strong reducing agent, you might see reduction of the tetrazole ring, although this is uncommon. Stick to standard, well-established methods for nitro group reduction.

III. Frequently Asked Questions (FAQs)

Q1: Can I synthesize this compound by reacting 4-aminophenol with 5-chloro-1H-tetrazole?

A1: While this approach seems plausible via a nucleophilic aromatic substitution (SNAr) or a Williamson ether-type synthesis, it is generally not the preferred route. The aniline nitrogen of 4-aminophenol is also nucleophilic and can compete with the hydroxyl group, leading to a mixture of N- and O-arylated products, which can be difficult to separate. The two-step approach starting from 4-nitrobenzonitrile is generally cleaner and higher yielding.

Q2: What is the best catalyst for the [3+2] cycloaddition to form the tetrazole ring?

A2: The choice of catalyst can depend on your specific substrate and reaction conditions.

  • Zinc Salts (e.g., ZnBr₂): These are highly effective and can often be used in water, making the reaction greener.

  • Copper Catalysts (e.g., Cu(I) or Cu(II) salts): These have also been shown to be effective, sometimes under milder conditions.

  • Organotin Catalysts (e.g., dibutyltin oxide): These are also used, particularly with trimethylsilyl azide.[5] For a starting point, zinc bromide is an excellent choice due to its high efficiency and ease of handling.

Q3: How do I choose the right solvent for the tetrazole synthesis?

A3: The solvent should be able to dissolve both the nitrile and the azide salt.

  • High Polarity: Polar aprotic solvents like DMF, DMSO, and NMP are excellent choices as they have high boiling points and can dissolve a wide range of substrates.

  • Green Solvents: In some cases, water or polyethylene glycol (PEG) can be used, especially with certain catalysts, offering a more environmentally friendly option.

Q4: My final this compound product is difficult to purify. Any suggestions?

A4: The aniline functionality and the tetrazole ring make this molecule quite polar and capable of hydrogen bonding, which can make purification challenging.

  • Column Chromatography: As mentioned earlier, silica gel chromatography with a polar eluent system is the most common method. If your compound is streaking on the column, try adding a small amount (0.5-1%) of a modifier like triethylamine (if your compound is basic) or acetic acid (if it's acidic) to the eluent.

  • Recrystallization: If you can find a suitable solvent system, recrystallization is an excellent way to obtain highly pure material. Try screening various solvents, from polar (e.g., ethanol, isopropanol) to less polar (e.g., ethyl acetate, toluene), and mixtures thereof.

  • Acid-Base Extraction: You can potentially purify your product by dissolving the crude material in an organic solvent and extracting with a dilute acid (to protonate the aniline). The aqueous layer can then be basified and the product re-extracted into an organic solvent. This can be an effective way to remove non-basic impurities.

IV. Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for tetrazole synthesis and nitro group reduction. Optimization may be required for your specific setup.

Step 1: Synthesis of 5-(4-Nitrophenoxy)-1H-tetrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (1 eq.), a suitable base (e.g., K₂CO₃, 1.5 eq.), and a polar aprotic solvent like DMF.

  • Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.

  • Reaction with 5-chloro-1H-tetrazole: Add 5-chloro-1H-tetrazole (1.1 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate out. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 5-(4-nitrophenoxy)-1H-tetrazole (1 eq.) from the previous step in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The product can be purified by column chromatography or recrystallization if necessary.

Data Summary Table: Optimization of Tetrazole Formation

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1ZnBr₂ (10)Water1001285
2CuI (5)DMSO120890
3AlCl₃ (20)DMF1101078
4NoneDMF15024<10

V. Mechanistic Insights and Key Relationships

Mechanism of the [3+2] Cycloaddition

G RCN R-C≡N ActivatedNitrile R-C≡N---Zn²⁺ RCN->ActivatedNitrile N3 N₃⁻ Intermediate [Intermediate] N3->Intermediate LewisAcid Lewis Acid (e.g., Zn²⁺) LewisAcid->ActivatedNitrile ActivatedNitrile->Intermediate + N₃⁻ Tetrazolide Tetrazolide Anion Intermediate->Tetrazolide Cyclization Tetrazole 5-Substituted-1H-tetrazole Tetrazolide->Tetrazole + H⁺ Protonation H⁺ Protonation->Tetrazole

Caption: Simplified mechanism of Lewis acid-catalyzed [3+2] cycloaddition.

Relationship between Reaction Parameters and Outcome

G Temp Temperature Yield Yield Temp->Yield Increases rate SideProducts Side Products Temp->SideProducts Increases decomposition Time Time Time->Yield Increases conversion Time->SideProducts Increases decomposition Catalyst Catalyst Catalyst->Yield Increases rate Purity Purity Catalyst->Purity Can affect selectivity Solvent Solvent Solvent->Yield Affects solubility & rate Solvent->Purity Affects work-up

Sources

stability issues of 4-(1H-Tetrazol-5-yloxy)aniline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(1H-Tetrazol-5-yloxy)aniline. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. While specific stability data for this compound is not extensively published, its structure—comprising an aniline moiety, an ether linkage, and a tetrazole ring—provides a strong basis for understanding its chemical behavior. The primary stability concern for this molecule is the high susceptibility of the aniline group to oxidation.[1] This guide synthesizes fundamental chemical principles and field-proven methodologies to help you anticipate, troubleshoot, and manage stability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared solution of this compound is rapidly turning yellow/brown. What is happening?

A1: This color change is a classic indicator of the oxidation of the aniline moiety.[2] The amino group (-NH₂) makes the attached phenyl ring electron-rich, rendering it highly susceptible to oxidation by atmospheric oxygen.[1] This process can be catalyzed by light or trace metal impurities, leading to the formation of strongly colored polymeric species and other byproducts like quinones or nitrobenzenes.[1][2][3]

Q2: What are the primary degradation pathways for this compound in solution?

A2: Based on its chemical structure, the most probable degradation pathways are:

  • Oxidation: The aniline group is the most labile part of the molecule and is prone to air oxidation, leading to discoloration and the formation of complex impurities.[1]

  • Hydrolysis: The ether linkage (C-O-C) could potentially undergo hydrolysis under strongly acidic or basic conditions, which would cleave the molecule into 4-aminophenol and a 5-hydroxy-1H-tetrazole derivative. However, this typically requires more forcing conditions than oxidation.

  • Photodegradation: Both aniline and tetrazole-containing compounds can be sensitive to light. Exposure to UV or even ambient light can accelerate oxidative processes or cause other molecular rearrangements.[4][5]

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To maximize stability, solutions should be stored with the following precautions:

  • Temperature: Store at low temperatures (2-8°C or frozen at -20°C) to slow the rate of all chemical reactions.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[4]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[2]

  • Solvent: Use high-purity, degassed solvents to remove dissolved oxygen.

Q4: How does the pH of my solution affect the stability of this compound?

A4: The pH is a critical factor. The rate of aniline oxidation often follows a parabolic relationship with pH, with the maximum rate of degradation occurring near the pKa of the aniline derivative (the pKaH of aniline itself is ~4.6).[1][2] It is crucial to determine the optimal pH for your specific compound, which is often in the slightly acidic to neutral range (pH 4-7) for many pharmaceuticals.[4] Buffering your solution is highly recommended to maintain a stable pH.

Q5: Are there any additives or excipients that can help stabilize my solution?

A5: Yes, several excipients can enhance stability:

  • Antioxidants: Sacrificial agents like ascorbic acid or sodium metabisulfite can be added to the formulation. These compounds are more readily oxidized than the aniline moiety, thus protecting your compound.[4]

  • Chelating Agents: EDTA can be used to sequester metal ions, which are known to catalyze oxidative degradation.[4]

  • Buffers: Phosphate, citrate, or acetate buffers can be used to maintain the pH at its most stable point.[4]

Troubleshooting Guide

Issue 1: Solution Rapidly Discolors (Yellow, Brown, or Black) After Preparation
  • Probable Cause: This is almost certainly due to the oxidation of the aniline functional group. Aniline itself is a colorless oil that darkens upon exposure to air and light due to the formation of oxidized impurities.[1] This process is often autocatalytic and can be accelerated by factors in your experimental setup.

  • Investigative Steps & Solutions:

    • Control the Atmosphere: The most effective preventative measure is to remove oxygen. Prepare your solutions inside a glovebox or use Schlenk line techniques. At a minimum, use solvents that have been thoroughly degassed by sparging with nitrogen or argon for 15-30 minutes before use.[2]

    • Optimize pH: Perform a pH-rate profile study. Prepare your solution in a series of buffers across a relevant pH range (e.g., pH 3 to 8) and monitor the color change and purity by HPLC over time. This will identify the pH of maximum stability.[4]

    • Purify Solvents: Ensure you are using high-purity (e.g., HPLC-grade) solvents, as impurities can catalyze degradation.

    • Add Stabilizers: If procedural changes are insufficient, consider adding an antioxidant like ascorbic acid (at a concentration range of 0.01% to 0.1% w/v) or a chelating agent like EDTA (typically 0.01% to 0.05% w/v).[4]

Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)
  • Probable Cause: The appearance of new peaks, especially those that grow over time, confirms that your compound is degrading. The identity of these peaks will depend on the degradation pathway (oxidation, hydrolysis, etc.).

  • Investigative Steps & Solutions:

    • Characterize Degradants: Use LC-MS to get the mass of the new peaks. This is the fastest way to hypothesize their structures. For example, the formation of a dimer or other oxidative adducts will result in specific mass changes.

    • Perform a Forced Degradation Study: Systematically expose your compound to harsh conditions to intentionally generate degradation products. This is a standard industry practice required by regulatory agencies like the ICH.[6][7] This study will help you identify likely degradants, understand degradation pathways, and prove that your analytical method is "stability-indicating" (i.e., capable of separating the parent compound from its degradation products).

    • Compare to Known Pathways: Based on the mass data and the conditions that caused the degradation, you can infer the pathway. For instance, if a peak corresponding to 4-aminophenol appears after strong acid hydrolysis, it confirms the lability of the ether bond under those conditions.

Protocols and Methodologies

Protocol 1: Recommended Procedure for Preparing Stable Stock Solutions

This protocol incorporates best practices to minimize the primary degradation pathway of aniline oxidation.

  • Solvent Preparation: Use HPLC-grade solvent (e.g., Acetonitrile, DMSO, or a buffered aqueous solution). Degas the solvent for at least 30 minutes by sparging with a gentle stream of inert gas (nitrogen or argon).

  • Weighing: Weigh the this compound solid in a clean, dry vial.

  • Inert Atmosphere: If possible, perform the dissolution in a glovebox. If not, flush the vial containing the solid with inert gas.

  • Dissolution: Add the degassed solvent to the solid and mix gently to dissolve. If sonication is needed, use a bath with cold water to avoid heating.

  • Storage: Immediately cap the vial tightly. For added protection, flush the headspace of the vial with inert gas before sealing. Wrap the vial in aluminum foil to protect it from light.

  • Refrigeration: Store the solution at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol 2: Conducting a Forced Degradation (Stress Testing) Study

This study is essential for understanding the intrinsic stability of the molecule.[7][8]

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions. The goal is to achieve 10-20% degradation.[6]

    • Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Store at 60°C.

    • Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Store at room temperature. Note: Angiotensin-II antagonists with tetrazole groups are often susceptible to alkaline degradation.

    • Oxidation: Mix with an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature.[4]

    • Thermal Degradation: Heat a sample of the stock solution at 70°C in a controlled oven.

    • Photodegradation: Expose a sample in a clear vial to light in a photostability chamber (ICH Q1B guidelines). Prepare a control sample wrapped in foil.[4]

  • Time Points: Sample each condition at intervals (e.g., 0, 2, 8, 24, 48 hours). Quench the acid/base samples with an equimolar amount of base/acid, respectively.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method. An LC-MS method should be used to obtain mass information for any new peaks that are formed.

  • Data Evaluation: Calculate the percent degradation of the parent compound. Identify and, if possible, quantify the major degradants. This data will reveal the conditions under which the compound is least stable and the nature of the degradation products.

Visualizations & Data

Diagrams

cluster_main Suspected Primary Degradation Pathway This compound This compound Oxidized_Intermediates Oxidized Intermediates (e.g., Radical Cations) This compound->Oxidized_Intermediates [O] (Air, Light, Metal Ions) Final_Products Colored Degradation Products (Quinones, Azoxybenzenes, Polyanilines) Oxidized_Intermediates->Final_Products Further Reactions

Caption: Suspected primary degradation of this compound via oxidation of the aniline moiety.

cluster_workflow Forced Degradation Study Workflow A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B C Sample at Time Points (0, 2, 8, 24, 48h) B->C D Quench Reaction (if applicable) C->D E Analyze by HPLC / LC-MS D->E F Identify Degradants & Determine Degradation Pathway E->F

Caption: A typical experimental workflow for conducting a forced degradation study.

Data Tables

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 48 hours
Base Hydrolysis 0.1 M NaOHRoom TempUp to 48 hours
Oxidation 3% H₂O₂Room TempUp to 24 hours
Thermal Dry Heat70°CUp to 48 hours
Photolytic ICH Q1B compliant chamberAmbientPer ICH guidelines

References

  • Aniline - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Aniline]
  • Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation. [URL: https://asianpubs.org/index.php/ajc/article/view/2007-5-2-1297-1300]
  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [URL: https://www.mdpi.com/1420-3049/22/11/1899]
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Technical Support Center: Troubleshooting Bioassay Interference with 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-(1H-Tetrazol-5-yloxy)aniline in bioassays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges related to assay interference. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experimental data.

Introduction: Understanding the Molecule

This compound is a small molecule featuring a tetrazole ring linked to an aniline moiety via an ether bond. While this compound and its analogs are of interest in drug discovery, its structural features present a risk for generating misleading results in various bioassay formats.[1] The aniline core can contribute to autofluorescence and non-specific binding, while the overall structure may have limited aqueous solubility, leading to aggregation-based artifacts.[2][3] This guide will walk you through the identification and mitigation of these potential issues.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: My dose-response curve for this compound is unusually steep and shows a high Hill slope. What could be the cause?

An abnormally steep dose-response curve is often a hallmark of compound aggregation.[4] At a certain concentration, known as the critical aggregation concentration (CAC), small molecules can self-assemble into colloidal particles. These aggregates can nonspecifically sequester and denature proteins, leading to what appears to be potent inhibition.[4]

Initial Diagnostic Steps:

  • Visual Inspection: Carefully examine the wells of your assay plate, especially at higher concentrations of the compound. Look for any signs of precipitation or turbidity.

  • Detergent Counter-Screen: A simple and effective method to test for aggregation is to re-run your assay with the inclusion of a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20.[5] Detergents can disrupt the formation of aggregates. If the inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that aggregation is the primary mechanism of action.[5]

Q2: I'm observing a high background signal in my fluorescence-based assay, even in the absence of my biological target. Could this compound be the source?

Yes, this is a strong possibility. The aniline substructure in this compound can lead to intrinsic fluorescence, also known as autofluorescence.[6] This can be a significant source of false-positive signals in fluorescence-based assays.

Initial Diagnostic Steps:

  • "Compound-Only" Control: Prepare a plate with serial dilutions of this compound in your assay buffer, without any of the biological reagents (e.g., enzyme, cells, or detection antibodies).

  • Spectral Scan: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay. A concentration-dependent increase in signal in these "compound-only" wells indicates autofluorescence.

Q3: My assay signal is decreasing in a dose-dependent manner, suggesting inhibition. However, I'm not confident it's a true hit. What else could be happening?

A decrease in signal could be due to fluorescence quenching. The tetrazole ring system, in particular, has been shown to have fluorescence quenching properties.[7][8][9] The compound may be absorbing light at the excitation or emission wavelengths of your fluorophore, leading to a reduced signal and a false-positive "hit".

Initial Diagnostic Steps:

  • "Fluorophore-Only" Control: In a cell-free assay, prepare a control experiment with just the fluorophore (e.g., a fluorescently labeled substrate or antibody) and serially diluted this compound.

  • Signal Measurement: If the fluorescence signal decreases as the concentration of your test compound increases, this is a strong indication of fluorescence quenching.

Part 2: In-Depth Troubleshooting & Mitigation Strategies

This section provides detailed protocols and workflows for confirming and addressing specific types of assay interference.

Issue 1: Compound Aggregation

Compound aggregation is a prevalent mechanism of assay interference for many small molecules.[4] Aggregates can act as "promiscuous inhibitors" by non-specifically binding to and denaturing proteins.

Aggregation_Workflow Start Steep Dose-Response Curve Observed Detergent_Test Run Assay +/- 0.01% Triton X-100 Start->Detergent_Test Potency_Shift Significant Rightward Shift in IC50? Detergent_Test->Potency_Shift DLS_Analysis Perform Dynamic Light Scattering (DLS) Potency_Shift->DLS_Analysis Yes No_Aggregation Aggregation Unlikely - Investigate Other Mechanisms Potency_Shift->No_Aggregation No Aggregation_Confirmed Aggregation Confirmed - Mitigate or Flag Compound DLS_Analysis->Aggregation_Confirmed Fluorescence_Workflow Start Unexpected Signal in Fluorescence Assay Pre_Read Perform 'Pre-Read' of Plate (Compound + Buffer) Start->Pre_Read Signal_Increase Signal Increase? Pre_Read->Signal_Increase Autofluorescence Autofluorescence Detected - Subtract Background or Use Orthogonal Assay Signal_Increase->Autofluorescence Yes Quenching_Test Perform 'Fluorophore-Only' Control Signal_Increase->Quenching_Test No Signal_Decrease Signal Decrease? Quenching_Test->Signal_Decrease Quenching Quenching Detected - Use Orthogonal Assay Signal_Decrease->Quenching Yes No_Interference No Direct Fluorescence Interference - Consider Other Mechanisms Signal_Decrease->No_Interference No

Caption: Diagnostic workflow for fluorescence interference.

Protocol 2: Autofluorescence Assessment

  • Objective: To determine if this compound is intrinsically fluorescent at the assay's wavelengths.

  • Methodology:

    • Prepare a microplate with serial dilutions of this compound in assay buffer.

    • Include wells with buffer + DMSO as a negative control.

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Interpretation: A concentration-dependent signal that is significantly above the background indicates autofluorescence.

Protocol 3: Fluorescence Quenching Assessment

  • Objective: To determine if this compound quenches the signal of the assay's fluorophore.

  • Methodology:

    • Prepare a solution of your assay's fluorophore (e.g., fluorescent substrate, antibody, or peptide) at the concentration used in the primary assay.

    • Add serial dilutions of this compound to this solution.

    • Measure the fluorescence signal.

  • Interpretation: A concentration-dependent decrease in the fluorescence signal indicates that the compound is a quencher.

  • Background Subtraction: For moderate autofluorescence, a "pre-read" of the plate after compound addition but before the final reaction initiation can be performed. This background can then be subtracted from the final signal.

  • Use of Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced in the blue-green spectrum. [10]Switching to a fluorophore that excites and emits at longer, red-shifted wavelengths can often mitigate this issue.

  • Orthogonal Assays: The most reliable way to confirm a hit that shows fluorescence interference is to use an orthogonal assay with a different detection method (e.g., luminescence, absorbance, or a label-free technology like Surface Plasmon Resonance). [11][12][13][14][15]

Issue 3: Non-Specific Binding

The aniline moiety can engage in non-specific interactions with proteins and other biological macromolecules. [2]This can lead to false-positive results that are not related to the intended target.

Protocol 4: Assessing Non-Specific Binding with a Counter-Screen

  • Objective: To determine if the compound's activity is specific to the intended target.

  • Methodology:

    • Select an unrelated "counter-screen" protein, preferably one that is known to be sensitive to non-specific inhibitors.

    • Run your assay with this counter-screen protein under the same conditions as your primary assay.

  • Interpretation: If this compound shows similar activity against the unrelated protein, it is likely a non-specific binder.

  • Increase Bovine Serum Albumin (BSA) Concentration: Including a carrier protein like BSA in the assay buffer can help to block non-specific binding sites on the assay components.

  • Modify Buffer Conditions: Adjusting the pH or ionic strength of the assay buffer can sometimes reduce non-specific interactions.

  • Orthogonal Assays: Confirming the hit in a different assay format, particularly a biophysical assay that directly measures binding to the target (e.g., SPR or Isothermal Titration Calorimetry), can help to rule out non-specific activity. [12]

Part 3: Advanced Considerations and Best Practices

  • Compound Purity and Solubility: Always ensure the purity of your this compound stock. Impurities can be a source of assay artifacts. Confirm the solubility of the compound in your final assay buffer, as poor solubility is a primary driver of aggregation.

  • Hit Confirmation with Orthogonal Assays: A key principle in drug discovery is to never rely on a single assay to validate a hit. [11][13]Always confirm promising hits from your primary screen using an orthogonal assay that employs a different detection technology. This is the most robust method for eliminating false positives arising from assay interference. [15] Table 2: Examples of Orthogonal Assay Strategies

Primary Assay TechnologyPotential Orthogonal Assay TechnologyRationale
Fluorescence IntensityTime-Resolved Fluorescence (TRF)TRF is less susceptible to autofluorescence.
Fluorescence PolarizationSurface Plasmon Resonance (SPR)SPR is a label-free method that directly measures binding.
Luminescence (e.g., Luciferase)Biochemical assay with absorbance readoutChanges the detection modality completely.
Cell-based reporter assayTarget engagement assay (e.g., CETSA)Moves from a downstream readout to direct target interaction.

By systematically applying these troubleshooting principles and protocols, researchers can confidently assess the bioactivity of this compound and ensure the generation of high-quality, reliable data.

References

  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
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  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
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  • Wang, C., et al. (2024). Hydroxy-pendant tetrazole as the cage group for photoactivatable push–pull fluorophores. Chemical Science, 15(24), 9235-9242.
  • Gao, Y., et al. (2021). Fluorescence Quenching Effects of Tetrazines and Their Diels–Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. Angewandte Chemie, 133(49), 22354-22363.
  • Li, Z., et al. (2022). Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels. Chemical Society Reviews, 51(2), 361-386.
  • Li, M., et al. (2024). Exceptional quenching properties of tetrazine-based organic frameworks for fluorescently labeled nucleic acids and their applications in sensing. Analytica Chimica Acta, 1299, 342417.
  • Mo, J., et al. (2015). Fluorescence Polarization Assays in Small Molecule Screening. Molecules, 20(5), 7999-8016.
  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237.
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  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
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  • ResearchGate. (2023). FP Assay Troubleshooting?
  • Dahlin, J. L., et al. (2017). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(6), 643-654.
  • S. A. K. El-Azzouny, et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042.
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  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • Sigma-Aldrich. (n.d.). This compound.
  • Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery, 26(10), 1280-1290.
  • Kumar, A., et al. (2024). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives.
  • Tan, L., et al. (2024). Tackling assay interference associated with small molecules.
  • Jasial, S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1432.
  • ResearchGate. (n.d.). Reaction mechanism for tetrazole via [3+2] cycloaddition.
  • Thermo Fisher Scientific. (n.d.). Improved antibody immobilization using aniline‐catalyzed aldehyde‐hydrazide chemistry for the study of protein‐protein interactions.
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  • Papa, E., et al. (2006). Substituted aniline interation with submitochondrial particles and quantitative structure-activity relationships. Chemosphere, 65(7), 1216-1224.
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  • Molbank. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(4), M1897.
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Technical Support Center: Overcoming Poor Solubility of 4-(1H-Tetrazol-5-yloxy)aniline in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support center for 4-(1H-Tetrazol-5-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during in-vitro assays: the compound's poor aqueous solubility. Precipitation of a test compound can lead to inaccurate and unreliable data by reducing its effective concentration and introducing experimental artifacts.[1][2]

This compound is a solid organic compound featuring both a basic aniline moiety and an acidic tetrazole ring. This amphoteric nature means its solubility is highly dependent on pH. While soluble in organic solvents like DMSO and methanol, it can readily precipitate when diluted into aqueous assay buffers, a common issue for many promising drug candidates.[2][3][4] This guide provides a systematic approach to diagnosing and resolving solubility-related issues to ensure the integrity of your experimental results.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Question 1: I've prepared a stock solution of this compound in DMSO, which is perfectly clear. However, upon diluting it into my aqueous assay buffer, the solution immediately turns cloudy. What's happening?

Answer: This phenomenon is a classic case of exceeding the compound's kinetic solubility .[5][6] While your compound is soluble in 100% DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer causes its solubility to plummet, leading to rapid precipitation.[2] This is often referred to as "solvent shock."

Here is a workflow to address this issue:

A Immediate Precipitation Observed B Step 1: Verify Final DMSO Concentration A->B C Is DMSO > 1%? B->C Evaluate D Reduce DMSO Concentration: - Prepare a more concentrated stock. - Use a smaller volume for dilution. C->D Yes E Step 2: Lower the Final Compound Concentration C->E No D->E F Step 3: Modify Dilution Technique E->F G Pre-warm aqueous buffer to 37°C. Add stock solution dropwise while vortexing. Briefly sonicate the final solution. F->G H Issue Resolved G->H A Precipitation Persists B Is pH modification compatible with the assay? A->B C Adjust Buffer pH: - Acidic pH to protonate aniline - Basic pH to deprotonate tetrazole B->C Yes D Explore Surfactants (e.g., Tween 80) B->D No F Validate Assay Performance with Excipient C->F E Explore Cyclodextrins (e.g., HP-β-CD) D->E Alternative D->F E->F G Assay Validated F->G Yes H Select Alternative Excipient or Re-evaluate Compound F->H No

Caption: Decision tree for selecting a solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and why is it important for my assay? A1: Kinetic solubility measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. [6][7]It reflects the compound's tendency to form a supersaturated solution. Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution after an extended period. [8][9]Understanding this distinction is crucial because a compound might appear soluble initially (kinetic solubility) but precipitate over the course of an experiment as it approaches thermodynamic equilibrium. [5] Q2: What is the maximum final concentration of DMSO I should use in my cell-based assay? A2: As a general rule, the final DMSO concentration should be kept at or below 0.5%. [10]For sensitive cell lines or long-term incubation assays, it is recommended to keep the concentration at or below 0.1% to minimize cytotoxicity and other off-target effects. [11][12]It is critical to maintain the same final DMSO concentration across all experimental wells, including vehicle controls.

Q3: Can the type of assay buffer I use affect the solubility of this compound? A3: Absolutely. Buffer components can significantly influence compound solubility. [2]The pH, as discussed, is a primary factor. Additionally, the presence of proteins (like BSA or serum), salts, and other additives can either enhance or decrease solubility. It is always recommended to determine the solubility of your compound in the specific final assay buffer you will be using.

Q4: How can I experimentally determine the solubility of my compound in my specific assay buffer? A4: A simple method is to use nephelometry or turbidimetry, which measures light scattering caused by insoluble particles. [10][9]You can prepare serial dilutions of your compound in the assay buffer in a 96-well plate. After a set incubation time, the plate is read on a plate reader capable of measuring turbidity (e.g., at 650 nm). The concentration at which you observe a significant increase in signal above the baseline indicates the solubility limit.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

  • Weigh: Accurately weigh the compound into a sterile, appropriate-sized tube.

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mix: Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication in a water bath can be used if necessary.

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Store: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

  • Prepare Compound Plate: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM stock solution in DMSO.

  • Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of a new clear, flat-bottom 96-well plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound dilution plate to the assay plate. This creates a 1:50 dilution with a final DMSO concentration of 2%. Mix immediately by gentle shaking.

  • Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure: Read the absorbance (or turbidity) of the plate at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader. [10]6. Analyze: Plot the absorbance against the compound concentration. The point at which the absorbance begins to rise sharply from the baseline is the kinetic solubility limit.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Varnek, A., & Baskin, I. (2012). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Journal of Drug Delivery Science and Technology. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • PubMed. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • International Journal of Pharmaceutical and Technical Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • ResearchGate. (2015). How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study?. [Link]

  • ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF. [Link]

  • Journal of Pharmaceutical Sciences. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]

  • PubMed. (2011). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. [Link]

  • National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Taylor & Francis Online. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. [Link]

  • National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • ACS Publications. (n.d.). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. [Link]

  • National Institutes of Health. (n.d.). Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Springer. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Pharmaceutical Methods. (n.d.). Biological Potentials of Substituted Tetrazole Compounds. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. [Link]

  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. [Link]

  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ACS Publications. (2025). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst. [Link]

  • PubMed. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. [Link]

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Technical Support Center: Safe Handling and Storage of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide is a synthesis of safety data from structurally related compounds, namely 3-(1H-Tetrazol-5-yl)aniline and other aniline and tetrazole derivatives, due to the limited availability of a comprehensive Safety Data Sheet (SDS) for 4-(1H-Tetrazol-5-yloxy)aniline. This information is intended to provide guidance to qualified researchers and professionals. Always consult your institution's safety office and perform a thorough risk assessment before handling this chemical.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, incorporating both an aniline and a tetrazole moiety, presents a unique set of handling and storage challenges. The aniline group is associated with significant toxicity, while the tetrazole ring, a high-nitrogen heterocycle, introduces potential explosive hazards, particularly upon heating. This guide provides a comprehensive, question-and-answer-based resource for the safe handling and storage of this compound in a research setting.

Quick Reference Data

For immediate reference, the following table summarizes the key hazard information synthesized from related compounds.

PropertyInformationSource Analogs
GHS Pictograms 3-(1H-Tetrazol-5-yl)aniline, Aniline
Signal Word Warning3-(1H-Tetrazol-5-yl)aniline
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationMay be combustible at high temperaturesHeating may cause an explosion3-(1H-Tetrazol-5-yl)aniline, Aniline, 1H-Tetrazole
Storage Class Combustible SolidsThis compound (Sigma-Aldrich)

Troubleshooting and FAQs

Section 1: Personal Protective Equipment (PPE) and Handling

Question: What is the minimum required PPE for handling this compound?

Answer: A comprehensive PPE protocol is mandatory when handling this compound. The minimum requirements include:

  • Eye Protection: Chemical safety goggles are essential. A face shield should also be worn if there is a risk of splashing.[1][2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling.

  • Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or coveralls should be used.[1]

  • Respiratory Protection: Handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, but this is not a preferred substitute for proper engineering controls.

Question: I need to weigh out the solid compound. What precautions should I take?

Answer: Weighing solid this compound requires careful procedure to minimize dust generation and exposure:

  • Work within a fume hood or ventilated enclosure. This is the most critical step to prevent inhalation.

  • Use a dedicated, clean weighing vessel.

  • Handle the container with care to avoid creating airborne dust. Use a spatula to gently transfer the solid. Avoid pouring the powder directly.

  • Clean any spills on the balance immediately using a damp cloth or paper towel, followed by a proper decontamination procedure.

  • Wash hands thoroughly after handling. [3]

Section 2: Storage and Stability

Question: How should I store this compound?

Answer: Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations. Follow these guidelines:

  • Container: Keep the compound in its original, tightly sealed container.[1][4]

  • Location: Store in a cool, dry, and well-ventilated area.[1][4]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1][4]

  • Heat and Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. Due to the tetrazole moiety, this compound may be heat-sensitive and could decompose explosively upon heating.

Storage Protocol Workflow

G start Receive Compound check_container Is container intact and properly labeled? start->check_container store Store in designated area: - Cool, dry, well-ventilated - Away from incompatibles - Away from heat/ignition sources check_container->store Yes quarantine Quarantine and report to safety officer check_container->quarantine No update_inventory Update chemical inventory store->update_inventory G spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don appropriate PPE small_spill->ppe evacuate Evacuate the area large_spill->evacuate contain Contain with inert absorbent ppe->contain cleanup Collect and place in hazardous waste contain->cleanup decontaminate Decontaminate spill area cleanup->decontaminate end Spill Managed decontaminate->end notify Notify emergency services and safety officer evacuate->notify

Caption: Decision tree for responding to a spill of this compound.

Question: What are the first aid measures for exposure to this compound?

Answer: Immediate action is critical in case of exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. [2]Seek medical attention if irritation or an allergic reaction develops. [5]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [2]Remove contact lenses if present and easy to do. Seek immediate medical attention. [2]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. [6] Always provide the Safety Data Sheet (or this guide if an SDS is unavailable) to the responding medical personnel.

Section 4: Disposal

Question: How do I dispose of waste containing this compound?

Answer: All waste containing this compound, including empty containers, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

The safe handling and storage of this compound demand a thorough understanding of the hazards associated with both its aniline and tetrazole components. By adhering to the guidelines outlined in this technical support center, researchers can minimize risks and maintain a safe laboratory environment. Always prioritize caution and consult with your institution's safety professionals for any specific concerns.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Aniline. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 4-(1H-Tetrazol-5-yloxy)aniline as a Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Bioisosterism in Drug Discovery

In the landscape of modern medicinal chemistry, the principle of bioisosterism—the substitution of a chemical moiety with another that elicits a similar biological response—stands as a cornerstone of rational drug design. This strategy is not merely about molecular mimicry; it is a nuanced approach to fine-tuning the physicochemical and pharmacokinetic properties of a lead compound to enhance its efficacy, safety, and overall developability. Among the most frequently encountered challenges in this endeavor is the carboxylic acid functional group. While often crucial for target engagement through its ability to act as a hydrogen bond donor and acceptor, the carboxyl group can also be a metabolic liability and may impart undesirable physicochemical properties, such as poor membrane permeability.

This guide provides an in-depth comparative analysis of 4-(1H-Tetrazol-5-yloxy)aniline , a tetrazole-based bioisostere of a carboxylic acid. We will delve into its structural rationale, physicochemical properties, and synthetic considerations, juxtaposing it with relevant carboxylic acid and phenol analogues. Our objective is to equip researchers with the fundamental knowledge and practical insights necessary to strategically employ this and similar bioisosteres in their drug discovery programs.

The Rise of Tetrazoles as Carboxylic Acid Surrogates

The 5-substituted-1H-tetrazole ring has emerged as a highly successful carboxylic acid mimic, a testament to its presence in over 20 FDA-approved drugs.[1][2] Its utility stems from a remarkable confluence of properties that allows it to replicate the essential acidic character of a carboxylic acid while offering distinct advantages. The tetrazole's NH proton is ionizable, with a pKa typically in the range of 4.5-4.9, closely mirroring that of many carboxylic acids.[3][4] This ensures that at physiological pH, the tetrazole exists predominantly in its anionic form, capable of engaging in similar electrostatic interactions with biological targets.

However, the tetrazole is not a simple one-to-one replacement. Its larger, aromatic ring system delocalizes the negative charge more effectively than a carboxylate, and it presents a different steric and electronic profile.[3] Furthermore, tetrazoles often exhibit enhanced metabolic stability compared to carboxylic acids, being less susceptible to common metabolic pathways like glucuronidation.[1][5]

A Focus on this compound: The Significance of the Ether Linkage

The subject of this guide, this compound, introduces a key structural variation: the connection of the tetrazole ring to the phenyl group via an oxygen atom. This "O-linked" arrangement, in contrast to the more common direct carbon-carbon bond, can have a profound impact on the molecule's conformation, electronic properties, and synthetic accessibility. The ether linkage introduces a degree of rotational flexibility and alters the overall geometry of the molecule compared to a C-linked analogue.

Comparative Physicochemical Properties

A thorough understanding of a bioisostere's physicochemical properties is paramount for predicting its in vivo behavior. Here, we compare this compound with its carboxylic acid analogue, 4-aminobenzoic acid, and the related 4-aminophenol.

PropertyThis compound4-Aminobenzoic Acid4-AminophenolRationale for Comparison
Molecular Weight ( g/mol ) 177.16[6]137.14[1]109.13[3]Demonstrates the increase in mass associated with the tetrazole bioisostere.
pKa ~4.5-5.0 (estimated for tetrazole NH)2.38 (carboxyl), 4.85 (amino)[1][7]5.48 (amino), 10.30 (phenol)[8][9]The acidic pKa of the tetrazole is comparable to the carboxyl group, while the phenolic proton is significantly less acidic.
logP (experimental) Not available (Predicted XlogP: 0.7[10])0.83[2]0.04[8]Highlights the relative lipophilicity of the different functionalities.
Metabolic Stability Generally high; resistant to β-oxidation and amino acid conjugation.[1] The ether linkage may be susceptible to O-dealkylation.Susceptible to glucuronidation and conjugation with amino acids.[11]Susceptible to O-glucuronidation and sulfation.[12][13]A key advantage of tetrazole bioisosteres is often their enhanced metabolic stability.

In-Depth Analysis of Comparative Properties

Acidity: The estimated pKa of the tetrazole NH in this compound is expected to be in the range of 4.5-5.0, making it a suitable mimic for the carboxylic acid group of 4-aminobenzoic acid (pKa ~2.38 for the carboxyl group).[1][7] This similarity in acidity ensures that at physiological pH, both molecules will exist predominantly in their anionic forms, enabling them to participate in similar ionic interactions with biological targets. In contrast, the phenolic hydroxyl group of 4-aminophenol is significantly less acidic (pKa ~10.30), meaning it will be largely protonated at physiological pH.[8][9]

Lipophilicity: The predicted octanol-water partition coefficient (XlogP) for this compound is 0.7, which is comparable to the experimental logP of 4-aminobenzoic acid (0.83).[2][10] This suggests that the introduction of the tetrazole-ether moiety does not drastically alter the lipophilicity in this case. 4-Aminophenol is considerably more hydrophilic, with a logP of 0.04.[8] It is important to note that while tetrazoles are often considered more lipophilic than the corresponding carboxylic acids, this is not a universal rule and is highly dependent on the overall molecular structure.

Metabolic Stability: A significant advantage of tetrazole bioisosteres is their enhanced metabolic stability. Carboxylic acids are known to undergo phase II metabolism, primarily through glucuronidation, which can lead to rapid clearance.[11] Similarly, phenols are readily metabolized via glucuronidation and sulfation.[12][13] The tetrazole ring is generally resistant to these common metabolic pathways.[1][5] However, the ether linkage in this compound could be a potential site for oxidative metabolism (O-dealkylation), a factor that must be considered in drug design.

Structural and Conformational Considerations

The replacement of a carboxylic acid with a 5-aryloxytetrazole introduces significant changes in the three-dimensional space occupied by the acidic group. The diagram below illustrates the structural relationship between these functionalities.

G cluster_0 Carboxylic Acid cluster_1 5-Aryloxytetrazole Bioisostere cluster_2 Phenol Analogue a R-COOH b R-O-Tetrazole c R-OH G start 4-Aminophenol intermediate 4-Aminophenyl cyanate start->intermediate Cyanation step1 Cyanogen Bromide (BrCN) Triethylamine (Et3N) product This compound intermediate->product [3+2] Cycloaddition step2 Sodium Azide (NaN3) Lewis Acid Catalyst (e.g., ZnCl2)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Synthesis of 4-Aminophenyl Cyanate:

    • Dissolve 4-aminophenol in a suitable aprotic solvent (e.g., acetone, acetonitrile).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Slowly add a solution of cyanogen bromide (1.0 equivalent) in the same solvent, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove triethylammonium bromide.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of this compound:

    • Dissolve the purified 4-aminophenyl cyanate in a suitable solvent (e.g., dimethylformamide - DMF).

    • Add sodium azide (1.5 equivalents) and a Lewis acid catalyst such as zinc chloride (1.2 equivalents).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous solution with dilute HCl to a pH of ~3-4 to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Determination of pKa by UV-Metric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the tetrazole NH proton.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mM in methanol).

    • Prepare a series of buffer solutions with known pH values ranging from 2 to 12.

    • Prepare a solution of the test compound in each buffer at a constant final concentration (e.g., 50 µM).

  • UV-Vis Spectrophotometry:

    • Record the UV-Vis absorption spectrum of the compound in each buffer solution from 200 to 400 nm.

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

    • Fit the resulting data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve fitting model.

    • The pH at the inflection point of the curve corresponds to the pKa of the ionizable group.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of the test compounds.

Methodology:

  • Preparation of the PAMPA Plate:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

    • Add buffer solution (pH 7.4) to the wells of a 96-well acceptor plate.

  • Assay Procedure:

    • Prepare a solution of the test compound in the donor buffer (pH 7.4).

    • Place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two compartments.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification and Data Analysis:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)

    Where:

    • CA(t) is the concentration in the acceptor well at time t.

    • Cequilibrium is the concentration at equilibrium.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

Conclusion and Future Perspectives

The strategic deployment of bioisosteres is a powerful tool in the medicinal chemist's arsenal. This compound represents a nuanced variation on the well-established tetrazole-for-carboxylic-acid replacement. Its key features—a pKa that mimics a carboxylic acid, coupled with the potential for enhanced metabolic stability and a distinct three-dimensional structure due to the ether linkage—make it an attractive candidate for lead optimization studies.

However, it is crucial to recognize that there is no "one-size-fits-all" bioisostere. The subtle interplay of electronic, steric, and physicochemical properties necessitates a careful, case-by-case evaluation. The experimental protocols outlined in this guide provide a framework for such an empirical assessment. By systematically characterizing the properties of novel bioisosteres like this compound and comparing them to their parent functional groups, researchers can make more informed decisions in the quest for safer and more effective medicines. The continued exploration of novel bioisosteric replacements, coupled with a deep understanding of their underlying physicochemical principles, will undoubtedly continue to drive innovation in drug discovery.

References

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A Comparative Guide to the Biological Activity of 4-(1H-Tetrazol-5-yloxy)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the tetrazole moiety stands out as a privileged scaffold, renowned for its bioisosteric resemblance to the carboxylic acid group and its significant metabolic stability.[1] This has led to its incorporation into a multitude of pharmacologically active agents. This guide provides an in-depth comparative analysis of the biological activities of 4-(1H-Tetrazol-5-yloxy)aniline and its structural analogs, with a focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their evaluation, and explore the underlying mechanisms of action.

The Core Moiety: this compound

This compound serves as the foundational structure for the analogs discussed herein. Its chemical architecture, featuring a tetrazole ring linked to an aniline moiety via an ether bond, provides a versatile template for chemical modification.[2] The tetrazole ring, with its high nitrogen content and acidic proton, is crucial for receptor interaction and pharmacokinetic properties, while the aniline ring offers a readily modifiable site to influence potency, selectivity, and overall pharmacological profile.

Comparative Biological Evaluation

The true potential of a chemical scaffold is often realized through the systematic evaluation of its analogs. By modifying the core structure of this compound, researchers can fine-tune its biological activity. Here, we compare the anticancer and antimicrobial performance of this compound class, drawing upon available data for structurally related derivatives.

Anticancer Activity

Tetrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanistic actions including the inhibition of tubulin polymerization, modulation of kinase activity, and interaction with DNA.[3] The aniline portion of the molecule plays a pivotal role in determining the cytotoxic potency and selectivity against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of tetrazole-aniline derivatives is highly sensitive to the nature and position of substituents on the aniline ring.[4] Electron-withdrawing groups, such as halogens, often enhance cytotoxic activity. For instance, the introduction of chloro and bromo substituents on the phenyl ring of related tetrazole derivatives has been shown to increase their efficacy against various cancer cell lines. Conversely, the impact of electron-donating groups is more variable and context-dependent.

Quantitative Comparison of Anticancer Activity:

To illustrate the comparative anticancer potential, the following table summarizes the in vitro cytotoxicity of a series of synthesized tetrazole-aniline analogs against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDAniline SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 4-ChloroMCF-7 (Breast)5.2Fictional Data
Analog 2 3,4-DichloroA549 (Lung)2.8Fictional Data
Analog 3 4-MethoxyHT-29 (Colon)15.7Fictional Data
Analog 4 4-NitroHeLa (Cervical)8.1Fictional Data
Doxorubicin (Reference Drug)Various~0.1-1.0Fictional Data
Antimicrobial Activity

The tetrazole scaffold is also a key component in the development of novel antimicrobial agents.[5] Analogs of this compound have been investigated for their activity against a spectrum of Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR) Insights:

Similar to anticancer activity, the antimicrobial potency of these analogs is significantly influenced by the substitution pattern on the aniline ring. The presence of lipophilic groups and halogens can enhance membrane permeability and interaction with bacterial targets. Furthermore, the position of the substituent can dictate the spectrum of activity.

Quantitative Comparison of Antimicrobial Activity:

The following table presents the minimal inhibitory concentration (MIC) values for a series of this compound analogs against representative bacterial strains.

Compound IDAniline SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
Analog 1 4-Chloro1632Fictional Data
Analog 2 3,4-Dichloro816Fictional Data
Analog 3 4-Methoxy64>128Fictional Data
Analog 4 4-Nitro3264Fictional Data
Ciprofloxacin (Reference Drug)~0.25-1~0.015-0.12Fictional Data

Note: The data in this table is representative and synthesized for illustrative purposes based on general trends observed in the literature for this class of compounds.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is paramount in drug development. For the tetrazole-aniline class of compounds, several potential pathways have been elucidated.

Anticancer Mechanism of Action

Many tetrazole-containing compounds exert their anticancer effects through the inhibition of critical cellular processes. One such mechanism involves the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and play a key role in cell proliferation and survival.[6]

anticancer_pathway Tetrazole Analog Tetrazole Analog EGFR EGFR Tetrazole Analog->EGFR Inhibition PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway Apoptosis Inhibition Apoptosis Inhibition PI3K/Akt Pathway->Apoptosis Inhibition Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation antimicrobial_workflow Tetrazole Analog Tetrazole Analog Bacterial Cell Bacterial Cell Tetrazole Analog->Bacterial Cell DNA Gyrase DNA Gyrase Tetrazole Analog->DNA Gyrase Inhibition Bacterial Cell->DNA Gyrase DNA Replication DNA Replication DNA Gyrase->DNA Replication Required for Cell Division Cell Division DNA Replication->Cell Division

Caption: Inhibition of bacterial DNA gyrase by tetrazole analogs.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

mtt_assay_workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique used to determine the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. [7] Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Quality Control: Concurrently test a reference bacterial strain with a known MIC for the reference antimicrobial agent to ensure the validity of the results.

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. Through targeted chemical modifications of the aniline ring, the anticancer and antimicrobial activities of these compounds can be significantly modulated. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific molecular targets and optimization of the pharmacokinetic properties of these analogs will be crucial in translating their in vitro potential into clinically effective treatments.

References

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  • Szulczyk, D., et al. (2019). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. Molecules, 24(11), 2115. [Link]

  • Meng, F., et al. (2022). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. Bioorganic Chemistry, 126, 105938. [Link]

  • Wang, L., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-5983. [Link]

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  • Journal of Chemistry and Technologies. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies, 31(3), 256-264. [Link]

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A Technical Guide to the Structure-Activity Relationship (SAR) of 4-(1H-Tetrazol-5-yloxy)aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for drug discovery is relentless. The 4-(1H-tetrazol-5-yloxy)aniline core has emerged as a structure of significant interest, particularly in the domain of kinase inhibition. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, offering a comparative framework for researchers and drug development professionals. The unique combination of the tetrazole ring as a bioisostere for carboxylic acids and the aniline moiety, a well-established pharmacophore in kinase inhibitors, makes this an intriguing scaffold for therapeutic intervention.[1][2][3]

The tetrazole group, with its acidic nature and ability to participate in hydrogen bonding, often enhances metabolic stability and improves the overall ADMET profile of a drug candidate.[1][3] The aniline portion, on the other hand, frequently serves as a key anchoring point within the ATP-binding pocket of various kinases.[4][5] This guide will dissect the SAR of derivatives based on this core, providing insights into how modifications at different positions of the molecule can modulate biological activity and selectivity.

Synthetic Strategy: A Versatile Approach to Library Generation

The synthesis of a diverse library of this compound derivatives is crucial for a thorough SAR investigation. A common and efficient synthetic route commences with a commercially available starting material, which is then elaborated in a series of high-yielding steps. The general synthetic pathway allows for the introduction of a wide range of substituents on the aniline ring, enabling a comprehensive exploration of the chemical space.

The following diagram outlines a typical synthetic workflow for generating these derivatives.

G A 4-Aminophenol B Protection of amine A->B e.g., Boc2O C Cyanation of phenol B->C e.g., CNBr D [3+2] Cycloaddition C->D e.g., NaN3 E Deprotection D->E e.g., TFA F This compound E->F G Amide coupling / Sulfonamide formation F->G R-COCl or R-SO2Cl H Final Derivatives G->H

Caption: General synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The biological activity of this compound derivatives can be systematically optimized by modifying three key regions of the molecule: the aniline ring (Region I), the linker between the aniline and a terminal group (Region II), and the terminal functional group (Region III). This section provides a comparative analysis of these modifications, drawing parallels from established SAR principles of related kinase inhibitors.

Region I: Substitution on the Aniline Ring

Modifications to the aniline ring can significantly impact the molecule's interaction with the hinge region of the kinase ATP-binding pocket. Introducing small, electron-withdrawing groups can enhance binding affinity and modulate pharmacokinetic properties.

CompoundR1R2c-Met IC50 (nM)VEGFR2 IC50 (nM)
1a HH150250
1b FH75180
1c HCl60150
1d FCl2590

Data is hypothetical and for illustrative purposes to demonstrate SAR principles.

The data in the table suggests that substitutions at the R1 and R2 positions of the aniline ring play a crucial role in determining the inhibitory potency and selectivity of these compounds. The introduction of a fluorine atom at the R1 position (compound 1b ) leads to a twofold increase in potency against c-Met compared to the unsubstituted analog 1a . A chlorine atom at the R2 position (compound 1c ) provides a slightly greater enhancement. Combining these two substitutions in compound 1d results in a synergistic effect, yielding the most potent compound in this series against c-Met. This trend is a common observation in kinase inhibitors, where halogen substitutions can lead to favorable interactions within the ATP binding site.[4]

Region II & III: The Amide/Sulfonamide Linker and Terminal Group

The nature of the linker and the terminal functional group are critical for interactions with the solvent-exposed region of the kinase. An amide or sulfonamide linker is commonly employed to connect the aniline nitrogen to a terminal aromatic or heterocyclic ring.

CompoundLinkerTerminal Group (R3)c-Met IC50 (nM)
2a -C(O)-Phenyl45
2b -C(O)-4-Fluorophenyl30
2c -C(O)-Pyridine-4-yl22
2d -SO2-Phenyl80

Data is hypothetical and for illustrative purposes to demonstrate SAR principles.

From this illustrative data, we can infer several key SAR points. The amide linker appears to be more favorable than the sulfonamide linker, as evidenced by the lower IC50 value of 2a compared to 2d . Within the amide series, the terminal group has a significant impact on activity. The introduction of a fluorine atom on the phenyl ring (2b ) improves potency, likely due to enhanced binding interactions. Replacing the phenyl ring with a pyridine ring (2c ) further boosts the activity. This suggests that the nitrogen atom of the pyridine may be forming a beneficial hydrogen bond with residues in the active site.

Experimental Protocols

General Synthesis of N-(4-(1H-tetrazol-5-yloxy)phenyl)benzamide (2a)
  • Step 1: Synthesis of tert-butyl (4-hydroxyphenyl)carbamate. To a solution of 4-aminophenol (1 eq.) in a mixture of THF and water, add di-tert-butyl dicarbonate (1.1 eq.) and sodium bicarbonate (1.5 eq.). Stir the reaction mixture at room temperature for 12 hours. After completion, extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Synthesis of tert-butyl (4-cyanatophenyl)carbamate. To a solution of tert-butyl (4-hydroxyphenyl)carbamate (1 eq.) in a suitable solvent such as acetone, add cyanogen bromide (1.2 eq.) and a base like triethylamine (1.5 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 3: Synthesis of tert-butyl (4-(1H-tetrazol-5-yloxy)phenyl)carbamate. Dissolve the product from Step 2 in DMF, and add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.). Heat the mixture to 120 °C for 6 hours.

  • Step 4: Synthesis of this compound. Treat the product from Step 3 with a solution of trifluoroacetic acid in dichloromethane (1:1) at room temperature for 2 hours to remove the Boc protecting group.

  • Step 5: Synthesis of N-(4-(1H-tetrazol-5-yloxy)phenyl)benzamide (2a). To a solution of this compound (1 eq.) in pyridine, add benzoyl chloride (1.1 eq.) dropwise at 0 °C. Stir the reaction at room temperature for 3 hours. Pour the reaction mixture into ice-water and collect the precipitate by filtration.

In Vitro Kinase Inhibition Assay (c-Met)

The inhibitory activity of the synthesized compounds against the c-Met kinase can be determined using a standard in vitro kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

  • Prepare a reaction mixture containing the c-Met kinase, a fluorescently labeled ATP tracer, and the test compound at various concentrations in a suitable assay buffer.

  • Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

  • The IC50 values are calculated by fitting the dose-response curves using a standard sigmoidal dose-response model.

Logical Relationships and Key Interactions

The following diagram illustrates the key pharmacophoric features of the this compound scaffold and their putative interactions within a generic kinase ATP-binding pocket.

G cluster_0 Region I cluster_1 Region II cluster_2 Region III cluster_3 Pharmacokinetic Modulator Aniline Ring Aniline Ring Hinge Binding Hinge Binding Aniline Ring->Hinge Binding H-bond donor/acceptor Amide Linker Amide Linker Vectorial Orientation Vectorial Orientation Amide Linker->Vectorial Orientation Positions R3 group Terminal Group (R3) Terminal Group (R3) Solvent Front Solvent Front Terminal Group (R3)->Solvent Front Hydrophobic/Polar interactions Tetrazole Tetrazole Improved PK/PD Improved PK/PD Tetrazole->Improved PK/PD Bioisosteric replacement

Caption: Key pharmacophoric interactions of the this compound scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide, though based on established principles from related compound classes, provides a rational framework for the design and optimization of potent and selective inhibitors. Future work in this area should focus on the synthesis of diverse libraries of these derivatives and their screening against a broad panel of kinases to fully elucidate their therapeutic potential. Furthermore, detailed structural biology studies, such as co-crystallization of lead compounds with their target kinases, will be invaluable in guiding the next stages of drug development.

References

  • Meng, F., et al. Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. Bioorganic Chemistry. 2022;127:105938. Available from: [Link].

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  • PubMed. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Available from: [Link].

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  • PubMed. Synthesis of quinazolines as tyrosine kinase inhibitors. Available from: [Link].

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Validating 4-(1H-Tetrazol-5-yloxy)aniline in a Preclinical Model of Acute Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Framework for Comparing the Performance of a Novel Chemical Entity with Established Alternatives, Supported by Standardized Experimental Protocols.

This guide provides a comprehensive framework for the preclinical validation of the anti-inflammatory and analgesic potential of a novel compound, 4-(1H-Tetrazol-5-yloxy)aniline. In the absence of published in vivo data for this specific molecule, this document serves as a methodological guide, outlining the standard procedures and benchmarks against which a new chemical entity would be evaluated. We will focus on three widely used and well-characterized animal models: Carrageenan-Induced Paw Edema, Lipopolysaccharide-Induced Systemic Inflammation, and the Acetic Acid-Induced Writhing Test. The performance of established non-steroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin and Diclofenac, will be used as a benchmark for comparison.

The Rationale for Investigation

The tetrazole moiety is a key feature in a number of biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for carboxylic acids have led to its incorporation in various drug candidates. While the specific biological activities of this compound are not yet characterized, its structural components suggest a potential for interaction with biological systems involved in inflammatory processes. This guide, therefore, outlines a rigorous, multi-model approach to elucidate its potential therapeutic efficacy.

Core Principles of Validation: A Multi-Faceted Approach

A robust preclinical validation of a potential anti-inflammatory agent requires a multi-pronged approach to assess its efficacy across different facets of the inflammatory response. This guide is structured around three key, complementary in vivo models that, together, provide a comprehensive profile of the compound's activity.

Diagram of the Validation Workflow

G cluster_0 Phase 1: Acute Localized Inflammation & Edema cluster_1 Phase 2: Systemic Inflammatory Response cluster_2 Phase 3: Analgesic Efficacy Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Model Paw Volume Measurement Primary Endpoint: Paw Volume Measurement Carrageenan-Induced Paw Edema->Paw Volume Measurement Data Analysis & Comparison Data Analysis & Comparison Paw Volume Measurement->Data Analysis & Comparison LPS-Induced Systemic Inflammation LPS-Induced Systemic Inflammation Model Cytokine Analysis Primary Endpoint: Serum Cytokine Levels (TNF-α, IL-6) LPS-Induced Systemic Inflammation->Cytokine Analysis Cytokine Analysis->Data Analysis & Comparison Acetic Acid-Induced Writhing Acetic Acid-Induced Writhing Test Writhing Count Primary Endpoint: Quantification of Writhing Acetic Acid-Induced Writhing->Writhing Count Writhing Count->Data Analysis & Comparison Test Compound This compound (Test Compound) Test Compound->Carrageenan-Induced Paw Edema Test Compound->LPS-Induced Systemic Inflammation Test Compound->Acetic Acid-Induced Writhing Positive Controls Indomethacin / Diclofenac (Positive Controls) Positive Controls->Carrageenan-Induced Paw Edema Positive Controls->LPS-Induced Systemic Inflammation Positive Controls->Acetic Acid-Induced Writhing Vehicle Control Vehicle Control (Negative Control) Vehicle Control->Carrageenan-Induced Paw Edema Vehicle Control->LPS-Induced Systemic Inflammation Vehicle Control->Acetic Acid-Induced Writhing G cluster_early Early Phase (0-2.5h) cluster_late Late Phase (3-6h) Carrageenan Carrageenan Tissue Injury Tissue Injury Carrageenan->Tissue Injury Mast Cells Mast Cells Tissue Injury->Mast Cells Macrophages Macrophages Tissue Injury->Macrophages Bradykinin Bradykinin Tissue Injury->Bradykinin Histamine Serotonin Histamine & Serotonin Mast Cells->Histamine Serotonin COX-2 Upregulation COX-2 Upregulation Macrophages->COX-2 Upregulation Increased Permeability Increased Vascular Permeability Histamine Serotonin->Increased Permeability Bradykinin->Increased Permeability Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Upregulation->Prostaglandins (PGE2) Vasodilation Vasodilation Prostaglandins (PGE2)->Vasodilation Edema Edema Vasodilation->Edema Increased Permeability->Edema NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX-2 Upregulation

Caption: The biphasic inflammatory cascade initiated by carrageenan injection.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline, p.o.)

    • This compound (e.g., 10, 25, 50 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Compound Administration: The test compound, vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw. [1]6. Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [2]7. Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Comparative Data Table (Hypothetical)
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound100.68 ± 0.0420.0%
This compound250.45 ± 0.0347.1%
This compound500.32 ± 0.0262.4%
Indomethacin100.30 ± 0.0364.7%

Part 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

To assess the compound's effect on a systemic inflammatory response, the LPS-induced model is employed. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade through activation of Toll-like receptor 4 (TLR4). [3]This leads to the systemic release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [4][5]

Experimental Protocol: LPS-Induced Systemic Inflammation
  • Animal Acclimatization and Grouping: As described for the paw edema model.

  • Compound Administration: The test compound, vehicle, or positive control (e.g., Dexamethasone, 1 mg/kg, i.p.) is administered.

  • Induction of Inflammation: One hour after compound administration, animals are injected intraperitoneally with LPS (e.g., 1 mg/kg).

  • Blood Collection: Ninety minutes to two hours post-LPS injection, blood samples are collected via cardiac puncture under anesthesia. [6]5. Cytokine Analysis: Serum is separated, and the levels of TNF-α and IL-6 are quantified using commercially available ELISA kits.

  • Data Analysis: The percentage reduction in cytokine levels is calculated for each treatment group compared to the vehicle control.

Comparative Data Table (Hypothetical)
Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (± SEM)% Reduction of TNF-αSerum IL-6 (pg/mL) (± SEM)% Reduction of IL-6
Vehicle Control-2500 ± 150-3500 ± 200-
This compound251800 ± 12028.0%2400 ± 18031.4%
This compound501100 ± 9056.0%1500 ± 13057.1%
Dexamethasone1800 ± 7068.0%1000 ± 9071.4%

Part 3: Acetic Acid-Induced Writhing Test - A Model for Analgesia

Inflammation is often accompanied by pain. The acetic acid-induced writhing test is a model of visceral pain used to screen for analgesic activity. [7]The intraperitoneal injection of acetic acid causes the release of endogenous mediators, including prostaglandins, which sensitize nociceptors and induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). [8][9]

Experimental Protocol: Acetic Acid-Induced Writhing Test
  • Animal Acclimatization and Grouping: As previously described.

  • Compound Administration: The test compound, vehicle, or positive control (e.g., Diclofenac, 10 mg/kg, p.o.) is administered.

  • Induction of Writhing: Thirty to sixty minutes after compound administration, 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally. [10]4. Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a period of 15-20 minutes. [9]5. Data Analysis: The percentage protection against writhing is calculated for each group relative to the vehicle control.

Comparative Data Table (Hypothetical)
Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Protection
Vehicle Control-45 ± 3-
This compound1035 ± 222.2%
This compound2524 ± 246.7%
This compound5015 ± 166.7%
Diclofenac1012 ± 173.3%

Synthesis and Interpretation

The collective data from these three models will provide a comprehensive preclinical profile of this compound. Significant, dose-dependent inhibition of paw edema suggests a potent anti-inflammatory effect on localized, acute inflammation. A corresponding reduction in systemic TNF-α and IL-6 levels would indicate that the compound can modulate the broader inflammatory response. Furthermore, a significant reduction in the number of writhes would point towards analgesic properties, a highly desirable characteristic for an anti-inflammatory agent.

The mechanism of action of the benchmark NSAIDs, Indomethacin and Diclofenac, is primarily through the inhibition of COX enzymes, thereby blocking prostaglandin synthesis. [11][12]Should this compound demonstrate efficacy in these models, further mechanistic studies, such as in vitro COX-1/COX-2 enzyme inhibition assays, would be warranted to determine if it shares this mechanism or acts via a novel pathway.

Histopathological analysis of inflamed tissues can also be performed to provide further insight into the compound's effect on cellular infiltration and tissue damage. [13][14]

Conclusion

This guide outlines a robust and validated preclinical strategy for the initial assessment of the anti-inflammatory and analgesic potential of this compound. By employing a battery of well-characterized in vivo models and comparing the results to established NSAIDs, researchers can generate the critical data necessary to support further development of this and other novel chemical entities. The presented protocols and data frameworks provide a clear path for a thorough and scientifically rigorous evaluation.

References

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  • SAS Publishers. (Year not specified). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica.
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A Comparative Analysis of 4-(1H-Tetrazol-5-yloxy)aniline and Other Tetrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the tetrazole ring stands out as a privileged scaffold. Its remarkable versatility as a bioisosteric replacement for the carboxylic acid group has cemented its importance in the development of numerous FDA-approved drugs.[1][2] This guide provides an in-depth comparative analysis of 4-(1H-Tetrazol-5-yloxy)aniline, a representative aryloxy tetrazole, with other key tetrazole derivatives. By examining their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols, we aim to furnish researchers with the critical insights necessary for the rational design of next-generation therapeutics.

The strategic substitution of a carboxylic acid with a tetrazole moiety can significantly enhance a compound's metabolic stability and pharmacokinetic profile.[1] Tetrazoles generally exhibit comparable acidity to carboxylic acids, with pKa values typically in the range of 4.5 to 4.9, ensuring they are predominantly ionized at physiological pH.[3] However, they often display increased lipophilicity, a property that can be advantageous for membrane permeability and oral bioavailability.[2]

This guide will delve into the practical aspects of working with these compounds, offering a comparative lens through which to evaluate their potential in drug discovery programs.

Synthetic Strategies: A Comparative Overview

The synthesis of tetrazole derivatives is a well-established field, with the [3+2] cycloaddition reaction between a nitrile and an azide being a cornerstone methodology.[1] Here, we present a plausible synthetic route for this compound and compare it with the synthesis of a well-characterized 5-substituted tetrazole.

Synthesis of this compound

Proposed Synthetic Workflow:

cluster_0 Synthesis of this compound 4-Aminophenol 4-Aminophenol Aryl_Cyanate 4-Aminophenyl Cyanate (Intermediate) 4-Aminophenol->Aryl_Cyanate 1. Cyanogen Bromide 2. Triethylamine Cyanogen_Bromide Cyanogen Bromide (CNBr) Triethylamine Triethylamine (Et3N) Cycloaddition [3+2] Cycloaddition Aryl_Cyanate->Cycloaddition Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Cycloaddition Final_Product This compound Cycloaddition->Final_Product cluster_1 Synthesis of 5-(4-Chlorophenyl)-1H-tetrazole 4-Chlorobenzonitrile 4-Chlorobenzonitrile Cycloaddition_2 [3+2] Cycloaddition 4-Chlorobenzonitrile->Cycloaddition_2 Sodium_Azide_2 Sodium Azide (NaN3) Sodium_Azide_2->Cycloaddition_2 Ammonium_Chloride Ammonium Chloride (NH4Cl) Ammonium_Chloride->Cycloaddition_2 DMF DMF DMF->Cycloaddition_2 Final_Product_2 5-(4-Chlorophenyl)-1H-tetrazole Cycloaddition_2->Final_Product_2 cluster_0 SAR Exploration of this compound Core_Structure This compound Aniline_Mod Substitution on the Aniline Ring (R1) Core_Structure->Aniline_Mod Investigate electronic and steric effects Tetrazole_Mod Substitution on the Tetrazole Ring (R2) Core_Structure->Tetrazole_Mod Explore impact on pKa and binding Linker_Mod Modification of the Ether Linkage Core_Structure->Linker_Mod Vary linker length and flexibility

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 4-(1H-Tetrazol-5-yloxy)aniline and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical assessment of the metabolic stability of 4-(1H-Tetrazol-5-yloxy)aniline, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound, this document synthesizes established principles of drug metabolism with data on its core structural motifs—the aniline, the tetrazole ring, and the aryl-ether linkage. We present a robust, validated protocol for determining in vitro metabolic stability using a human liver microsomal (HLM) assay, a gold standard for evaluating Phase I metabolism.[1][2] Furthermore, we establish a comparative framework by postulating the metabolic profiles of key structural analogs. This allows for a deeper understanding of the structure-metabolism relationships that govern the compound's pharmacokinetic potential. All quantitative data are summarized for clear comparison, and a detailed experimental workflow is provided to ensure reproducibility and scientific integrity.

Introduction: The Critical Role of Metabolic Stability

In drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal parameter that profoundly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[3] A compound that is metabolized too rapidly will have a short duration of action, while a compound that is excessively stable may accumulate to toxic levels.[3] Therefore, early assessment of metabolic stability allows researchers to rank-order compounds, prioritize candidates, and guide medicinal chemistry efforts to optimize pharmacokinetic properties.[4]

The primary organ for drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[1] In vitro models, such as liver microsomes, which are subcellular fractions containing these key enzymes, offer a rapid, cost-effective, and high-throughput method to predict in vivo hepatic clearance.[1][5]

This guide focuses on This compound (CAS 467226-44-4), a molecule featuring three distinct chemical motifs that suggest a complex metabolic profile.

  • Tetrazole Ring: The tetrazole moiety is a well-known bioisostere of the carboxylic acid group.[6] It is generally considered to be highly resistant to metabolic degradation, a property often leveraged by medicinal chemists to enhance the metabolic stability and lipophilicity of a drug candidate.[7][8][9]

  • Aniline Moiety: The aniline group is susceptible to several metabolic transformations. Common pathways include N-acetylation, aromatic hydroxylation, and N-oxidation, often mediated by CYP enzymes like CYP2E1.[10][11] Human metabolism of aniline itself leads predominantly to N-acetyl-4-aminophenol (paracetamol) and its conjugates.[12]

  • Aryl-Ether Linkage: The ether bond connecting the phenyl ring to the tetrazole is a potential site for O-dealkylation, a common Phase I metabolic reaction that would cleave the molecule into 4-aminophenol and 5-hydroxy-1H-tetrazole.

By dissecting the molecule into these components, we can hypothesize its metabolic fate and design a robust experimental plan to validate these predictions.

Comparative Framework: Probing Structure-Metabolism Relationships

To contextualize the metabolic stability of this compound (Parent), we propose a comparative analysis against three structural analogs. This approach allows us to isolate the metabolic contribution of each key functional group.

Compound NameStructureRationale for Comparison
Parent Compound This compoundThe primary compound of interest, combining all three structural motifs.
Analog A 4-(1H-Tetrazol-5-yl)anilineRemoval of Ether Linkage. This analog directly connects the phenyl and tetrazole rings. Comparing its stability to the parent will reveal the metabolic liability of the ether bond.
Analog B N-(4-(1H-tetrazol-5-yloxy)phenyl)acetamideN-Acetylated Metabolite. This is a predicted major Phase II metabolite. Assessing its stability helps understand if further metabolism occurs after the initial acetylation of the aniline group.
Analog C 4-AminophenolPotential Metabolite. This compound would be formed if O-dealkylation of the parent occurs. Its own metabolic profile is well-known and serves as a benchmark.

Experimental Design: A Validated Protocol for HLM Stability Assay

The human liver microsomal (HLM) stability assay is the workhorse for determining in vitro intrinsic clearance.[1] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, most notably the CYPs.[1][2] The protocol's trustworthiness is ensured by including appropriate controls. A "minus-cofactor" control (without NADPH) confirms that compound loss is enzyme-mediated, while a known positive control compound (e.g., Midazolam) validates the activity of the microsomal batch.[1][13]

Detailed Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 10 mM stock solutions of the Parent compound and Analogs A, B, and C in DMSO.

    • Create an intermediate working solution of 100 µM by diluting the stock solution in acetonitrile.[14]

  • Reaction Mixture Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier like XenoTech) on ice.[13]

    • Prepare a microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Keep this suspension on ice.[1][13]

    • Prepare a 10 mM stock solution of the NADPH cofactor in buffer.

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C in a water bath for 5 minutes.

    • To initiate the reaction, add the test compound's working solution to the microsomal suspension to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.25% to avoid enzyme inhibition.[1]

    • Immediately following substrate addition, add the NADPH stock solution to a final concentration of 1 mM to start the metabolic reaction.[1]

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[1]

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound like Verapamil).[13][14] The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing & Analysis:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.[4]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Compound Test Compound (1µM final) Initiate Add Compound & Initiate with NADPH Compound->Initiate HLM Human Liver Microsomes (0.5 mg/mL) PreIncubate Pre-incubate HLM & Buffer at 37°C HLM->PreIncubate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate NADPH_prep NADPH Cofactor (1mM final) NADPH_prep->Initiate PreIncubate->Initiate Incubate Incubate at 37°C (t = 0, 5, 15, 30, 45 min) Initiate->Incubate Quench Quench Aliquots with Acetonitrile + Int. Std. Incubate->Quench Time Points Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Calculate t½ & CLint LCMS->Data

Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Data Analysis and Interpretation

The primary output from the LC-MS/MS analysis is the concentration of the test compound remaining at each time point. This data is used to derive key pharmacokinetic parameters.

  • Calculate Percent Remaining:

    • The peak area ratio (Compound Peak Area / Internal Standard Peak Area) is calculated for each time point.

    • The percent remaining at any time point t is calculated as: % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine the Rate of Elimination (k):

    • Plot the natural logarithm (ln) of the percent remaining against time.

    • The slope of the resulting line from linear regression is the elimination rate constant, k (in units of min⁻¹).[14]

  • Calculate In Vitro Half-Life (t½):

    • The half-life is the time required for 50% of the compound to be metabolized. It is calculated from the rate constant k.[15] t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • Intrinsic clearance represents the theoretical maximum rate of metabolism by the liver, normalized to the amount of enzyme (protein) used.[2] CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

These calculated values allow for a quantitative comparison of metabolic stability between different compounds.

Comparative Performance Data (Hypothetical)

The table below presents hypothetical, yet plausible, data from an HLM assay for this compound and its analogs. This data is for illustrative purposes to guide interpretation.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Stability ClassPrimary Metabolic Liability (Hypothesis)
Parent Compound 2555.4ModerateO-dealkylation & N-acetylation
Analog A > 60< 23.1HighN-acetylation only
Analog B 3539.6ModerateRing Hydroxylation
Analog C 12115.5LowGlucuronidation/Sulfation (Phase II)
Discussion of Results
  • Parent Compound vs. Analog A: The significantly higher stability of Analog A (t½ > 60 min) compared to the Parent (t½ = 25 min) strongly suggests that the aryl-ether linkage is a primary site of metabolic attack . Its removal in Analog A eliminates the O-dealkylation pathway, dramatically improving stability.

  • Parent Compound vs. Analog B: Analog B, the N-acetylated version of the parent, shows slightly improved stability (t½ = 35 min). This indicates that while N-acetylation of the aniline group occurs, it is not the sole or fastest metabolic pathway. The remaining instability in Analog B is likely due to the still-present ether linkage.

  • Analog C (4-Aminophenol): As a known metabolite, 4-aminophenol shows very low stability in liver systems (t½ = 12 min). This is expected, as it is rapidly conjugated via Phase II enzymes (glucuronidation and sulfation), which are also present to some extent in microsomes if supplemented with appropriate cofactors.[1] This rapid clearance of the potential metabolite is a favorable characteristic, as it would prevent accumulation.

Conclusion

This guide establishes a comprehensive framework for assessing the metabolic stability of this compound. Based on the analysis of its constituent chemical motifs, the primary metabolic liabilities are predicted to be O-dealkylation of the ether linkage and, to a lesser extent, N-acetylation of the aniline moiety . The tetrazole ring is expected to remain metabolically inert, contributing favorably to the molecule's overall profile.

The provided experimental protocol for a human liver microsomal assay offers a robust and self-validating method to quantitatively determine the compound's intrinsic clearance and half-life. By comparing the parent compound to rationally designed analogs, researchers can confirm these structure-metabolism hypotheses and make informed decisions in the drug discovery pipeline. This structured approach, combining predictive analysis with a validated experimental design, is essential for efficiently advancing chemical entities with promising pharmacokinetic properties.

References

A Researcher's Guide to Evaluating Off-Target Effects of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the meticulous evaluation of a compound's interaction with unintended biological targets is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of the novel compound, 4-(1H-Tetrazol-5-yloxy)aniline. While the primary pharmacology of a drug candidate is the focus of its therapeutic potential, off-target liabilities can lead to unforeseen toxicities and are a significant cause of late-stage clinical failures.[1][2] A thorough understanding of a compound's selectivity profile is therefore not just a regulatory requirement, but a cornerstone of robust and successful drug development.

This document offers a multi-faceted approach, combining computational prediction with established in vitro experimental validation. The methodologies described herein are designed to provide a clear, actionable strategy for generating a comprehensive off-target liability assessment of this compound, enabling a data-driven comparison against alternative molecules.

The Imperative of Off-Target Profiling

Off-target effects are the unintended interactions of a drug candidate with molecular targets other than its primary therapeutic target.[1] These interactions can precipitate a range of adverse drug reactions (ADRs), underscoring the necessity for their early identification.[1][3] Proactively screening for off-target liabilities allows for the selection of drug candidates with a higher probability of success, mitigating the risk of costly late-stage attrition.[1][2]

For a molecule like this compound, which possesses a tetrazole ring and an aniline moiety, understanding its potential interactions is critical. Tetrazole derivatives are recognized in medicinal chemistry for their ability to act as bioisosteres of carboxylic acids and amides, and for their metabolic stability.[4] However, the nitrogen-rich tetrazole ring and the reactive aniline group could potentially engage with a variety of biological targets.

A Tiered Strategy for Off-Target Evaluation

A systematic and tiered approach is recommended for the comprehensive evaluation of this compound's off-target profile. This strategy begins with broad, cost-effective computational methods to generate initial hypotheses, followed by focused and increasingly complex experimental validation.

G cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: Cellular & Mechanistic Studies a Computational Off-Target Prediction b Broad Off-Target Panels (e.g., SafetyScreen44) a->b Hypothesis Generation c Focused Assays on High-Risk Targets b->c Hit Confirmation & Prioritization d Phenotypic Screening & Biomarker Analysis c->d Mechanistic Elucidation

Caption: A tiered workflow for off-target liability assessment.

PART 1: In Silico Off-Target Prediction

The initial step in assessing the off-target profile of this compound is the use of computational, or in silico, methods. These approaches are rapid, cost-effective, and can survey a vast landscape of potential protein targets.[5][6]

Methodology: Computational Prediction

Computational off-target prediction can be broadly categorized into two main approaches:

  • Ligand-Based Methods: These methods rely on the principle of chemical similarity. The structure of this compound would be compared against databases of compounds with known biological activities. A high degree of similarity to a compound with a known off-target interaction would flag a potential liability.

  • Structure-Based Methods (Molecular Docking): If the three-dimensional structures of known off-target proteins are available, molecular docking simulations can predict the binding affinity and pose of this compound within the protein's binding site.

Several platforms and tools are available for these predictions, ranging from open-source software to commercial platforms that leverage machine learning and artificial intelligence.[6][7][[“]][9]

Experimental Protocol: In Silico Off-Target Prediction
  • Compound Preparation: Generate a 3D conformer of this compound using computational chemistry software.

  • Database Selection: Choose a comprehensive database of known off-targets. Publicly available databases include ChEMBL and PubChem. Commercial platforms often have curated off-target databases.

  • Ligand-Based Screening: Utilize similarity search algorithms (e.g., Tanimoto coefficient) to identify compounds with similar structures to this compound and known off-target activities.

  • Structure-Based Screening: Perform molecular docking of this compound against a panel of 3D structures of known safety-relevant off-targets.

  • Data Analysis and Prioritization: Analyze the results to identify a prioritized list of potential off-targets based on high similarity scores or favorable docking energies.

PART 2: In Vitro Off-Target Screening

Following the generation of a prioritized list of potential off-targets from in silico predictions, the next crucial step is experimental validation using in vitro assays. Several contract research organizations (CROs) offer standardized safety panels that provide broad screening against key off-targets associated with adverse drug reactions.[3][10][11][12]

Methodology: Broad Off-Target Panels

These panels typically include a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, kinases, and enzymes.[11][12] A common industry practice is to initially screen the compound of interest at a single high concentration (e.g., 10 µM) to identify any significant interactions.

Table 1: Comparison of Commercial In Vitro Safety Panels

Panel ProviderPanel Name (Example)Number of TargetsTarget Classes Covered
Reaction BiologyInVEST4444GPCRs, ion channels, enzymes, transporters, nuclear receptors[10]
Eurofins DiscoverySafetyScreen4444GPCRs, ion channels, transporters, enzymes, nuclear receptors[12]
WuXi AppTecMini Safety 44 Panel44GPCRs, ion channels, enzymes, monoamine transporters, nuclear hormone receptors[3]
PharmaronSafety Panel44 and 94GPCRs, nuclear hormone receptors, kinases, enzymes, transporters, and ion channels[11]
Experimental Protocol: Broad Off-Target Screening
  • Compound Submission: Provide a sample of this compound to the selected CRO.

  • Assay Performance: The CRO will perform binding or functional assays for each target in the panel, typically at a concentration of 10 µM.

  • Data Reporting: The results are usually reported as the percent inhibition or activation at the tested concentration. A common threshold for a "hit" is >50% inhibition or activation.

  • Follow-up Studies: For any identified hits, dose-response studies should be conducted to determine the potency (IC50 or EC50) of the interaction.

G cluster_0 Compound of Interest cluster_1 In Vitro Screening Panel cluster_2 Data Analysis a This compound b GPCRs a->b c Ion Channels a->c d Enzymes a->d e Transporters a->e f Identify Hits (>50% Inhibition) b->f c->f d->f e->f g Determine Potency (IC50/EC50) f->g

Caption: Workflow for in vitro off-target screening.

PART 3: Comparative Analysis and Interpretation

The ultimate goal of this evaluation is to build a comprehensive off-target profile for this compound that can be objectively compared to alternative compounds. This comparison should be based on the potency and spectrum of off-target interactions.

Data Presentation for Comparative Analysis

The data generated from the in vitro screens should be tabulated to facilitate a clear comparison.

Table 2: Hypothetical Off-Target Profile Comparison

TargetThis compound (IC50/EC50, µM)Alternative Compound A (IC50/EC50, µM)Alternative Compound B (IC50/EC50, µM)
hERG> 305.2> 30
5-HT2B2.515.70.8
CYP2D6> 30> 308.9
............
Interpretation and Next Steps

The interpretation of the off-target data requires careful consideration of the therapeutic context. An off-target interaction may be acceptable if the potency is significantly lower than the on-target potency (a high selectivity window) and if the off-target is not associated with severe toxicity.

For any concerning off-target interactions identified for this compound, further mechanistic studies in cellular models are warranted to understand the functional consequences of these interactions.

Conclusion

The evaluation of off-target effects is a critical and indispensable component of modern drug discovery. For a novel compound such as this compound, a systematic and rigorous assessment of its selectivity profile is essential for a realistic appraisal of its therapeutic potential and safety. By employing a tiered strategy of in silico prediction followed by in vitro experimental validation, researchers can build a comprehensive understanding of the compound's off-target liabilities. This data-driven approach not only de-risks the progression of the compound but also provides a solid foundation for comparison with alternative therapeutic agents, ultimately guiding the selection of the most promising drug candidates for further development.

References

A Strategic Guide to the Cross-Reactivity Profiling of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early and comprehensive characterization of a novel chemical entity is paramount to its success as a therapeutic candidate. This guide provides an in-depth, technically-focused framework for the cross-reactivity profiling of 4-(1H-Tetrazol-5-yloxy)aniline, a compound of interest due to the versatile pharmacology of its core tetrazole moiety. As no prior biological data for this specific molecule is publicly available, this document serves as a strategic roadmap for its initial investigation, emphasizing scientifically rigorous methodologies and objective data interpretation.

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common functional group in a vast array of biologically active molecules.[1][2][3] This bioisosteric relationship suggests that this compound could possess a wide range of pharmacological activities by mimicking the binding interactions of endogenous or synthetic carboxylic acids with their respective protein targets.[4][5] Consequently, a broad and systematic cross-reactivity profiling campaign is not just recommended, but essential to elucidate its primary mechanism of action and to identify potential off-target liabilities that could lead to adverse effects.

This guide will present a tiered approach to this profiling, detailing the experimental protocols for a comprehensive safety screen, a broad kinase panel, and a GPCR screen. To provide a clear comparative context, the hypothetical data for this compound will be benchmarked against two reference compounds: Losartan , an approved angiotensin II receptor antagonist, and TKI-X , a fictional potent and selective kinase inhibitor. This comparative analysis will illustrate how to interpret the selectivity profile of our compound of interest and guide subsequent development decisions.

Tier 1: Broad-Based Safety Screening for Off-Target Liabilities

The initial step in profiling a novel compound is to assess its potential for interacting with a wide range of targets known to be associated with adverse drug reactions. A broad safety screening panel, such as the Eurofins SafetyScreen44™, provides a cost-effective and efficient method for early-stage hazard identification.[6][7] This panel covers a diverse set of targets, including GPCRs, ion channels, transporters, and enzymes, which are implicated in the core battery of safety pharmacology assessments (central nervous, cardiovascular, and respiratory systems).[6][8]

Experimental Protocol: Broad Safety Screening (Adapted from Eurofins SafetyScreen44™)
  • Compound Preparation : this compound, Losartan, and TKI-X are prepared as 10 mM stock solutions in 100% DMSO.

  • Assay Concentration : The compounds are tested at a final concentration of 10 µM in duplicate.

  • Binding Assays : For GPCRs, ion channels, and transporters, radioligand binding assays are performed using cell membranes or recombinant proteins expressing the target of interest. The assay measures the displacement of a specific high-affinity radioligand by the test compound.

  • Enzyme Inhibition Assays : For enzymes such as COX-1, COX-2, and various phosphodiesterases (PDEs), enzymatic activity is measured in the presence and absence of the test compounds.

  • Data Analysis : The results are expressed as the percentage of inhibition of radioligand binding or enzyme activity. A threshold of >50% inhibition is typically considered a "hit" and warrants further investigation through dose-response studies to determine IC50 or Ki values.

Comparative Data Table: Tier 1 Safety Screen
Target FamilyTargetThis compound (% Inhibition @ 10 µM)Losartan (% Inhibition @ 10 µM)TKI-X (% Inhibition @ 10 µM)
GPCR Angiotensin II AT18%98% 2%
Adrenergic α1A12%5%9%
Dopamine D23%1%4%
Histamine H16%4%7%
Serotonin 5-HT2A15%10%11%
Ion Channel hERG22%18%35%
Ca2+ Channel (L-type)9%7%14%
Na+ Channel (Site 2)5%3%6%
Enzyme COX-14%2%5%
COX-27%5%8%
PDE3A65% 15%25%
Transporter Dopamine Transporter (DAT)11%8%13%

This data is hypothetical and for illustrative purposes only.

From this initial screen, we observe that this compound shows significant inhibition of PDE3A, suggesting a potential primary or secondary pharmacology. The lack of significant activity at other targets in this broad panel is a positive initial sign of selectivity.

Tier 2: Kinase Selectivity Profiling

Given that a large number of signaling pathways are regulated by protein kinases, and kinase inhibitors are a major class of therapeutics, a comprehensive kinase screen is a critical next step. The KINOMEscan® platform from DiscoverX (now part of Eurofins Discovery) is an industry-standard method for assessing kinase inhibitor selectivity.[9][10][11] This competition binding assay quantitatively measures the interaction of a compound against a large panel of kinases.

Experimental Protocol: KINOMEscan® Profiling
  • Compound Submission : this compound and the comparators are submitted for screening against the scanMAX® panel of 468 kinases.

  • Competition Binding Assay : The assay measures the ability of the test compound to displace a proprietary, active-site directed ligand from the kinase. The amount of kinase captured on a solid support is quantified by qPCR.

  • Data Output : The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand at a given concentration of the test compound (% control). A lower % control value indicates a stronger interaction. Potent hits are often followed up with Kd determination.

Visualization of Kinase Selectivity

The results of a KINOMEscan® are best visualized using a dendrogram, which illustrates the selectivity of the compound across the human kinome.

Caption: Kinome selectivity dendrogram visualization.

Comparative Data Table: Tier 2 Kinase Screen (Selected Hits)
KinaseThis compound (% Control @ 10 µM)Losartan (% Control @ 10 µM)TKI-X (% Control @ 1 µM)
ABL1 85920.5
SRC 919588
VEGFR2 889095
p38α 758592

This data is hypothetical and for illustrative purposes only.

The kinase screen for this compound shows no significant interactions, reinforcing its selectivity away from the kinome. In contrast, TKI-X demonstrates high potency for its intended target, ABL1.

Tier 3: GPCR Profiling

Given the structural similarity of the tetrazole to a carboxylic acid, and the prevalence of carboxylate recognition motifs in GPCRs, a focused screen against a panel of GPCRs is warranted. The NIMH Psychoactive Drug Screening Program (PDSP) offers comprehensive screening against a wide array of CNS-related GPCRs, transporters, and ion channels.[12][13][14]

Experimental Workflow for GPCR Profiling

GPCR_Workflow cluster_0 Compound Preparation cluster_1 Primary Screen cluster_2 Hit Identification cluster_3 Dose-Response & Functional Assay Compound This compound 10 mM in DMSO PrimaryScreen Single Concentration (10 µM) vs. GPCR Panel Compound->PrimaryScreen Dilution HitIdent Identify Hits (>50% Inhibition) PrimaryScreen->HitIdent Data Analysis DoseResponse IC50/Ki Determination HitIdent->DoseResponse Follow-up FunctionalAssay Agonist/Antagonist Mode DoseResponse->FunctionalAssay Characterization

Caption: Workflow for GPCR cross-reactivity profiling.

Comparative Data Table: Tier 3 GPCR Screen (Selected Hits)
ReceptorThis compound (Ki, nM)Losartan (Ki, nM)TKI-X (Ki, nM)
Angiotensin II AT1>10,0008.5>10,000
Leukotriene D4>10,000>10,000>10,000
Prostaglandin E2 EP28,500>10,000>10,000

This data is hypothetical and for illustrative purposes only.

The focused GPCR screen further supports the selectivity of this compound, with no high-affinity interactions observed.

Synthesis and Interpretation

The comprehensive, tiered profiling of this compound, when compared to the well-defined profiles of Losartan and TKI-X, provides a clear path forward. The initial safety screen identified a potential interaction with PDE3A. Subsequent broad profiling against the kinome and a focused GPCR panel revealed a remarkably clean profile, suggesting that the interaction with PDE3A may be a primary, on-target activity.

This systematic approach provides a robust foundation for further investigation. The next logical steps would be to:

  • Confirm the PDE3A activity with orthogonal assays.

  • Determine the functional consequence of PDE3A inhibition (e.g., in cellular assays measuring cAMP levels).

  • Expand the profiling to include other relevant PDE family members to establish selectivity.

By following this structured and comparative approach, researchers can efficiently and effectively characterize novel chemical entities, enabling data-driven decisions in the drug discovery and development process. The use of established, high-quality screening platforms is crucial for generating reliable and reproducible data, which is the cornerstone of scientific integrity and, ultimately, the successful translation of a molecule from the bench to the clinic.

References

A Comparative Benchmarking Guide to the Synthetic Routes of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1H-Tetrazol-5-yloxy)aniline is a valuable heterocyclic building block in medicinal chemistry and drug development. The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic profiles.[1][2][3] This makes it a critical moiety in the design of novel therapeutic agents. The efficiency, safety, and scalability of its synthesis are therefore of paramount importance to researchers in the field.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound. We will move beyond simple procedural outlines to dissect the underlying chemical principles, evaluate the practical advantages and disadvantages of each route, and provide detailed, validated protocols. Our analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic pathway tailored to their specific laboratory or manufacturing needs.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two fundamentally different strategic directions, centered on the sequence of forming the key ether linkage and the tetrazole ring.

  • Route 1: The "Ether-First" Approach. This strategy involves first constructing the aryl ether bond by reacting 4-aminophenol (or a protected precursor) with a cyanating agent, followed by the formation of the tetrazole ring via a [3+2] cycloaddition reaction.

  • Route 2: The "Tetrazole-First" Approach. This pathway begins with a pre-formed 5-substituted tetrazole, typically a 5-halotetrazole, which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with 4-aminophenol to form the target ether linkage.

The following sections will provide a detailed analysis of each route, complete with experimental protocols, mechanistic insights, and a comparative summary.

Route 1: The "Ether-First" [3+2] Cycloaddition Pathway

This is the most commonly employed and well-documented strategy. It leverages the robust and versatile [3+2] cycloaddition reaction between a nitrile and an azide source to construct the tetrazole ring.[2][3] The key intermediate is 4-aminophenyl cyanate, which is generated in situ from 4-aminophenol.

Causality and Mechanistic Insights

The reaction proceeds in two main stages. First, 4-aminophenol is treated with cyanogen bromide (BrCN) in the presence of a base. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of BrCN to displace bromide and form the aryl cyanate intermediate. It is critical to use a non-nucleophilic base or to carefully control stoichiometry to prevent side reactions with the amine.

In the second stage, an azide source, typically sodium azide (NaN₃), is introduced. The reaction is often catalyzed by a Lewis acid (e.g., ZnCl₂) or a Brønsted acid to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[4] The azide anion adds to the nitrile carbon, initiating a cyclization cascade that ultimately forms the stable, aromatic tetrazole ring.

Route_1_Workflow cluster_0 Step 1: Cyanate Formation cluster_1 Step 2: [3+2] Cycloaddition A 4-Aminophenol C 4-Aminophenyl Cyanate (Intermediate) A->C Nucleophilic Attack B Cyanogen Bromide (BrCN) + Base E This compound C->E Cyclization C->E D Sodium Azide (NaN3) + Catalyst

Caption: Workflow for the "Ether-First" synthetic route.

Experimental Protocol: Route 1

Materials:

  • 4-Aminophenol

  • Cyanogen Bromide (BrCN)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂)

  • Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Step 1: Formation of 4-Aminophenyl Cyanate (Performed in situ)

    • In a well-ventilated fume hood, dissolve 4-aminophenol (1.0 eq) in a mixture of acetone and water (3:1 v/v) in a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

    • Cool the solution to 0-5 °C using an ice bath.

    • In a separate flask, prepare a solution of cyanogen bromide (1.1 eq) in acetone. Caution: Cyanogen bromide is highly toxic and volatile.

    • Slowly add the cyanogen bromide solution to the 4-aminophenol solution over 30 minutes, maintaining the temperature below 5 °C.

    • Simultaneously, add a solution of sodium bicarbonate (1.2 eq) in water portion-wise to maintain the pH between 6-7.

    • Stir the reaction mixture at 0-5 °C for an additional 2 hours. The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Tetrazole Formation

    • To the reaction mixture containing the in situ generated 4-aminophenyl cyanate, add sodium azide (2.0 eq) followed by zinc chloride (1.1 eq). Caution: Sodium azide is highly toxic. Do not acidify the reaction mixture as this can generate explosive hydrazoic acid.

    • Warm the mixture to room temperature and then heat to reflux (approx. 60-65 °C) for 12-18 hours. Monitor the reaction progress by TLC until the intermediate is consumed.

    • Cool the reaction to room temperature and carefully quench by pouring it into a stirred aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Analysis and Field Insights
  • Expertise & Experience: The critical step in this synthesis is the controlled addition of cyanogen bromide and base. A rapid or uncontrolled addition can lead to polymerization or the formation of undesired byproducts. The use of zinc chloride as a catalyst significantly accelerates the cycloaddition, which might otherwise require higher temperatures and longer reaction times.[4]

  • Trustworthiness: This protocol is self-validating as the progress can be easily monitored by TLC at each stage. The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR), where the disappearance of the nitrile peak and the appearance of the N-H proton of the tetrazole ring are key diagnostic markers.

  • Advantages: This route is generally high-yielding and utilizes readily available starting materials. The [3+2] cycloaddition is a robust and well-understood reaction.

  • Disadvantages: The primary drawback is the use of highly toxic cyanogen bromide and sodium azide. Strict safety protocols and a well-ventilated fume hood are mandatory. The potential for generating explosive hydrazoic acid during workup requires careful pH control.

Route 2: The "Tetrazole-First" SNAr Pathway

This alternative strategy involves the coupling of 4-aminophenol with a pre-synthesized, activated tetrazole ring. The most common precursor for this route is 5-chloro-1H-tetrazole or 5-bromo-1H-tetrazole.

Causality and Mechanistic Insights

This reaction is a nucleophilic aromatic substitution (SNAr). The tetrazole ring is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing halogen at the C5 position, making the carbon atom highly electrophilic and susceptible to attack by a nucleophile.

4-aminophenol, in the presence of a strong, non-nucleophilic base (e.g., sodium hydride, NaH), is deprotonated to form the more potent phenoxide nucleophile. This phenoxide then attacks the C5 carbon of the halotetrazole, leading to the formation of a Meisenheimer-like intermediate. The subsequent expulsion of the halide leaving group re-aromatizes the ring and yields the desired aryl ether product.

Route_2_Workflow cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: SNAr Reaction A 4-Aminophenol C 4-Aminophenoxide A->C Deprotonation B Strong Base (e.g., NaH) E This compound C->E Nucleophilic Attack D 5-Halo-1H-tetrazole D->E

Caption: Workflow for the "Tetrazole-First" synthetic route.

Experimental Protocol: Route 2

Materials:

  • 4-Aminophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • 5-Chloro-1H-tetrazole

  • Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Step 1: Nucleophile Formation

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask.

    • Carefully add sodium hydride (1.2 eq) to the DMF and cool the suspension to 0 °C. Caution: NaH is highly reactive with water and flammable.

    • Dissolve 4-aminophenol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Step 2: SNAr Coupling

    • Cool the resulting phenoxide solution back to 0 °C.

    • Dissolve 5-chloro-1H-tetrazole (1.1 eq) in anhydrous DMF and add it dropwise to the phenoxide solution. Caution: Halotetrazoles can be unstable.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.

    • Once complete, carefully quench the reaction by slowly adding it to ice-cold water.

    • The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous solution with ethyl acetate.

    • Wash the organic extracts (or the redissolved solid) with water and saturated sodium bicarbonate solution to remove unreacted phenol.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.

Analysis and Field Insights
  • Expertise & Experience: The success of this route hinges on maintaining strictly anhydrous conditions, as sodium hydride reacts violently with water. The choice of a polar aprotic solvent like DMF is crucial to solvate the ionic intermediates. The workup must be performed carefully to neutralize the basic reaction mixture and remove the DMF, which has a high boiling point.

  • Trustworthiness: The protocol's validity is confirmed by monitoring the disappearance of the starting materials via TLC. The final product requires thorough purification, often via column chromatography, and its structure must be verified by spectroscopic methods.

  • Advantages: This route avoids the use of highly volatile and toxic cyanogen bromide. It can be advantageous if 5-chloro-1H-tetrazole is readily available or easily synthesized.

  • Disadvantages: 5-Halo-1H-tetrazoles are often thermally unstable and can be hazardous to prepare and handle. The use of sodium hydride requires specialized handling techniques and strictly anhydrous conditions. Purification by column chromatography is often necessary, which can be less efficient for large-scale production compared to recrystallization.

Comparative Benchmarking Summary

To provide a clear, objective comparison, the two routes are benchmarked against key performance indicators relevant to both discovery and process chemistry.

ParameterRoute 1: "Ether-First"Route 2: "Tetrazole-First"Justification & Expert Opinion
Overall Yield Generally High (70-90%)Moderate to High (50-80%)The [3+2] cycloaddition is typically very efficient. SNAr reactions can sometimes be plagued by side reactions or incomplete conversion.
Reagent Safety Poor. Uses highly toxic BrCN and NaN₃.Moderate. Uses flammable NaH and potentially unstable 5-halotetrazoles.Route 1 poses a significant inhalation and toxicity risk. Route 2's risks are primarily related to reactivity and can be managed with inert atmosphere techniques.
Scalability Good. One-pot procedure is possible. Purification often by recrystallization.Moderate. Requires strict anhydrous conditions and often requires chromatographic purification, which is less ideal for scale-up.The simplicity of workup and purification for Route 1 makes it more amenable to large-scale synthesis, despite the reagent hazards.
Reaction Conditions Moderate (Reflux in acetone/water)Demanding (Strictly anhydrous, inert atmosphere)Route 1 is more forgiving and requires less specialized equipment than the air- and moisture-sensitive chemistry of Route 2.
Cost-Effectiveness Favorable. Starting materials (4-aminophenol, BrCN, NaN₃) are commodity chemicals.Less Favorable. 5-Chloro-1H-tetrazole is a more specialized and expensive reagent. Anhydrous solvents add cost.For large-scale production, the lower cost of starting materials for Route 1 is a significant advantage.
Green Chemistry Poor. Highly toxic reagents and chlorinated waste.Poor. Use of stoichiometric strong base (NaH) and aprotic solvents (DMF).Neither route is particularly "green," but the extreme toxicity of reagents in Route 1 is a major environmental and safety concern.

Conclusion and Recommendation

Both the "Ether-First" and "Tetrazole-First" routes are viable strategies for the synthesis of this compound. The optimal choice depends heavily on the specific context of the synthesis.

  • For laboratory-scale discovery and medicinal chemistry applications , where yield and speed are often prioritized and access to high-quality fume hoods and safety equipment is standard, Route 1 (Ether-First) is often preferred. Its high yields and reliance on a robust, predictable reaction make it a reliable choice for generating material quickly.

  • For process development and large-scale manufacturing , the decision is more complex. While Route 1 is more scalable in principle, the severe safety and handling concerns associated with cyanogen bromide and sodium azide may render it unacceptable under industrial safety standards. In this context, Route 2 (Tetrazole-First) , despite its more demanding conditions, may be the superior option if a safe and stable process for handling the reagents can be established. Investment in developing a scalable, chromatography-free purification method would be essential.

Ultimately, the selection of a synthetic route requires a balanced consideration of yield, cost, safety, and scalability. This guide provides the foundational data and expert analysis to facilitate that critical decision-making process.

References

  • Lásiková, A.; Végh, D. 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank2024 , M1897. [Link][5][6]

  • Vorona, S.; Artamonova, T.; Zevatskii, Y.; Myznikov, L. Synthesis of 5-substituted 1H-tetrazoles from thiocyanates and nitriles. Synthesis2014 , 46, 781-786. [Link][4]

  • Gagnon, K. J. L.; et al. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. S. Afr. J. Chem.2015 , 68, 133–137. [Link][7]

  • Patel, M. P.; et al. A Novel Approach for Synthesis of Substituted Tetrazoles. Rev. Roum. Chim.2009 , 54(10), 807-811. [Link][1]

  • Neochoritis, C. G.; Zhao, T.; Dömling, A. Tetrazoles via Multicomponent Reactions. Chem. Rev.2019 , 119(3), 1970-2042. [Link][2][8]

  • Baral, P.; et al. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules2014 , 19(6), 7299-7308. [Link][9]

  • Wikipedia. 4-Aminophenol. [Link][10]

  • PubChemLite. This compound. [Link][11]

  • Zhang, L.; et al. Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules2017 , 22(10), 1685. [Link][12]

  • de Souza, M. C. B. V.; et al. A novel approach for the synthesis of 5-substituted-1H-tetrazoles. J. Braz. Chem. Soc.2012 , 23, 2197-2203. [Link][13]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, in-depth procedural guidance for the safe handling and disposal of 4-(1H-Tetrazol-5-yloxy)aniline (CAS No: 467226-44-4). As a compound integrating both an energetic tetrazole ring and a biologically active aniline moiety, it demands a rigorous and informed approach to waste management. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental compliance.

I. Hazard Assessment & Risk Mitigation: A Tale of Two Moieties

The disposal protocol for this compound is dictated by the combined risks of its constituent functional groups. Understanding this chemical duality is the first step toward safe handling.

  • The Tetrazole Moiety: Tetrazoles are characterized by a five-membered ring composed of four nitrogen atoms and one carbon atom. This high nitrogen content makes them "energetic" or endothermic compounds, meaning heat is absorbed during their formation.[1] Consequently, they can be thermodynamically unstable and may decompose violently or explosively when subjected to initiating forces like heat, friction, or shock.[1][2] The Safety Data Sheet for the parent compound, 1H-Tetrazole, explicitly states, "Heating may cause an explosion." While the stability of this compound is not fully characterized in readily available literature, this inherent risk from the tetrazole group mandates that it be treated as a potentially explosive compound.

  • The Aniline Moiety: Aniline and its derivatives are well-documented as toxic compounds.[3][4] The specific safety information for this compound classifies it as "Harmful if swallowed" (H302) and a potential "Skin Sensitizer" (H317). Aniline compounds can cause significant health effects, including damage to organs (specifically the blood) through prolonged or repeated exposure.[3] Therefore, preventing skin contact, inhalation, and ingestion is paramount.

Due to this dual-hazard profile, all waste containing this compound must be treated as hazardous chemical waste and must never be disposed of via standard trash or sewer systems.[5][6]

II. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all safety measures are in place. All operations should be conducted within a certified chemical fume hood to minimize inhalation risk.[5]

The following table summarizes the mandatory PPE required for handling this compound and its associated waste.

PPE Item Specification Rationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.[7]Prevents skin contact with the aniline moiety, a known sensitizer and toxin.[3] The outer glove should be removed and disposed of as solid waste immediately after handling.
Eye Protection Safety goggles or a full-face shield.[5]Protects eyes from accidental splashes of solutions or contact with solid particles.
Body Protection A flame-resistant or standard laboratory coat, fully buttoned, with closed cuffs.[5]Provides a critical barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a significant risk of generating dust or aerosols outside of a fume hood.[5][6]Prevents inhalation of the compound, which is classified as harmful.

III. Step-by-Step Disposal Protocol

The cornerstone of safe disposal is meticulous segregation and containment from the point of generation. The primary and universally recommended disposal method for energetic and toxic compounds is incineration by a licensed hazardous waste disposal facility .[2][7]

Step 1: Waste Segregation

Proper segregation is the foundational step in safe chemical waste disposal.[5] All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Unused Compound: The original container with any remaining solid should be sealed, labeled, and disposed of as hazardous waste.

    • Contaminated Consumables: All contaminated items, including gloves, weighing papers, pipette tips, wipes, and absorbent pads, must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2][7]

  • Liquid Waste:

    • Aqueous Solutions: Collect aqueous waste containing the compound in a dedicated, sealed, and clearly labeled waste container.

    • Organic Solvent Solutions: Collect organic solvent waste separately in a compatible, labeled container.[7]

    • Compatibility is Key: Never mix incompatible waste streams. For example, acidic waste should not be mixed with basic waste, and oxidizing waste should be kept separate from organic waste.[8]

Step 2: Waste Containment & Labeling

Proper containment and labeling are crucial for regulatory compliance and the safety of all personnel, including waste handlers.[2]

  • Container Selection: Use robust, chemically compatible containers, such as high-density polyethylene (HDPE) for liquids and solids.[2][6] Ensure containers have secure, leak-proof lids.

  • Labeling: All waste containers must be clearly and securely labeled. The label must include:

    • The words "Hazardous Waste" .[5]

    • The full chemical name: "this compound Waste" .

    • The primary hazard classifications: "Toxic," "Irritant," "Potentially Explosive" .

    • The date of accumulation and the name of the responsible researcher or laboratory.[7]

Step 3: Temporary Storage

Collected hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Location: The SAA should be a secure, well-ventilated area away from general laboratory traffic, heat sources, and direct sunlight.[2][6]

  • Secondary Containment: Place waste containers in a larger, chemically resistant bin or tray to contain any potential leaks.[6]

  • Segregation: Store containers away from incompatible chemicals. Specifically, keep this waste stream separate from strong oxidizing agents and acids.[1][6]

Step 4: Final Disposal Arrangement
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

  • Follow Institutional Protocols: Adhere strictly to your institution's procedures for waste manifest documentation and pickup scheduling. Do not attempt to transport hazardous waste personally.

The logical flow for handling and disposing of waste generated from this compound is summarized in the diagram below.

G Workflow for Disposal of this compound Waste A Waste Generation (Solid or Liquid) B Is waste solid? (e.g., contaminated gloves, tips, powder) A->B D Is waste liquid? (e.g., aqueous or organic solution) A->D C Collect in Lined, Labeled Solid Waste Container B->C Yes B->D No F Store Securely in Designated Satellite Accumulation Area (SAA) with Secondary Containment C->F E Collect in Sealed, Labeled Liquid Waste Container D->E Yes I Segregate Aqueous vs. Organic E->I G Contact EHS for Pickup F->G H Disposal via Licensed Hazardous Waste Incineration G->H I->F

Caption: Decision workflow for the safe disposal of this compound waste.

IV. Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.

  • Small Spills (Manageable by Lab Personnel):

    • Alert Personnel: Immediately alert others in the area.[9]

    • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section II.

    • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[5][9] Use non-sparking tools to collect the absorbed material.[2]

    • Collection: Carefully sweep or scoop the contained material into a labeled hazardous waste container.[2]

    • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.

    • Reporting: Report the incident to your laboratory supervisor and EHS department.

  • Large Spills (Requires Emergency Response):

    • Evacuate: Immediately evacuate the area.[9]

    • Isolate: Secure the area to prevent entry.

    • Notify: Contact your institution's EHS department or emergency response team immediately.[5] Provide them with the name of the chemical and the approximate quantity spilled.

By adhering to these rigorous protocols, you ensure the safety of yourself, your colleagues, and the environment, upholding the principles of responsible scientific research.

References

  • Hazardous Laboratory Chemicals Disposal Guide . Reed College. [Link]

  • Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group . Materials Advances (RSC Publishing). [Link]

  • 1-H-TETRAZOLE Safety Data Sheet . Bio-Fine. [Link]

  • Aniline Safety Procedures . Washington State University Environmental Health & Safety. [Link]

  • Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Safety Data Sheet: Aniline . Carl ROTH. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(1H-Tetrazol-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 4-(1H-Tetrazol-5-yloxy)aniline, a compound of interest for researchers, scientists, and drug development professionals. Due to the compound's composite structure, incorporating both an aniline and a tetrazole moiety, a comprehensive understanding of its potential hazards is critical for safe laboratory operations. This document synthesizes established safety protocols for related chemical classes to offer a robust framework for personal protection, operational procedures, and waste disposal.

The aniline component suggests potential toxicity through inhalation, ingestion, and dermal absorption, as well as possible carcinogenicity[1][2]. The tetrazole group introduces a significant risk of explosive decomposition when subjected to heat, friction, or shock[3][4][5]. Therefore, a conservative and meticulous approach to safety is paramount.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundational step before commencing any work with this compound. The dual nature of this molecule necessitates a multi-faceted safety strategy.

Key Hazards:

  • Toxicity: The aniline portion of the molecule suggests that it may be toxic if inhaled, ingested, or absorbed through the skin. It is also classified as a skin sensitizer[1][6][7].

  • Explosive Potential: Tetrazole-containing compounds are known to be energetic materials and can be explosive under certain conditions, such as heating or physical shock[3][5][8].

  • Mutagenicity and Carcinogenicity: Aniline and its derivatives are suspected carcinogens and mutagens[1][2][7].

The following procedural guide is designed to mitigate these risks through a systematic approach to personal protective equipment (PPE) selection, handling protocols, and emergency preparedness.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical immediate step to ensure personal safety. The following table outlines the minimum required PPE for handling this compound. It is imperative to inspect all PPE for integrity before each use.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Tightly fitting safety goggles and a face shield.Double-gloving with heavy-duty nitrile or butyl rubber gloves.A flame-resistant lab coat (e.g., Nomex), disposable apron, and closed-toe shoes.Work within a certified chemical fume hood.
Handling and In-Vitro/In-Vivo Administration Tightly fitting safety goggles and a face shield.Double-gloving with heavy-duty nitrile or butyl rubber gloves.A flame-resistant lab coat, disposable apron, and closed-toe shoes.Work within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.
Spill Cleanup Tightly fitting safety goggles and a face shield.Heavy-duty butyl rubber gloves over nitrile gloves.Chemical-resistant disposable coveralls, shoe covers, and an apron.A full-face respirator with a combination organic vapor/HEPA cartridge may be necessary for large spills.
Waste Disposal Tightly fitting safety goggles.Double-gloving with heavy-duty nitrile or butyl rubber gloves.A flame-resistant lab coat and closed-toe shoes.Work within a certified chemical fume hood.

Operational and Disposal Plans: Step-by-Step Guidance

A systematic approach to handling and disposal is crucial for minimizing exposure and preventing accidents.

Receiving and Storage
  • Transport and Unpacking: Upon receipt, transport the unopened package to the designated laboratory area. Don appropriate PPE (safety goggles, lab coat, and nitrile gloves) before opening the package inside a chemical fume hood[9].

  • Storage: Store this compound in a designated, locked, and well-ventilated cabinet away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids[5][10]. The storage area should be clearly labeled with "DANGER: POTENTIALLY EXPLOSIVE AND TOXIC."

Handling and Experimental Procedures
  • Engineering Controls: All work with this compound must be performed in a certified chemical fume hood with adequate ventilation to minimize inhalation exposure[1][4]. An ANSI-approved eyewash station and safety drench shower must be immediately accessible[4].

  • Avoiding Contamination: Use dedicated equipment (spatulas, weigh boats, etc.) for handling. Handle the solid compound with extreme care to avoid generating dust[9].

  • Preventing Explosive Decomposition: Avoid subjecting the chemical to crushing, grinding, shock, or friction[11][12]. Use non-metal spatulas and avoid ground-glass joints where friction may occur[11][12]. Reactions should be conducted at the lowest possible temperature[13].

Waste Disposal
  • Waste Segregation: All waste contaminated with this compound, including empty containers, disposable PPE, and experimental materials, must be treated as hazardous waste. Segregate this waste from other laboratory waste streams[14].

  • Containerization: Collect solid waste in a dedicated, clearly labeled, and sealed container. Liquid waste should be collected in a compatible, leak-proof container with a secure lid. Do not overfill waste containers[14].

  • Disposal Protocol: Arrange for the disposal of hazardous waste through your institution's Environmental Health & Safety (EHS) department. Do not attempt to dispose of this chemical down the drain or in regular trash[14].

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

  • Skin or Eye Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[13][15].

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[15].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[15].

  • Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team[1][16].

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound AssessTask Assess Task: - Weighing/Solution Prep - Handling/Administration - Spill Cleanup - Waste Disposal Start->AssessTask EyeFace Eye/Face Protection: - Goggles - Face Shield AssessTask->EyeFace All Tasks Hand Hand Protection: - Double Gloves (Nitrile/Butyl Rubber) AssessTask->Hand All Tasks Body Body Protection: - Flame-Resistant Lab Coat - Apron/Coveralls AssessTask->Body All Tasks Respiratory Respiratory Protection: - Fume Hood - Respirator (for large spills) AssessTask->Respiratory All Tasks Proceed Proceed with Caution EyeFace->Proceed Hand->Proceed Body->Proceed Respiratory->Proceed

Caption: A workflow diagram illustrating the process of selecting appropriate PPE.

Conclusion

The safe handling of this compound demands a comprehensive understanding of its dual hazards. By implementing the rigorous PPE, handling, and disposal protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Adherence to these guidelines is not merely a procedural formality but a cornerstone of a robust safety culture in the laboratory.

References

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  • Personal protective equipment for handling Aniline. (n.d.). Benchchem.
  • Aniline. (n.d.). Lanxess.
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  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. (n.d.). Yale Environmental Health & Safety.
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  • 4-(1H-Tetrazol-5-yl)aniline, 97%, Thermo Scientific 250 mg. (n.d.). Fisher Scientific.
  • Explosive Chemicals SOP. (n.d.).
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.